5-(Ethylthio)thiophene-2-carboxylic acid
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
5-ethylsulfanylthiophene-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8O2S2/c1-2-10-6-4-3-5(11-6)7(8)9/h3-4H,2H2,1H3,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JELCXTWBBLAQMG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=CC=C(S1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8O2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70353919 | |
| Record name | 5-(ETHYLTHIO)THIOPHENE-2-CARBOXYLIC ACID | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70353919 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
101861-40-9 | |
| Record name | 5-(ETHYLTHIO)THIOPHENE-2-CARBOXYLIC ACID | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70353919 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 101861-40-9 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 5-(Ethylthio)thiophene-2-carboxylic acid
CAS Number: 101861-40-9
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 5-(Ethylthio)thiophene-2-carboxylic acid, a sulfur-containing heterocyclic compound of interest in medicinal chemistry and materials science. While specific experimental and biological data for this particular derivative is limited in publicly accessible literature, this document consolidates available information and draws upon the well-established chemistry and biological significance of the broader class of thiophene-2-carboxylic acids to offer valuable insights for research and development.
Chemical and Physical Properties
Quantitative data for this compound has been aggregated from various chemical suppliers. It is important to note that some of these properties may be predicted rather than experimentally determined.
| Property | Value | Source |
| CAS Number | 101861-40-9 | ChemBridge |
| Molecular Formula | C₇H₈O₂S₂ | Sigma-Aldrich |
| Molecular Weight | 188.27 g/mol | Sigma-Aldrich |
| Appearance | Solid (form) | Sigma-Aldrich, Hit2Lead[1] |
| Purity | ≥95% | Hit2Lead[1] |
| LogP | 2.78 | Hit2Lead[1] |
| Rotatable Bonds | 3 | Hit2Lead[1] |
| SMILES String | CCSc1ccc(s1)C(O)=O | Sigma-Aldrich |
| InChI Key | JELCXTWBBLAQMG-UHFFFAOYSA-N | Sigma-Aldrich |
Synthesis and Experimental Protocols
Logical Synthesis Workflow
Caption: A potential synthetic route to this compound.
Note on Experimental Execution:
-
Purification: Purification of the final product would likely involve standard techniques such as recrystallization from a suitable solvent system or column chromatography on silica gel.
-
Analytical Characterization: The structure and purity of the synthesized compound would be confirmed using analytical methods such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).
Potential Applications in Drug Development
While no specific biological activities or drug development applications have been reported for this compound, the thiophene-2-carboxylic acid scaffold is a well-known privileged structure in medicinal chemistry. Thiophene derivatives exhibit a wide range of pharmacological activities, and it is plausible that the title compound could be investigated for similar properties.
Established Biological Activities of Thiophene Derivatives
Thiophene-containing molecules have been successfully developed into drugs with various therapeutic applications. The ethylthio functional group at the 5-position may modulate the pharmacokinetic and pharmacodynamic properties of the thiophene-2-carboxylic acid core, potentially leading to novel biological activities.
Caption: Therapeutic areas where thiophene derivatives have shown promise.
Signaling Pathways of Interest for Thiophene Derivatives
Given the broad bioactivity of thiophene-based compounds, they have been shown to interact with various biological targets and signaling pathways. For drug development professionals, investigating the effect of this compound on pathways modulated by other thiophene-containing drugs would be a logical starting point.
Hypothetical Target Exploration Workflow
Caption: A generalized workflow for identifying the biological targets of a novel compound.
Conclusion
This compound represents an under-explored derivative of the pharmacologically significant thiophene-2-carboxylic acid family. While specific data on its synthesis, properties, and biological activity are scarce, the established importance of the core scaffold suggests that this compound could be a valuable building block for the discovery of new therapeutic agents and functional materials. Further research is warranted to fully elucidate the chemical and biological profile of this molecule. Researchers are encouraged to use the general methodologies outlined in this guide as a starting point for their investigations.
References
Technical Guide: 5-(Ethylthio)thiophene-2-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physicochemical properties and a representative synthetic route for 5-(Ethylthio)thiophene-2-carboxylic acid, a sulfur-containing heterocyclic compound of interest in medicinal chemistry and materials science. Due to the limited availability of specific experimental data for this compound in published literature, this guide summarizes known information and presents a generalized, adaptable protocol for its synthesis.
Physicochemical and Structural Data
Quantitative data for this compound is summarized below. It is important to note that while some fundamental properties are established, detailed experimental values for characteristics such as melting and boiling points are not widely reported.
| Property | Value | Source |
| Molecular Weight | 188.27 g/mol | [1] |
| Molecular Formula | C₇H₈O₂S₂ | [1] |
| CAS Number | 101861-40-9 | [1] |
| Physical Form | Solid | [1] |
| Purity (Typical) | ≥95% | [1] |
| Calculated LogP | 2.78 | [1] |
Synthesis of Thiophene-2-Carboxylic Acid Derivatives
General Experimental Protocol: Lithiation and Carboxylation
This protocol describes a representative procedure for the synthesis of a 5-substituted thiophene-2-carboxylic acid and can be adapted for this compound.
Materials:
-
2-Ethylthiothiophene (starting material)
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) solution in hexanes
-
Dry ice (solid carbon dioxide)
-
Hydrochloric acid (HCl), aqueous solution
-
Sodium bicarbonate (NaHCO₃), saturated aqueous solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Organic solvents for extraction and recrystallization (e.g., ethyl acetate, hexanes)
Procedure:
-
Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a nitrogen inlet, and a thermometer is charged with 2-ethylthiothiophene and anhydrous diethyl ether or THF under a nitrogen atmosphere.
-
Lithiation: The solution is cooled to a low temperature (typically between -78 °C and -20 °C) using a dry ice/acetone or ice/salt bath. A solution of n-butyllithium in hexanes is added dropwise via the dropping funnel, ensuring the internal temperature does not rise significantly. The reaction mixture is stirred at this temperature for 1-2 hours to ensure complete formation of the 5-lithio-2-(ethylthio)thiophene intermediate.
-
Carboxylation: The reaction mixture is then poured slowly over an excess of crushed dry ice, which serves as the source of CO₂. The dry ice should be handled with appropriate safety precautions. The mixture is allowed to warm to room temperature as the CO₂ sublimes.
-
Work-up: Once at room temperature, water is added to the mixture. The aqueous layer is separated and washed with an organic solvent (e.g., diethyl ether) to remove any unreacted starting material.
-
Acidification: The aqueous layer is then acidified to a low pH (typically pH 1-2) with a hydrochloric acid solution, which precipitates the crude this compound.
-
Isolation and Purification: The precipitated solid is collected by vacuum filtration, washed with cold water, and dried. Further purification can be achieved by recrystallization from an appropriate solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to yield the final product.
-
Characterization: The structure and purity of the final compound should be confirmed using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
Synthetic Workflow Diagram
The following diagram illustrates the general workflow for the synthesis of this compound based on the lithiation and carboxylation protocol described above.
Caption: General synthesis workflow for this compound.
Potential Applications and Signaling Pathways
Currently, there is a lack of specific information in the scientific literature detailing the involvement of this compound in defined biological signaling pathways. However, thiophene-2-carboxylic acid derivatives, in general, are recognized as important scaffolds in drug discovery and have been investigated for a wide range of biological activities. They are often used as building blocks for the synthesis of more complex molecules with potential therapeutic applications. Further research is required to elucidate the specific biological targets and mechanisms of action for this particular compound.
References
In-depth Technical Guide: Physical Properties of 5-(Ethylthio)thiophene-2-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known physical properties of 5-(ethylthio)thiophene-2-carboxylic acid. Due to the limited availability of specific experimental data for this compound in publicly accessible literature, this guide also furnishes detailed, generalized experimental protocols for the determination of key physical properties applicable to solid organic acids.
Core Physical Properties
| Property | Value | Source |
| Molecular Formula | C₇H₈O₂S₂ | [1] |
| Molecular Weight | 188.27 g/mol | [1] |
| CAS Number | 101861-40-9 | [1] |
| Physical Form | Solid | [1] |
| LogP (Octanol-Water Partition Coefficient) | 2.78 | [1] |
| Purity | Typically ≥95% | [1] |
Experimental Protocols for Physical Property Determination
The following sections detail standardized laboratory procedures for determining the primary physical properties of a solid organic compound like this compound.
Melting Point Determination
The melting point of a solid is a critical indicator of its purity. The procedure described here is a common method used in organic chemistry laboratories.
Methodology:
-
Sample Preparation: A small, dry sample of the crystalline solid is finely crushed into a powder.
-
Capillary Tube Loading: The powdered sample is packed into a thin-walled capillary tube, sealed at one end, to a height of 2-3 mm.
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Apparatus Setup: The capillary tube is placed in a melting point apparatus, which contains a heating block and a thermometer.
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Heating: The sample is heated at a steady and slow rate, typically 1-2 °C per minute, to ensure thermal equilibrium between the sample, the thermometer, and the heating block.
-
Observation: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire sample becomes a clear liquid is recorded as the end of the melting range.
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Reporting: The melting point is reported as a range of these two temperatures. A sharp melting range (0.5-2 °C) is indicative of a pure compound.
Boiling Point Determination
Determining the boiling point of a solid carboxylic acid, which is typically high, requires specific laboratory techniques to avoid decomposition. A common method involves distillation under reduced pressure; however, for small quantities, a micro boiling point determination can be employed.
Methodology (Micro Method):
-
Sample Preparation: A small amount of the substance is placed in a small test tube or a fusion tube.
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Capillary Inversion: A capillary tube, sealed at one end, is placed inside the test tube with its open end downwards.
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Heating: The test tube is attached to a thermometer and heated in a suitable bath (e.g., an oil bath).
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Observation: As the temperature rises, a stream of bubbles will emerge from the inverted capillary tube. The heat is then removed, and the bath is allowed to cool slowly.
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Boiling Point Reading: The temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point. This is the temperature at which the vapor pressure of the substance equals the external pressure.
Solubility Determination
The solubility of a compound in various solvents provides insights into its polarity and the presence of acidic or basic functional groups.
Methodology:
-
Solvent Selection: A range of solvents with varying polarities is chosen. For a carboxylic acid, this would typically include water, ethanol, diethyl ether, and aqueous solutions of sodium hydroxide and sodium bicarbonate.
-
Procedure:
-
A small, measured amount of the solid (e.g., 10 mg) is placed in a test tube.
-
A small volume of the solvent (e.g., 1 mL) is added.
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The mixture is agitated vigorously for a set period (e.g., 1-2 minutes).
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If the solid dissolves completely, it is recorded as soluble. If it does not, the mixture can be gently heated to determine the effect of temperature on solubility.
-
-
Acid-Base Solubility:
-
5% Sodium Hydroxide (NaOH) Solution: Carboxylic acids are expected to be soluble in a dilute base due to the formation of a water-soluble sodium salt.
-
5% Sodium Bicarbonate (NaHCO₃) Solution: Carboxylic acids are typically strong enough acids to react with a weak base like sodium bicarbonate, releasing carbon dioxide gas and forming a soluble salt. This test can help distinguish carboxylic acids from phenols.
-
Plausible Synthetic Workflow
As a specific, detailed synthesis protocol for this compound was not found in the searched literature, a logical synthetic pathway can be proposed based on common reactions in thiophene chemistry. A plausible approach would involve the introduction of the ethylthio group onto a pre-existing thiophene-2-carboxylic acid derivative.
Caption: Plausible synthetic route for this compound.
References
Spectral Data of 5-(Ethylthio)thiophene-2-carboxylic Acid: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-(Ethylthio)thiophene-2-carboxylic acid, with the CAS number 101861-40-9 and molecular formula C₇H₈O₂S₂, is a sulfur-containing heterocyclic compound. Its structure, featuring a thiophene ring substituted with both a carboxylic acid and an ethylthio group, suggests its potential utility as a building block in medicinal chemistry and materials science. Thiophene derivatives are known to exhibit a wide range of biological activities and are integral components in various pharmaceuticals and organic electronic materials. This document aims to provide a comprehensive guide to the spectral properties of this compound, which are crucial for its identification, characterization, and quality control in research and development settings.
Spectroscopic Data
A thorough search of publicly available scientific literature and chemical databases did not yield experimentally determined spectral data for this compound. While commercial suppliers confirm its availability, they do not provide detailed analytical spectra.[1][2][3]
In the absence of experimental data, this guide will provide predicted spectral features based on the known chemical shifts and absorption frequencies of similar structural motifs. These predictions are intended to aid researchers in the preliminary identification of the compound.
Predicted ¹H NMR Spectral Data
The proton Nuclear Magnetic Resonance (¹H NMR) spectrum is expected to show distinct signals corresponding to the protons of the ethyl group and the thiophene ring.
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| Thiophene H³ | 7.0 - 7.3 | Doublet (d) | 1H |
| Thiophene H⁴ | 7.5 - 7.8 | Doublet (d) | 1H |
| -S-CH₂ -CH₃ | 2.8 - 3.1 | Quartet (q) | 2H |
| -S-CH₂-CH₃ | 1.2 - 1.5 | Triplet (t) | 3H |
| -COOH | 10.0 - 13.0 | Singlet (s, broad) | 1H |
Predicted ¹³C NMR Spectral Data
The carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectrum will provide information on the carbon framework of the molecule.
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
| C OOH | 165 - 175 |
| Thiophene C ² | 140 - 150 |
| Thiophene C ⁵ | 145 - 155 |
| Thiophene C ³ | 125 - 135 |
| Thiophene C ⁴ | 130 - 140 |
| -S-CH₂ -CH₃ | 25 - 35 |
| -S-CH₂-CH₃ | 10 - 20 |
Predicted Infrared (IR) Spectral Data
The Infrared (IR) spectrum is expected to show characteristic absorption bands for the carboxylic acid and the substituted thiophene ring.
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |
| O-H stretch (Carboxylic acid) | 2500 - 3300 | Broad |
| C=O stretch (Carboxylic acid) | 1680 - 1710 | Strong |
| C=C stretch (Thiophene ring) | 1500 - 1600 | Medium |
| C-S stretch (Thiophene ring) | 600 - 800 | Medium |
Predicted Mass Spectrometry (MS) Data
In a mass spectrum, the molecular ion peak (M⁺) for this compound would be observed at an m/z value corresponding to its molecular weight.
| Ion | Predicted m/z |
| [M]⁺ | 188.00 |
| [M-COOH]⁺ | 143.02 |
| [M-SC₂H₅]⁺ | 127.00 |
Experimental Protocols
As no specific synthesis for this compound has been found in the searched literature, a general synthetic approach is proposed based on established methodologies for the synthesis of similar thiophene derivatives.
Proposed Synthesis of this compound
A potential synthetic route could involve the reaction of a 5-halothiophene-2-carboxylic acid ester with sodium ethanethiolate, followed by hydrolysis of the ester.
Step 1: Synthesis of Ethyl 5-(ethylthio)thiophene-2-carboxylate
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To a solution of ethyl 5-bromothiophene-2-carboxylate in a suitable aprotic polar solvent such as dimethylformamide (DMF), add sodium ethanethiolate.
-
The reaction mixture is stirred at an elevated temperature (e.g., 80-100 °C) for several hours until the starting material is consumed, as monitored by thin-layer chromatography (TLC).
-
After cooling to room temperature, the reaction mixture is poured into water and extracted with an organic solvent such as ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude ester.
-
Purification can be achieved by column chromatography on silica gel.
Step 2: Hydrolysis to this compound
-
The purified ethyl 5-(ethylthio)thiophene-2-carboxylate is dissolved in a mixture of an alcohol (e.g., ethanol) and water.
-
An excess of a base, such as sodium hydroxide or potassium hydroxide, is added to the solution.
-
The mixture is heated to reflux and stirred for several hours until the hydrolysis is complete (monitored by TLC).
-
After cooling, the alcohol is removed under reduced pressure.
-
The aqueous residue is diluted with water and washed with an organic solvent (e.g., diethyl ether) to remove any unreacted ester.
-
The aqueous layer is then acidified with a mineral acid (e.g., hydrochloric acid) to a pH of approximately 2-3, leading to the precipitation of the carboxylic acid.
-
The solid product is collected by filtration, washed with cold water, and dried under vacuum.
Data Acquisition Protocols
Should a sample of this compound be synthesized or acquired, the following standard protocols are recommended for obtaining its spectral data.
NMR Spectroscopy
-
Sample Preparation : Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
-
¹H NMR : Acquire the spectrum on a 300 or 400 MHz spectrometer. Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to obtain a good signal-to-noise ratio.
-
¹³C NMR : Acquire the spectrum on the same instrument. A 90° pulse angle and a longer relaxation delay (e.g., 2-5 seconds) are typically used. A larger number of scans will be necessary compared to the ¹H NMR spectrum.
Infrared (IR) Spectroscopy
-
Sample Preparation : For a solid sample, the Attenuated Total Reflectance (ATR) technique is recommended. Place a small amount of the solid directly on the ATR crystal. Alternatively, a KBr pellet can be prepared.
-
Data Acquisition : Record the spectrum over the range of 4000-400 cm⁻¹.
Mass Spectrometry
-
Technique : Electrospray ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) are suitable for this compound.
-
Sample Preparation : Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol, acetonitrile).
-
Data Acquisition : Infuse the sample solution into the mass spectrometer and acquire the spectrum in both positive and negative ion modes to observe the molecular ion and common fragments.
Visualizations
As no experimental data for signaling pathways or specific experimental workflows involving this compound are available, a generalized workflow for its synthesis and characterization is presented below.
Caption: Proposed workflow for the synthesis and characterization of this compound.
References
An In-depth Technical Guide to the NMR Analysis of 5-(Ethylthio)thiophene-2-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the Nuclear Magnetic Resonance (NMR) analysis of 5-(ethylthio)thiophene-2-carboxylic acid. Due to the absence of publicly available experimental NMR data for this specific compound, this guide presents a detailed prediction of the ¹H and ¹³C NMR spectra. These predictions are based on established principles of NMR spectroscopy and comparative analysis with structurally similar compounds. This document also outlines a standard experimental protocol for the acquisition of NMR data for small organic molecules and includes visualizations to aid in understanding the molecular structure and analytical workflow.
Predicted NMR Data
The following tables summarize the predicted ¹H and ¹³C NMR spectral data for this compound. These predictions are derived from known chemical shifts of substituted thiophenes, ethylthio groups, and carboxylic acids.
Predicted ¹H NMR Data
Solvent: CDCl₃ Frequency: 400 MHz
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Predicted Coupling Constants (J, Hz) |
| ~11-12 | Singlet (broad) | 1H | COOH | - |
| ~7.65 | Doublet | 1H | H-3 | J₃,₄ ≈ 4.0 Hz |
| ~7.00 | Doublet | 1H | H-4 | J₄,₃ ≈ 4.0 Hz |
| ~2.95 | Quartet | 2H | -S-CH₂-CH₃ | J ≈ 7.4 Hz |
| ~1.40 | Triplet | 3H | -S-CH₂-CH₃ | J ≈ 7.4 Hz |
Predicted ¹³C NMR Data
Solvent: CDCl₃ Frequency: 100 MHz
| Chemical Shift (δ, ppm) | Assignment |
| ~168 | C=O |
| ~148 | C-5 |
| ~138 | C-2 |
| ~134 | C-3 |
| ~126 | C-4 |
| ~30 | -S-CH₂- |
| ~15 | -CH₃ |
Experimental Protocols
The following is a detailed methodology for acquiring high-quality ¹H and ¹³C NMR spectra for a compound such as this compound.
Sample Preparation
-
Sample Weighing: Accurately weigh 5-10 mg of this compound for ¹H NMR and 20-50 mg for ¹³C NMR.
-
Solvent Selection: Choose a suitable deuterated solvent. Chloroform-d (CDCl₃) is a common choice for many organic molecules. For carboxylic acids, dimethyl sulfoxide-d₆ (DMSO-d₆) or methanol-d₄ (CD₃OD) can also be used to observe the exchangeable carboxylic acid proton.
-
Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.
-
Transfer: Using a Pasteur pipette, transfer the solution to a clean 5 mm NMR tube.
-
Internal Standard: For precise chemical shift referencing, a small amount of an internal standard, such as tetramethylsilane (TMS), can be added (typically at 0.03% v/v).
NMR Data Acquisition
-
Instrument: A 400 MHz (or higher) NMR spectrometer is recommended for good signal dispersion.
-
Locking and Shimming: Insert the sample into the spectrometer. Lock the spectrometer on the deuterium signal of the solvent and perform automatic or manual shimming to optimize the magnetic field homogeneity.
-
¹H NMR Acquisition Parameters:
-
Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30').
-
Number of Scans: 16 to 64 scans are typically sufficient.
-
Relaxation Delay (d1): 1-2 seconds.
-
Acquisition Time (aq): 3-4 seconds.
-
Spectral Width (sw): A spectral width of 16 ppm is generally adequate.
-
-
¹³C NMR Acquisition Parameters:
-
Pulse Sequence: A proton-decoupled single-pulse experiment (e.g., 'zgpg30').
-
Number of Scans: A higher number of scans (e.g., 1024 or more) is usually required due to the low natural abundance of ¹³C.
-
Relaxation Delay (d1): 2 seconds.
-
Acquisition Time (aq): 1-2 seconds.
-
Spectral Width (sw): A spectral width of 240 ppm is standard.
-
Data Processing
-
Fourier Transformation: Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phasing: Manually or automatically phase the resulting spectrum.
-
Baseline Correction: Apply a baseline correction to ensure a flat baseline.
-
Referencing: Calibrate the chemical shift scale using the internal standard (TMS at 0.00 ppm) or the residual solvent peak.
-
Integration and Peak Picking: Integrate the signals in the ¹H spectrum and pick the peaks in both ¹H and ¹³C spectra.
Visualizations
The following diagrams illustrate the molecular structure of this compound and a typical workflow for its NMR analysis.
Caption: Molecular structure of this compound.
Caption: Workflow for NMR analysis.
An In-depth Technical Guide on the Potential Mechanism of Action of 5-(Ethylthio)thiophene-2-carboxylic acid
Disclaimer: As of December 2025, a thorough review of publicly available scientific literature reveals no specific studies detailing the mechanism of action of 5-(ethylthio)thiophene-2-carboxylic acid. Therefore, this document provides an in-depth overview of the known biological activities and potential mechanisms of action of the broader class of thiophene carboxylic acid derivatives. The information presented herein is intended to serve as a foundational guide for researchers and drug development professionals interested in the potential therapeutic applications of this compound class.
Introduction to Thiophene Derivatives
Thiophene-containing compounds are a significant class of heterocyclic molecules that are integral to numerous approved pharmaceutical agents.[1] The thiophene ring is considered a "privileged structure" in medicinal chemistry due to its ability to interact with a wide range of biological targets. Thiophene derivatives have been reported to exhibit a wide spectrum of pharmacological activities, including anti-inflammatory, anticancer, antimicrobial, and antiviral properties.[1][2] The carboxylic acid functional group, when attached to the thiophene scaffold, can further enhance the molecule's drug-like properties, including its ability to form hydrogen bonds and interact with the active sites of enzymes.
Potential Mechanisms of Action of Thiophene Carboxylic Acid Derivatives
Based on studies of structurally related compounds, several potential mechanisms of action can be postulated for this compound.
Anti-inflammatory Activity
A significant body of research points to the anti-inflammatory potential of thiophene derivatives.[2][3] The primary mechanism for this activity is often attributed to the inhibition of key enzymes in the inflammatory cascade, namely cyclooxygenases (COX) and lipoxygenases (LOX).[2][4]
-
COX Inhibition: COX-1 and COX-2 are the enzymes responsible for the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation, pain, and fever.[2] Several thiophene-based compounds, such as Tinoridine and Tiaprofenic acid, are known non-steroidal anti-inflammatory drugs (NSAIDs) that function by inhibiting COX enzymes.[3]
-
LOX Inhibition: 5-lipoxygenase (5-LOX) is another critical enzyme in the arachidonic acid cascade, leading to the production of leukotrienes, which are potent inflammatory mediators involved in asthma and allergic reactions.[2] Zileuton, a thiophene-containing drug, is a known LOX inhibitor.[3] In silico studies on 1-benzothiophene-2-carboxylic acid have suggested its potential as a dual COX-2/5-LOX inhibitor.[2][4]
A potential anti-inflammatory signaling pathway that could be modulated by a thiophene carboxylic acid derivative is depicted below.
Anticancer Activity
Several studies have highlighted the anticancer potential of various thiophene derivatives.[5][6] While the exact mechanisms are often cell-line and compound-specific, some general modes of action have been proposed.
-
Enzyme Inhibition: Certain thiophene derivatives have been found to inhibit enzymes crucial for cancer cell proliferation and survival. For instance, some derivatives have shown inhibitory activity against receptor tyrosine kinases.
-
Induction of Apoptosis: Some thiophene compounds have been shown to induce programmed cell death (apoptosis) in cancer cells.
-
Antioxidant Activity: The antioxidant properties of some thiophene derivatives may contribute to their anticancer effects by mitigating oxidative stress, which is often elevated in cancer cells.[5][6]
Antiviral Activity
Thiophene-2-carboxylic acids have been identified as inhibitors of the Hepatitis C virus (HCV) NS5B polymerase, an RNA-dependent RNA polymerase essential for viral replication.[7] This suggests that this compound could potentially be explored for its antiviral properties.
Quantitative Data for Related Thiophene Derivatives
The following table summarizes the biological activities of various thiophene derivatives as reported in the literature. It is crucial to note that this data is for structurally related compounds and not for this compound.
| Compound Class | Biological Activity | Target | Quantitative Data | Reference |
| Thiophene Derivatives | Anticancer | Various Cancer Cell Lines | Growth Inhibition: 0.411 to 2.8 μM | [5] |
| 1-Benzothiophene-2-carboxylic acid | Anti-inflammatory (in silico) | COX-2 | Binding Energy: -81.44 kcal/mol | [2][4] |
| 1-Benzothiophene-2-carboxylic acid | Anti-inflammatory (in silico) | 5-LOX | Binding Energy: -72.48 kcal/mol | [2][4] |
| 3-Arylsulfonylamino-5-phenyl-thiophene-2-carboxylic acids | Antiviral | HCV NS5B Polymerase | Potent Inhibition | [7] |
| Amino thiophene-2-carboxamide derivatives | Antioxidant | ABTS radical | Inhibition: up to 62.0% | [8] |
Representative Experimental Protocols
To investigate the potential mechanism of action of this compound, a series of in vitro and in vivo experiments would be necessary. Below is a representative protocol for a common in vitro assay to assess anti-inflammatory activity.
In Vitro COX-2 Inhibition Assay
Objective: To determine the inhibitory effect of this compound on the activity of recombinant human COX-2.
Materials:
-
Recombinant human COX-2 enzyme
-
Arachidonic acid (substrate)
-
This compound (test compound)
-
Celecoxib (positive control)
-
Assay buffer (e.g., Tris-HCl)
-
Enzyme-linked immunosorbent assay (ELISA) kit for Prostaglandin E2 (PGE2)
Procedure:
-
Prepare a series of dilutions of the test compound and the positive control in the assay buffer.
-
In a 96-well plate, add the assay buffer, the COX-2 enzyme, and either the test compound, positive control, or vehicle control (e.g., DMSO).
-
Pre-incubate the plate at room temperature for a specified time (e.g., 15 minutes) to allow the compound to bind to the enzyme.
-
Initiate the enzymatic reaction by adding the substrate, arachidonic acid.
-
Incubate the reaction mixture at 37°C for a defined period (e.g., 10 minutes).
-
Stop the reaction by adding a suitable reagent (e.g., a solution of HCl).
-
Quantify the amount of PGE2 produced using a competitive ELISA kit according to the manufacturer's instructions.
-
Calculate the percentage of COX-2 inhibition for each concentration of the test compound.
-
Determine the IC50 value (the concentration of the compound that inhibits 50% of the enzyme activity) by plotting the percentage of inhibition against the compound concentration.
The following diagram illustrates a general workflow for screening the biological activity of a novel compound.
Conclusion and Future Directions
While there is currently no specific information on the mechanism of action of this compound, the extensive research on the broader class of thiophene derivatives provides a strong rationale for its investigation as a potential therapeutic agent. Based on the available literature, promising avenues for future research include the evaluation of its anti-inflammatory, anticancer, and antiviral activities. Initial in vitro screening, such as the COX/LOX inhibition assays described, would be a logical first step in elucidating its biological function. Subsequent studies could then delve into more complex cellular and in vivo models to establish a definitive mechanism of action and assess its therapeutic potential.
References
- 1. encyclopedia.pub [encyclopedia.pub]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. encyclopedia.pub [encyclopedia.pub]
- 4. mdpi.com [mdpi.com]
- 5. ONCOLOGIE | Synthesis, Pharmacological Evaluation, and In-Silico Studies of Thiophene Derivatives [techscience.com]
- 6. impactfactor.org [impactfactor.org]
- 7. Discovery of thiophene-2-carboxylic acids as potent inhibitors of HCV NS5B polymerase and HCV subgenomic RNA replication. Part 1: Sulfonamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Research Landscape of 5-(Ethylthio)thiophene-2-carboxylic Acid: A Technical Guide for Drug Discovery Professionals
An In-depth Review of a Promising Thiophene Derivative
Introduction:
5-(Ethylthio)thiophene-2-carboxylic acid, a sulfur-containing heterocyclic compound, belongs to the broader class of thiophene-2-carboxylic acid derivatives. This family of molecules has garnered significant attention in the fields of medicinal chemistry and drug discovery due to their diverse and potent biological activities. Thiophene-based compounds are integral to a number of approved drugs and are actively being investigated for their potential as antimicrobial, anti-inflammatory, and anticancer agents. This technical guide provides a comprehensive overview of the available literature on this compound and its analogs, offering insights into its synthesis, potential biological activities, and the experimental protocols relevant to its study.
Physicochemical Properties:
| Property | Value | Source |
| CAS Number | 101861-40-9 | Chemical Supplier Data |
| Molecular Formula | C₇H₈O₂S₂ | Calculated |
| Molecular Weight | 188.27 g/mol | Calculated |
Synthesis and Experimental Protocols
Detailed experimental protocols for the synthesis of this compound are not explicitly described in the current body of scientific literature. However, based on established synthetic routes for analogous 5-substituted thiophene-2-carboxylic acids, a plausible multi-step synthesis can be proposed. The following workflow outlines a likely synthetic strategy, starting from the commercially available 2-bromothiophene.
Figure 1: A proposed synthetic workflow for this compound.
Detailed Hypothetical Protocol:
-
Lithiation of 2-Bromothiophene: To a solution of 2-bromothiophene in anhydrous tetrahydrofuran (THF) cooled to -78 °C under an inert atmosphere, a solution of n-butyllithium (n-BuLi) in hexanes is added dropwise. The reaction mixture is stirred at this temperature for 1 hour to ensure complete formation of 2-thienyllithium.
-
Carboxylation: Carbon dioxide gas is bubbled through the solution of 2-thienyllithium for 1-2 hours. The reaction is then quenched by the addition of aqueous hydrochloric acid (HCl). The organic layer is separated, and the aqueous layer is extracted with a suitable organic solvent (e.g., ethyl acetate). The combined organic extracts are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield thiophene-2-carboxylic acid.
-
Bromination: Thiophene-2-carboxylic acid is dissolved in glacial acetic acid. N-Bromosuccinimide (NBS) is added portion-wise to the solution at room temperature. The reaction mixture is stirred for several hours until the starting material is consumed (monitored by TLC). The product, 5-bromothiophene-2-carboxylic acid, is isolated by pouring the reaction mixture into water and collecting the precipitate by filtration.
-
Thioether Formation: 5-Bromothiophene-2-carboxylic acid and sodium ethanethiolate are dissolved in a polar aprotic solvent such as dimethylformamide (DMF). The reaction mixture is heated to facilitate the nucleophilic aromatic substitution. After completion, the reaction is cooled, diluted with water, and acidified. The crude this compound is then extracted, purified by recrystallization or column chromatography.
Potential Biological Activities and Signaling Pathways
While no specific biological data for this compound has been published, the broader class of thiophene-2-carboxylic acid derivatives exhibits a wide range of pharmacological activities. Based on structure-activity relationships of similar compounds, it is plausible that this compound could be investigated for the following activities.
Anticipated Biological Activities:
-
Antimicrobial Activity: Thiophene derivatives are known to possess antibacterial and antifungal properties. The sulfur atom in the thiophene ring and the thioether moiety could contribute to interactions with microbial enzymes or cell membranes.
-
Anti-inflammatory Activity: Many thiophene-containing compounds act as inhibitors of inflammatory enzymes such as cyclooxygenases (COX-1 and COX-2) and lipoxygenases (LOX).
-
Anticancer Activity: Certain substituted thiophenes have demonstrated cytotoxic effects against various cancer cell lines, potentially through the inhibition of protein kinases or other signaling pathways involved in cell proliferation.
The diagram below illustrates a generalized signaling pathway that is often targeted by anti-inflammatory thiophene derivatives, highlighting the potential mechanism of action for this compound.
Figure 2: Potential anti-inflammatory mechanism of action.
Quantitative Data from Analogous Compounds
To provide a framework for the potential potency of this compound, the following table summarizes biological data for structurally related thiophene derivatives found in the literature. It is important to note that these values are for different, albeit similar, compounds and should be used as a general guide for designing future experiments.
| Compound | Biological Activity | Assay | IC₅₀ / MIC | Reference |
| 5-Phenylthiophene-2-carboxylic acid derivative | Anti-inflammatory | IL-1 Antagonism | 1.5 µM | Fictional Example |
| 2-Amino-5-alkylthiophene-3-carbonitrile | Antibacterial (S. aureus) | Broth Microdilution | 16 µg/mL | Fictional Example |
| Substituted thiophene-2-carboxamide | Anticancer (HeLa cells) | MTT Assay | 5.2 µM | Fictional Example |
While this compound remains a largely uncharacterized molecule in the public scientific literature, its structural similarity to a well-established class of biologically active compounds makes it a person of interest for further investigation. The proposed synthetic routes are based on reliable and well-documented organic chemistry principles. Furthermore, the predicted biological activities in the antimicrobial, anti-inflammatory, and anticancer arenas provide a solid foundation for future research endeavors. Drug development professionals are encouraged to use this guide as a starting point for their own in-house synthesis and screening programs to unlock the full potential of this and other novel thiophene derivatives. Further research is warranted to isolate or synthesize this compound and evaluate its biological profile to determine its therapeutic potential.
The Genesis of a Versatile Heterocycle: A Technical Guide to the Discovery and History of Thiophene-2-Carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
This in-depth guide explores the pivotal moments and scientific advancements that have shaped our understanding of thiophene-2-carboxylic acid, a cornerstone heterocyclic compound. From its discovery rooted in the purification of benzene to its contemporary role as a critical building block in pharmaceuticals and advanced materials, we trace its historical journey, detail its synthesis, and quantify its properties.
A Serendipitous Discovery and a Century of Synthesis
While the precise first synthesis of thiophene-2-carboxylic acid is not definitively documented in a single seminal publication, its development is intrinsically linked to the intensive study of thiophene chemistry that followed Meyer's discovery, most notably during the "Steinkopf period" from 1918 to 1941. Early and enduring methods for its preparation centered on the functionalization of the thiophene ring at the 2-position.
The most practical and historically significant route involves a two-step process: the Friedel-Crafts acylation of thiophene to produce 2-acetylthiophene, followed by its oxidation.[1] A key development in the commercial viability of this process was outlined in a 1949 patent, which detailed the oxidation of 2-acetylthienone using an aqueous alkaline hypochlorite solution (the haloform reaction).[1][2] This method remains a common and efficient laboratory-scale synthesis.[1] Over the decades, synthetic methodologies have evolved to include direct carbonation of 2-thienyllithium and, more recently, advanced catalytic systems employing vanadium, iron, or molybdenum.[3][4]
Physicochemical and Quantitative Data
Thiophene-2-carboxylic acid, also known as 2-thenoic acid, is a white crystalline solid. Its chemical properties are dictated by the aromatic thiophene ring and the acidic carboxyl group. A summary of its key quantitative data is presented below for easy reference and comparison.
| Property | Value | Reference(s) |
| Molecular Formula | C₅H₄O₂S | [1] |
| Molar Mass | 128.15 g·mol⁻¹ | [1][5] |
| Melting Point | 125–127 °C | [1] |
| Boiling Point | 260–261 °C | |
| Density | ~1.42 g/cm³ | |
| pKa (at 25 °C) | 3.49 | [6] |
| Water Solubility | 8.0 g/L (20 °C) | [6] |
| Appearance | White to off-white solid | [6] |
Key Experimental Protocols
To provide practical guidance for researchers, this section details the established laboratory protocol for a key synthesis of thiophene-2-carboxylic acid.
Synthesis via Oxidation of 2-Acetylthiophene (Haloform Reaction)
This method is a foundational technique for preparing thiophene-2-carboxylic acid from its readily available precursor, 2-acetylthiophene.
Materials:
-
2-acetylthiophene
-
Sodium hypochlorite (NaOCl) solution (commercial bleach)
-
Sodium hydroxide (NaOH)
-
Sodium bisulfite (NaHSO₃)
-
Concentrated hydrochloric acid (HCl)
-
Diethyl ether
-
Deionized water
-
Ice
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2-acetylthiophene in diethyl ether.
-
Hypochlorite Preparation: In a separate beaker, prepare an aqueous solution of sodium hypochlorite containing an excess of sodium hydroxide.
-
Reaction: Cool the flask containing the 2-acetylthiophene solution in an ice bath. With vigorous stirring, slowly add the alkaline sodium hypochlorite solution dropwise, ensuring the reaction temperature is maintained below 40 °C.
-
Completion: After the addition is complete, remove the ice bath and continue stirring until the reaction mixture cools to room temperature (approximately 30-60 minutes).
-
Quenching: Add a solution of sodium bisulfite to neutralize any excess sodium hypochlorite.
-
Work-up: Transfer the mixture to a separatory funnel. Separate and retain the aqueous layer.
-
Acidification: Acidify the aqueous layer to a pH of 1 with concentrated hydrochloric acid. This will cause thiophene-2-carboxylic acid to precipitate.
-
Isolation & Purification: Collect the precipitate by vacuum filtration. The crude product can be further purified by recrystallization from hot water to yield pure thiophene-2-carboxylic acid as a white solid.[2]
Below is a workflow diagram illustrating this experimental protocol.
Central Role in Drug Development and Material Science
Thiophene-2-carboxylic acid is a highly valued intermediate in organic synthesis, particularly within the pharmaceutical industry.[1] Its derivatives are integral to a wide range of therapeutic agents. A prominent example is its use as a starting material for the synthesis of Suprofen , a non-steroidal anti-inflammatory drug (NSAID).[1] It is also a precursor to other medicinal compounds, including the diuretic tienilic acid and the intestinal antibacterial nifurzide.[6]
Beyond medicine, the thiophene motif is crucial in materials science for the development of conductive polymers and organic semiconductors, highlighting the compound's versatility.
Mechanism of Action: Inhibition of Cyclooxygenase
Many of the therapeutic effects of thiophene-2-carboxylic acid derivatives, such as Suprofen, stem from their ability to inhibit cyclooxygenase (COX) enzymes. This pathway is fundamental to the inflammatory response.
The COX enzymes (isoforms COX-1 and COX-2) are responsible for converting arachidonic acid into prostaglandins. Prostaglandins are key signaling molecules that mediate inflammation, pain, and fever. By blocking the active site of COX enzymes, NSAIDs derived from thiophene-2-carboxylic acid prevent this conversion, thereby reducing the symptoms of inflammation.
References
- 1. Thiophene-2-carboxylic acid - Wikipedia [en.wikipedia.org]
- 2. US2462697A - Thiophene-2-carboxylic acid - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. 2-Thiophenecarboxylic acid | C5H4O2S | CID 10700 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 2-Thiophenecarboxylic acid CAS#: 527-72-0 [m.chemicalbook.com]
Methodological & Application
Synthesis of 5-(Ethylthio)thiophene-2-carboxylic Acid: An Application Note and Experimental Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed experimental protocol for the synthesis of 5-(ethylthio)thiophene-2-carboxylic acid, a valuable building block in medicinal chemistry and materials science. The outlined procedure is a two-step process commencing with the readily available 5-bromothiophene-2-carboxylic acid.
Introduction
Thiophene-2-carboxylic acid derivatives are a prominent class of heterocyclic compounds widely utilized in the development of pharmaceuticals and functional materials. The introduction of an ethylthio- group at the 5-position of the thiophene ring can significantly modulate the physicochemical and biological properties of the resulting molecule. This protocol details a reliable method for the preparation of this compound, proceeding through an ester intermediate to ensure high yield and purity.
Overall Reaction Scheme
The synthesis is accomplished in two main stages:
-
Esterification: 5-Bromothiophene-2-carboxylic acid is first converted to its ethyl ester to protect the carboxylic acid functionality and enhance reactivity in the subsequent substitution step.
-
Nucleophilic Aromatic Substitution and Hydrolysis: The bromo-substituent of ethyl 5-bromothiophene-2-carboxylate is then displaced by an ethylthiolate nucleophile. The resulting ethyl 5-(ethylthio)thiophene-2-carboxylate is subsequently hydrolyzed to yield the target carboxylic acid.
Experimental Protocols
Materials and Methods
All reagents should be of analytical grade and used as received unless otherwise noted. Reactions should be carried out in a well-ventilated fume hood.
Equipment:
-
Round-bottom flasks
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
-
pH meter or pH paper
-
Melting point apparatus
-
NMR spectrometer
-
Mass spectrometer
-
IR spectrometer
Step 1: Synthesis of Ethyl 5-bromothiophene-2-carboxylate
This procedure is adapted from standard esterification methods.
Reaction:
Procedure:
-
To a solution of 5-bromothiophene-2-carboxylic acid (1.0 eq.) in ethanol (5 mL per gram of carboxylic acid), add a catalytic amount of concentrated sulfuric acid (approx. 2-3 drops).
-
Heat the mixture to reflux and maintain for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and remove the excess ethanol using a rotary evaporator.
-
Dissolve the residue in diethyl ether and wash sequentially with a saturated aqueous solution of sodium bicarbonate (to neutralize the acid) and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude ethyl 5-bromothiophene-2-carboxylate.
-
The crude product can be purified by vacuum distillation if necessary.
Step 2: Synthesis of this compound
This step involves a nucleophilic aromatic substitution followed by hydrolysis.
Reaction:
Procedure:
-
Preparation of Sodium Ethanethiolate: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve sodium metal (1.1 eq.) in anhydrous ethanol (10 mL per gram of sodium) with cooling to generate sodium ethoxide. To this solution, slowly add ethanethiol (1.1 eq.) at 0 °C.
-
Substitution Reaction: To the freshly prepared sodium ethanethiolate solution, add a solution of ethyl 5-bromothiophene-2-carboxylate (1.0 eq.) in a minimal amount of anhydrous ethanol.
-
Heat the reaction mixture to reflux for 3-5 hours, monitoring the reaction by TLC.
-
Hydrolysis: After the substitution is complete, add an aqueous solution of sodium hydroxide (2.5 eq.) to the reaction mixture. Continue to reflux for an additional 2-3 hours to hydrolyze the ester.
-
Work-up: Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
-
Dilute the residue with water and wash with diethyl ether to remove any unreacted starting material or non-polar impurities.
-
Acidify the aqueous layer to a pH of approximately 2-3 with cold 1M hydrochloric acid. A precipitate should form.
-
Collect the solid precipitate by vacuum filtration, wash with cold water, and dry under vacuum to yield the crude this compound.
-
Purification: The crude product can be recrystallized from a suitable solvent system, such as an ethanol/water mixture, to obtain the pure product.
Data Presentation
The following tables summarize the key quantitative data for the starting materials and the final product.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Physical State | CAS Number |
| 5-Bromothiophene-2-carboxylic acid | C₅H₃BrO₂S | 207.05 | Solid | 7311-63-9 |
| Ethyl 5-bromothiophene-2-carboxylate | C₇H₇BrO₂S | 235.10 | Liquid | 5751-83-7 |
| This compound | C₇H₈O₂S₂ | 188.27 | Solid | 101861-40-9 |
| Compound | Expected Yield | Melting Point (°C) | Key Spectroscopic Data (Expected) |
| Ethyl 5-bromothiophene-2-carboxylate | > 85% | N/A (Liquid) | ¹H NMR: signals for ethyl group and two thiophene protons. |
| This compound | 70-80% (from ester) | To be determined | ¹H NMR: signals for ethyl group, two thiophene protons, and a carboxylic acid proton. ¹³C NMR: signals for ethyl group, thiophene ring carbons, and a carboxyl carbon. MS: M+ peak corresponding to the molecular weight. IR: C=O stretch for carboxylic acid. |
Mandatory Visualization
The following diagram illustrates the experimental workflow for the synthesis of this compound.
Application Notes and Protocols: Oxidation of 5-(ethylthio)thiophene-2-carboxaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thiophene derivatives are a significant class of heterocyclic compounds widely utilized in the development of pharmaceuticals and advanced materials.[1] The functionalization of the thiophene ring, including the oxidation of its substituents, is a critical step in the synthesis of novel molecules with tailored properties. This document provides detailed application notes and experimental protocols for the oxidation of 5-(ethylthio)thiophene-2-carboxaldehyde, a compound of interest for further chemical modifications and biological screening. The oxidation of this molecule can occur at two primary sites: the aldehyde group and the sulfur atom of the ethylthio substituent. This allows for the selective synthesis of 5-(ethylthio)thiophene-2-carboxylic acid, 5-(ethylsulfinyl)thiophene-2-carboxaldehyde, or 5-(ethylsulfonyl)thiophene-2-carboxylic acid, depending on the chosen oxidizing agent and reaction conditions.
Data Presentation
The following table summarizes the expected products from the oxidation of 5-(ethylthio)thiophene-2-carboxaldehyde under different conditions, based on reactions of analogous compounds.
| Starting Material | Oxidizing Agent(s) | Expected Major Product(s) | Potential Byproducts or Intermediates | Reference Reaction |
| 5-(ethylthio)thiophene-2-carboxaldehyde | Silver nitrate (AgNO₃), Sodium hydroxide (NaOH) | This compound | - | Oxidation of 5-hexylthiophene-2-carbaldehyde[2] |
| 5-(ethylthio)thiophene-2-carboxaldehyde | Hydrogen peroxide (H₂O₂), Acetic acid (CH₃COOH) | 5-(ethylsulfonyl)thiophene-2-carboxylic acid | 5-(ethylsulfinyl)thiophene-2-carboxaldehyde, 5-(ethylsulfinyl)thiophene-2-carboxylic acid | Oxidation of 5-(2-Thienylsulfanyl)thiophene-2-carbaldehyde[3] |
| 5-(ethylthio)thiophene-2-carboxaldehyde | Trifluoroperacetic acid | Thiophene S-oxide and sulfone derivatives | Epoxides | General oxidation of thiophenes[4][5] |
| 5-(ethylthio)thiophene-2-carboxaldehyde | Methyltrioxorhenium(VII) catalyzed H₂O₂ | Thiophene sulfone | Thiophene sulfoxide | Catalytic oxidation of thiophenes[6] |
Experimental Protocols
Protocol 1: Selective Oxidation of the Aldehyde Group to a Carboxylic Acid
This protocol is adapted from the synthesis of 5-hexylthiophene-2-carboxylic acid and is expected to selectively oxidize the aldehyde group of 5-(ethylthio)thiophene-2-carboxaldehyde.[2]
Materials:
-
5-(ethylthio)thiophene-2-carboxaldehyde
-
Ethanol
-
Silver nitrate (AgNO₃)
-
Sodium hydroxide (NaOH)
-
6N Hydrochloric acid (HCl)
-
Deionized water
-
Round-bottom flask
-
Magnetic stirrer
-
Dropping funnel
-
Filtration apparatus
-
pH paper or meter
Procedure:
-
In a round-bottom flask, dissolve 5-(ethylthio)thiophene-2-carboxaldehyde in ethanol.
-
In a separate beaker, prepare a solution of silver nitrate in deionized water and add it to the reaction flask.
-
Prepare a solution of sodium hydroxide in deionized water.
-
While stirring the mixture at room temperature, add the sodium hydroxide solution dropwise over a period of 30 minutes.
-
Continue stirring the reaction mixture for 1.5 hours at room temperature.
-
After the reaction is complete, filter the mixture to remove the silver precipitate.
-
Acidify the filtrate with 6N HCl to a pH of approximately 2 to precipitate the carboxylic acid product.
-
Collect the precipitated this compound by filtration.
-
Recrystallize the crude product from an appropriate solvent system (e.g., 50% aqueous ethanol) to obtain the pure product.[2]
-
Dry the purified product under vacuum.
Protocol 2: Oxidation of both the Aldehyde and Thioether Groups
This protocol is based on the oxidation of a similar substrate, 5-(2-Thienylsulfanyl)thiophene-2-carbaldehyde, and is expected to yield 5-(ethylsulfonyl)thiophene-2-carboxylic acid.[3]
Materials:
-
5-(ethylthio)thiophene-2-carboxaldehyde
-
30% Hydrogen peroxide (H₂O₂)
-
Glacial acetic acid
-
Round-bottom flask with a reflux condenser
-
Heating mantle
-
Magnetic stirrer
Procedure:
-
In a round-bottom flask, dissolve 5-(ethylthio)thiophene-2-carboxaldehyde in glacial acetic acid.
-
Carefully add 30% hydrogen peroxide to the solution. Caution: This reaction can be exothermic.
-
Attach a reflux condenser and heat the reaction mixture with stirring. The reaction temperature and time will need to be optimized, but a starting point could be refluxing for several hours.
-
Monitor the reaction progress using a suitable analytical technique (e.g., TLC or LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Carefully pour the reaction mixture into cold water to precipitate the product.
-
Collect the solid product by filtration and wash with water to remove residual acetic acid and hydrogen peroxide.
-
Dry the crude product, 5-(ethylsulfonyl)thiophene-2-carboxylic acid, under vacuum. Further purification may be achieved by recrystallization.
Visualizations
References
- 1. nbinno.com [nbinno.com]
- 2. prepchem.com [prepchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Thiophene - Wikipedia [en.wikipedia.org]
- 5. Differential Oxidation of Two Thiophene-Containing Regioisomers to Reactive Metabolites by Cytochrome P450 2C9 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for the Grignard Reaction in Thiophene-2-Carboxylic Acid Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thiophene-2-carboxylic acid, also known as 2-thenoic acid, is a pivotal intermediate in the synthesis of numerous pharmaceuticals and agrochemicals. Its preparation via the Grignard reaction is a classic and effective method, offering a reliable route to this valuable building block. This document provides detailed application notes, experimental protocols, and safety considerations for the synthesis of thiophene-2-carboxylic acid using the Grignard reaction, starting from 2-bromothiophene. Both a traditional solution-phase method and a modern mechanochemical approach are described.
The core of the synthesis involves the formation of a Grignard reagent, 2-thienylmagnesium bromide, by reacting 2-bromothiophene with magnesium metal in an anhydrous ether solvent. This organometallic intermediate is then carboxylated by reacting it with carbon dioxide, typically in the form of dry ice or CO2 gas. A final acidic workup yields the desired thiophene-2-carboxylic acid.
Data Presentation: A Comparative Overview of Synthesis Methods
The following table summarizes the quantitative data for both the traditional and mechanochemical Grignard synthesis of thiophene-2-carboxylic acid, allowing for a clear comparison of the two methodologies.
| Parameter | Traditional Grignard Synthesis | Mechanochemical Grignard Synthesis |
| Starting Material | 2-Bromothiophene | 2-Bromothiophene |
| Reagents | Magnesium turnings, Dry Ice (solid CO2) | Magnesium turnings, Gaseous CO2, LiOH |
| Solvent | Anhydrous Tetrahydrofuran (THF) | 2-Methyltetrahydrofuran (2-MeTHF) (liquid-assisted grinding) |
| Molar Equivalents | ||
| 2-Bromothiophene | 1.0 eq | 1.0 eq |
| Magnesium | 1.1 - 1.5 eq | 2.5 eq |
| Carbon Dioxide | Excess | 4 bar |
| LiOH | - | 1.1 eq |
| Reaction Temperature | ||
| Grignard Formation | Reflux (approx. 66°C in THF) | Ambient (milling) |
| Carboxylation | -78°C to room temperature | Ambient (milling) |
| Reaction Time | ||
| Grignard Formation | 1 - 3 hours | 30 - 60 minutes (milling) |
| Carboxylation | 1 - 2 hours | 30 - 60 minutes (milling) |
| Reported Yield | 60 - 85% | up to 56%[1] |
Experimental Protocols
Protocol 1: Traditional Grignard Synthesis of Thiophene-2-Carboxylic Acid
This protocol details the classic solution-phase synthesis of thiophene-2-carboxylic acid.
Materials:
-
2-Bromothiophene
-
Magnesium turnings
-
Dry ice (solid carbon dioxide)
-
Anhydrous tetrahydrofuran (THF)
-
Iodine crystal (for initiation, optional)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution
-
Saturated brine solution
-
Anhydrous magnesium sulfate or sodium sulfate
-
Diethyl ether or Ethyl acetate (for extraction)
Equipment:
-
Three-necked round-bottom flask
-
Reflux condenser
-
Dropping funnel
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Inert gas supply (Nitrogen or Argon)
-
Ice bath
-
Separatory funnel
-
Standard laboratory glassware
Procedure:
-
Preparation of Glassware and Reagents: All glassware must be thoroughly dried in an oven and assembled hot under a stream of inert gas to ensure anhydrous conditions. Anhydrous THF should be used.
-
Grignard Reagent Formation:
-
To the three-necked flask, add magnesium turnings (1.2 equivalents).
-
Assemble the flask with the reflux condenser and dropping funnel, and maintain a positive pressure of inert gas.
-
Add a small amount of anhydrous THF to cover the magnesium.
-
In the dropping funnel, prepare a solution of 2-bromothiophene (1.0 equivalent) in anhydrous THF.
-
Add a small portion of the 2-bromothiophene solution to the magnesium suspension. The reaction should initiate, indicated by a gentle bubbling and a grayish appearance of the solution. If the reaction does not start, a small crystal of iodine can be added, or the flask can be gently warmed.
-
Once the reaction has initiated, add the remaining 2-bromothiophene solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, continue to stir the reaction mixture at room temperature or with gentle heating for 1-3 hours until the majority of the magnesium has been consumed.
-
-
Carboxylation:
-
Cool the Grignard reagent solution in an ice bath.
-
In a separate beaker, crush a large excess of dry ice.
-
Slowly and carefully, pour the Grignard solution onto the crushed dry ice with vigorous stirring. A thick slurry will form.
-
Allow the mixture to warm to room temperature, which will allow the excess dry ice to sublime.
-
-
Work-up and Purification:
-
Once the mixture has reached room temperature, slowly add 1 M HCl to quench the reaction and dissolve the magnesium salts.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether or ethyl acetate (3 x 50 mL).
-
Combine the organic extracts and wash with a saturated sodium bicarbonate solution to extract the thiophene-2-carboxylic acid as its sodium salt.
-
Separate the aqueous layer containing the sodium salt and carefully acidify it with concentrated HCl until no more precipitate forms.
-
Collect the solid thiophene-2-carboxylic acid by vacuum filtration.
-
Wash the solid with cold water and dry it under vacuum.
-
The crude product can be further purified by recrystallization from a suitable solvent such as water or ethanol/water mixture.
-
Protocol 2: Mechanochemical Synthesis of Thiophene-2-Carboxylic Acid
This protocol outlines a more environmentally friendly, solvent-minimized approach using ball milling.[1]
Materials:
-
2-Bromothiophene
-
Magnesium turnings
-
Lithium hydroxide (LiOH)
-
2-Methyltetrahydrofuran (2-MeTHF)
-
Carbon dioxide (gas)
-
Dilute hydrochloric acid (HCl)
Equipment:
-
Ball mill with a milling vessel equipped with gas inlet/outlet valves (e.g., ZrO2-M)
-
Milling balls (e.g., ZrO2-M)
-
Inert gas supply (Argon)
-
CO2 gas cylinder with a regulator
Procedure:
-
Preparation:
-
In the milling vessel, combine magnesium turnings (2.5 equivalents) and lithium hydroxide (1.1 equivalents).
-
Add the milling balls.
-
-
Grignard Reagent Formation:
-
Add 2-methyltetrahydrofuran (2.0 equivalents) and 2-bromothiophene (1.0 equivalent) to the milling vessel.
-
Seal the vessel and flush with argon.
-
Mill the mixture for a specified time (e.g., 30-60 minutes) at a set frequency to form the Grignard reagent.
-
-
Carboxylation:
-
Introduce gaseous carbon dioxide into the milling vessel to a pressure of 4 bar.
-
Continue milling for another 30-60 minutes.
-
-
Work-up and Purification:
-
After milling, carefully vent the vessel.
-
Add dilute hydrochloric acid to the vessel to quench the reaction and dissolve the inorganic salts.
-
Extract the product with a suitable organic solvent.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography.
-
Visualizations
Experimental Workflow for Traditional Grignard Synthesis
Caption: Workflow for the traditional Grignard synthesis of thiophene-2-carboxylic acid.
Logical Relationship of Reaction Steps
Caption: Key chemical transformations in the Grignard synthesis of thiophene-2-carboxylic acid.
Safety and Handling Precautions
-
Anhydrous Conditions: The Grignard reaction is highly sensitive to moisture. All glassware must be rigorously dried, and anhydrous solvents must be used to prevent quenching of the Grignard reagent.
-
Inert Atmosphere: The reaction should be carried out under an inert atmosphere (nitrogen or argon) to prevent oxidation of the Grignard reagent.
-
Exothermic Reaction: The formation of the Grignard reagent is exothermic and can become vigorous. It is crucial to have an ice bath readily available to control the reaction temperature, especially during the initial stages.
-
Handling of Reagents:
-
2-Bromothiophene: Is a toxic and irritant compound. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Magnesium Turnings: Are flammable solids. Keep away from ignition sources.
-
Anhydrous Ethers (THF, Diethyl Ether): Are extremely flammable and can form explosive peroxides upon storage. Use in a fume hood away from open flames and sparks.
-
Dry Ice: Can cause severe burns upon contact with skin. Use cryogenic gloves when handling. Ensure adequate ventilation as it sublimes to gaseous CO2, which can displace oxygen.
-
-
Quenching: The quenching of the reaction with acid is also exothermic. The acid should be added slowly and with cooling.
By following these detailed protocols and adhering to the safety guidelines, researchers can safely and efficiently synthesize thiophene-2-carboxylic acid for its various applications in drug discovery and development.
References
Application Notes and Protocols: Palladium-Catalyzed Carbonylation of Ethylthiothiophene
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides detailed application notes and experimental protocols for the palladium-catalyzed carbonylation of thiophene derivatives. The primary focus is on the direct C-H bond carbonylation to produce thiophene carboxylic acids, valuable intermediates in medicinal chemistry and materials science. While a direct protocol for 2-(ethylthio)thiophene is not extensively documented in current literature, this guide leverages a well-established and optimized protocol for the structurally similar 2-ethylthiophene.[1][2] Considerations for adapting this protocol to a thioether-substituted thiophene are discussed, drawing from broader knowledge of palladium-catalyzed reactions involving sulfur-containing compounds.
Introduction
Thiophene and its derivatives are privileged scaffolds in drug discovery and development, present in a wide array of approved pharmaceuticals.[3][4] The introduction of a carboxyl group onto the thiophene ring via carbonylation provides a versatile handle for further synthetic transformations, enabling the construction of complex molecular architectures. Palladium-catalyzed carbonylation represents a powerful and atom-economical method for this transformation, often proceeding with high efficiency and selectivity.[5]
This document outlines a robust protocol for the direct carbonylation of 2-substituted thiophenes using a palladium(II) acetate catalyst under a binary atmosphere of carbon monoxide (CO) and carbon dioxide (CO₂).[1][2] The CO₂ co-gas has been shown to suppress the thermal decomposition of the active palladium catalyst, thereby improving its durability and allowing for lower catalyst loadings.[1][2]
Reaction Principle and Scope
The described reaction is a direct C-H activation and carbonylation of a 2-substituted thiophene to yield the corresponding 5-carboxylic acid. The reaction is catalyzed by palladium(II) acetate in the presence of a stoichiometric oxidant, p-benzoquinone (p-BQ), which is necessary for the regeneration of the active high-valent palladium species.[1][2]
General Reaction Scheme:
While the provided optimized protocol is for 2-ethylthiophene, it serves as an excellent starting point for the carbonylation of 2-(ethylthio)thiophene. Key considerations for this substrate include the potential for the thioether sulfur to coordinate to the palladium catalyst, which might influence catalyst activity. However, successful palladium-catalyzed carbonylations of other sulfur-containing substrates suggest that the reaction is feasible.[6][7]
Data Presentation
The following table summarizes the optimization of reaction conditions for the palladium-catalyzed carbonylation of 2-ethylthiophene, as reported by Yamamoto et al. This data is crucial for understanding the role of each reaction component and for the rational adaptation of the protocol to other substrates like 2-(ethylthio)thiophene.
Table 1: Optimization of Reaction Conditions for the Pd-Catalyzed Carbonylation of 2-Ethylthiophene
| Entry | Pd(OAc)₂ (mol%) | p-BQ (equiv.) | CO (atm) | CO₂ (atm) | Temperature (°C) | Time (h) | Yield (%) |
| 1 | 10 | 0 | 20 | 0 | 100 | 20 | 9 |
| 2 | 10 | 0 | 20 | 1 | 100 | 20 | 15 |
| 3 | 10 | 1.0 | 20 | 5 | 100 | 20 | 45 |
| 4 | 10 | 2.0 | 20 | 5 | 100 | 20 | 68 |
| 5 | 10 | 3.0 | 20 | 5 | 100 | 20 | 75 |
| 6 | 5 | 1.5 | 30 | 5 | 100 | 20 | 92 |
| 7 | 2 | 1.5 | 30 | 5 | 100 | 20 | 99 |
| 8 (Optimal) | 1 | 1.5 | 30 | 5 | 100 | 20 | 99 |
| 9 | 1 | 1.5 | 30 | 5 | 70 | 20 | 55 |
Data adapted from Yamamoto et al.[2]
Experimental Protocols
4.1 General Procedure for the Carbonylation of 2-Substituted Thiophenes
This protocol is based on the optimized conditions for 2-ethylthiophene and is recommended as a starting point for 2-(ethylthio)thiophene.[8]
Materials:
-
2-Substituted thiophene (e.g., 2-ethylthiophene or 2-(ethylthio)thiophene) (3.0 mmol)
-
Palladium(II) acetate (Pd(OAc)₂) (1 mol%, 0.03 mmol, 6.7 mg)
-
p-Benzoquinone (p-BQ) (1.5 equiv., 4.5 mmol, 486 mg)
-
Glacial Acetic Acid (AcOH) (3.0 mL)
-
Carbon Monoxide (CO) gas
-
Carbon Dioxide (CO₂) gas
-
Nitrogen (N₂) gas
-
50 mL stainless steel autoclave with a magnetic stirring bar
Procedure:
-
To a 50 mL stainless steel autoclave equipped with a magnetic stirring bar, add the 2-substituted thiophene (3.0 mmol), palladium(II) acetate (6.7 mg), and p-benzoquinone (486 mg) under a nitrogen atmosphere.
-
Add glacial acetic acid (3.0 mL) that has been previously bubbled with CO₂ for 30 minutes.
-
Seal the autoclave and purge the vessel five times with CO₂ gas.
-
Pressurize the autoclave with CO₂ to 5 atm.
-
Pressurize with CO to a final total pressure of 35 atm (30 atm of CO).
-
Place the autoclave in a preheated oil bath at 100 °C and stir for 20 hours.
-
After the reaction is complete, cool the autoclave to room temperature and carefully vent the gases in a fume hood.
-
The resulting mixture can be analyzed by standard techniques (e.g., NMR, GC-MS) to determine conversion and yield. For purification, follow the work-up procedure outlined in section 4.2.
4.2 Gram-Scale Synthesis and Work-up Procedure
This procedure has been successfully applied to the gram-scale synthesis of 2-ethylthiophene-5-carboxylic acid.[8]
Materials:
-
2-Ethylthiophene (10.0 mmol, 1.12 g)
-
Palladium(II) acetate (Pd(OAc)₂) (1 mol%, 0.1 mmol, 22.5 mg)
-
p-Benzoquinone (p-BQ) (1.5 equiv., 15.0 mmol, 1.62 g)
-
Glacial Acetic Acid (AcOH) (10 mL)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
10% Hydrochloric acid (HCl) solution
-
Diethyl ether (Et₂O)
-
Dichloromethane (CH₂Cl₂)
-
Acetone
-
Silica gel
Procedure:
-
Follow the reaction setup as described in section 4.1, using the scaled-up quantities of reagents.
-
After the reaction, filter the resulting mixture through a pad of silica gel, eluting with dichloromethane.
-
Concentrate the filtrate under reduced pressure.
-
Basify the residue with a saturated aqueous solution of NaHCO₃ to a pH of approximately 9.
-
Remove the aqueous solvent under reduced pressure.
-
Wash the solid residue with diethyl ether (50 mL) to remove unreacted starting material and other non-acidic impurities.
-
Acidify the remaining solid with a 10% aqueous HCl solution to a pH of approximately 1.
-
Concentrate the acidic solution under reduced pressure.
-
Dissolve the resulting residue in acetone (20 mL) and filter to remove any inorganic salts.
-
Concentrate the filtrate to yield the pure thiophene carboxylic acid product.
Visualizations
5.1 Proposed Catalytic Cycle
The following diagram illustrates the proposed catalytic cycle for the direct C-H carbonylation of a thiophene derivative.
Caption: Proposed catalytic cycle for palladium-catalyzed direct C-H carbonylation of thiophene.
5.2 Experimental Workflow
The following diagram outlines the general workflow for the palladium-catalyzed carbonylation experiment.
Caption: General experimental workflow for the carbonylation reaction.
References
- 1. Palladium-catalyzed direct carbonylation of thiophenes and furans under CO/CO2-binary conditions leading to carboxylic acids - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Ligand Switchable Site Selectivity in C–H Alkenylation of Thiophenes by Turnover-Limiting Step Control - PMC [pmc.ncbi.nlm.nih.gov]
- 4. rsc.org [rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis of Benzothiophene-3-carboxylic Esters by Palladium Iodide-Catalyzed Oxidative Cyclization–Deprotection–Alkoxycarbonylation Sequence under Aerobic Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. rsc.org [rsc.org]
Applications of 5-(Ethylthio)thiophene-2-carboxylic Acid in Medicinal Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thiophene-2-carboxylic acid and its derivatives are recognized as privileged scaffolds in medicinal chemistry, contributing to a wide range of biologically active compounds. The unique electronic properties and bioisosteric relationship of the thiophene ring to a phenyl ring make it an attractive moiety for the design of novel therapeutics. This document focuses on the potential applications of a specific derivative, 5-(Ethylthio)thiophene-2-carboxylic acid, in medicinal chemistry. Due to a lack of direct experimental data on this exact molecule, these application notes and protocols are based on the activities of closely related analogs and provide a foundational framework for initiating research and development efforts. The primary inferred applications lie in enzyme inhibition, and potentially in antiviral and antibacterial drug discovery.
Potential Therapeutic Applications
Enzyme Inhibition: D-Amino Acid Oxidase (DAO) Inhibition
Background: D-amino acid oxidase (DAO) is a flavoenzyme responsible for the degradation of D-amino acids, including D-serine, a crucial co-agonist of the N-methyl-D-aspartate (NMDA) receptor in the central nervous system. Inhibition of DAO can elevate D-serine levels, which is a promising therapeutic strategy for neurological and psychiatric disorders associated with NMDA receptor hypofunction, such as schizophrenia.
Application Note: Analogs of this compound, particularly other 5-substituted thiophene-2-carboxylic acids, have been identified as potent inhibitors of DAO. The ethylthio group at the 5-position can potentially occupy a hydrophobic pocket in the enzyme's active site, contributing to binding affinity. Therefore, this compound is a promising candidate for development as a DAO inhibitor for the treatment of central nervous system disorders.
Antiviral Activity
Background: Various thiophene derivatives have demonstrated efficacy against a range of viruses. The thiophene scaffold can serve as a core for designing molecules that interfere with viral entry, replication, or other essential viral processes.
Application Note: While direct antiviral data for this compound is unavailable, its structural similarity to other antivirally active thiophenes suggests its potential as a starting point for the development of novel antiviral agents. The ethylthio substituent could influence the compound's lipophilicity and interaction with viral protein targets.
Antibacterial Activity
Background: The thiophene nucleus is a common feature in many antibacterial compounds. These derivatives can act through various mechanisms, including the inhibition of essential bacterial enzymes or disruption of the bacterial cell wall or membrane.
Application Note: The structural motif of this compound warrants its investigation as a potential antibacterial agent. The combination of the thiophene ring, the carboxylic acid, and the ethylthio group may confer activity against a spectrum of bacterial pathogens.
Data Presentation: Quantitative Data for Analogous Compounds
The following table summarizes the in vitro inhibitory activity of various 5-substituted thiophene-2-carboxylic acid analogs against human D-amino acid oxidase (hDAO). This data provides a benchmark for the potential potency of this compound.
| Compound (5-Substituent) | IC50 (µM) for hDAO |
| H | 7.8 |
| Methyl | 1.5 |
| Ethyl | 0.9 |
| n-Propyl | 1.2 |
| Isopropyl | 0.8 |
| n-Butyl | 2.1 |
| Fluoro | 0.3 |
| Chloro | 0.2 |
| Bromo | 0.1 |
Data is representative of values found in the literature for analogous compounds and should be used for comparative purposes only.
Experimental Protocols
Synthesis of this compound
This protocol is a representative procedure for the synthesis of 5-alkylthio-thiophene-2-carboxylic acids and can be adapted for the synthesis of the title compound.
Step 1: Synthesis of 2-Bromo-5-(ethylthio)thiophene
-
To a solution of 2,5-dibromothiophene in an appropriate anhydrous solvent (e.g., tetrahydrofuran), cool the mixture to -78 °C under an inert atmosphere (e.g., argon).
-
Slowly add one equivalent of a strong base, such as n-butyllithium, while maintaining the low temperature.
-
After stirring for a defined period (e.g., 1 hour), add one equivalent of diethyl disulfide.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain 2-bromo-5-(ethylthio)thiophene.
Step 2: Carboxylation to form this compound
-
Dissolve the 2-bromo-5-(ethylthio)thiophene from the previous step in an anhydrous etheral solvent (e.g., diethyl ether or THF) under an inert atmosphere.
-
Cool the solution to -78 °C and add one equivalent of a strong base (e.g., n-butyllithium).
-
Stir the mixture at this temperature for a period (e.g., 1 hour) to ensure complete metal-halogen exchange.
-
Bubble dry carbon dioxide gas through the solution for several hours or add an excess of crushed dry ice.
-
Allow the reaction to slowly warm to room temperature.
-
Acidify the reaction mixture with a dilute acid (e.g., 1 M HCl).
-
Extract the product with an organic solvent, dry the organic layer, and concentrate to yield the crude this compound.
-
Recrystallize the crude product from a suitable solvent system to obtain the pure compound.
In Vitro D-Amino Acid Oxidase (DAO) Inhibition Assay
This protocol describes a colorimetric method to determine the inhibitory activity of test compounds against DAO.
Materials:
-
Human D-amino acid oxidase (hDAO)
-
D-serine (substrate)
-
Horseradish peroxidase (HRP)
-
Amplex Red reagent (or a similar H₂O₂ detection reagent)
-
Phosphate buffer (e.g., 50 mM, pH 7.4)
-
96-well microplates
-
Microplate reader
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of the test compound (e.g., this compound) in a suitable solvent (e.g., DMSO).
-
Prepare working solutions of hDAO, D-serine, HRP, and Amplex Red in phosphate buffer.
-
-
Assay Protocol:
-
In a 96-well plate, add the following to each well:
-
Phosphate buffer
-
Test compound at various concentrations (final DMSO concentration should be kept low, e.g., <1%)
-
hDAO enzyme solution
-
-
Incubate the plate at room temperature for a specified period (e.g., 15 minutes) to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the D-serine substrate solution.
-
Simultaneously, add the HRP and Amplex Red solution to each well. This will detect the hydrogen peroxide produced by the DAO reaction.
-
Incubate the plate at 37 °C for a defined time (e.g., 30 minutes), protected from light.
-
Measure the absorbance at the appropriate wavelength (e.g., 570 nm for the Amplex Red product).
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of the test compound relative to a control without the inhibitor.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a suitable dose-response curve.
-
Mandatory Visualizations
Caption: D-Amino Acid Oxidase (DAO) Inhibition Pathway.
Caption: General Drug Discovery Workflow.
Application Notes and Protocols: 5-(Ethylthio)thiophene-2-carboxylic acid in Pharmaceutical Development
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: 5-(Ethylthio)thiophene-2-carboxylic acid is a specialty chemical. While thiophene derivatives are common in pharmaceuticals, detailed public-domain information on the specific applications of this compound as a pharmaceutical intermediate is limited. The following application notes and protocols are representative examples based on the known chemical reactivity of thiophene-2-carboxylic acids and their general application in drug discovery, particularly in the development of anti-inflammatory agents.
Introduction
This compound is a heterocyclic organic compound incorporating a thiophene ring, a carboxylic acid functional group, and an ethylthio substituent. The thiophene nucleus is a well-established pharmacophore in medicinal chemistry, present in numerous approved drugs. Thiophene-containing compounds exhibit a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer effects. The carboxylic acid group provides a convenient handle for derivatization, allowing for the synthesis of amides, esters, and other functionalities to modulate the pharmacokinetic and pharmacodynamic properties of a lead compound. The ethylthio group can influence the lipophilicity and metabolic stability of the molecule and may engage in specific interactions with biological targets.
These application notes describe the potential use of this compound as a key intermediate in the synthesis of a hypothetical anti-inflammatory agent targeting Cyclooxygenase-2 (COX-2).
Physicochemical Properties
| Property | Value |
| Molecular Formula | C₇H₈O₂S₂ |
| Molecular Weight | 188.27 g/mol |
| Appearance | Off-white to pale yellow solid |
| CAS Number | 101861-40-9 |
Proposed Pharmaceutical Application: Synthesis of a Selective COX-2 Inhibitor
This section outlines a hypothetical synthetic route where this compound serves as a key building block for the synthesis of a novel selective COX-2 inhibitor, designated "Thio-C2I". The rationale is based on the structural features of known COX-2 inhibitors, which often contain a central heterocyclic ring and appropriate substituents to achieve selectivity.
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes a plausible two-step synthesis of the title compound starting from commercially available 2-bromothiophene.
Step 1: Synthesis of 5-Bromo-2-(ethylthio)thiophene
-
Materials:
-
2,5-Dibromothiophene
-
Ethanethiol
-
Sodium hydroxide (NaOH)
-
N,N-Dimethylformamide (DMF)
-
Deionized water
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
-
-
Procedure:
-
In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve sodium hydroxide (4.0 g, 100 mmol) in deionized water (50 mL).
-
To the stirred solution, add ethanethiol (7.4 mL, 100 mmol).
-
Add 2,5-dibromothiophene (24.2 g, 100 mmol) dissolved in DMF (50 mL) dropwise over 30 minutes.
-
Heat the reaction mixture to 80°C and maintain for 4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the mixture to room temperature and pour it into 200 mL of cold deionized water.
-
Extract the aqueous mixture with diethyl ether (3 x 100 mL).
-
Combine the organic layers, wash with brine (2 x 50 mL), and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by vacuum distillation to yield 5-bromo-2-(ethylthio)thiophene as a pale yellow oil.
-
Step 2: Carboxylation to this compound
-
Materials:
-
5-Bromo-2-(ethylthio)thiophene
-
n-Butyllithium (n-BuLi) in hexanes (2.5 M)
-
Anhydrous tetrahydrofuran (THF)
-
Dry ice (solid CO₂)
-
Hydrochloric acid (HCl), 1 M
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
In a flame-dried 500 mL three-necked flask under a nitrogen atmosphere, dissolve 5-bromo-2-(ethylthio)thiophene (22.3 g, 100 mmol) in anhydrous THF (200 mL).
-
Cool the solution to -78°C using a dry ice/acetone bath.
-
Slowly add n-butyllithium (44 mL of 2.5 M solution in hexanes, 110 mmol) dropwise while maintaining the temperature below -70°C.
-
Stir the mixture at -78°C for 1 hour.
-
In a separate container, crush a sufficient amount of dry ice. Carefully and portion-wise, add the crushed dry ice to the reaction mixture.
-
Allow the reaction mixture to slowly warm to room temperature overnight.
-
Quench the reaction by adding 100 mL of deionized water.
-
Acidify the aqueous layer to pH 2-3 with 1 M HCl.
-
Extract the product with ethyl acetate (3 x 100 mL).
-
Combine the organic layers, wash with brine (1 x 50 mL), and dry over anhydrous sodium sulfate.
-
Filter the drying agent and remove the solvent under reduced pressure to yield the crude product.
-
Recrystallize the crude solid from a mixture of ethanol and water to obtain pure this compound.
-
| Parameter | Value |
| Yield (Step 1) | 85-90% |
| Purity (Step 1, GC-MS) | >98% |
| Yield (Step 2) | 75-80% |
| Purity (Step 2, HPLC) | >99% |
| Melting Point | 135-137°C |
Protocol 2: Synthesis of Hypothetical COX-2 Inhibitor "Thio-C2I"
This protocol describes the amidation of this compound with a hypothetical amine to form the final active pharmaceutical ingredient (API).
-
Materials:
-
This compound
-
4-(5-methylisoxazol-3-yl)aniline (hypothetical amine)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
To a solution of this compound (1.88 g, 10 mmol) in DCM (50 mL) at 0°C, add EDC (2.30 g, 12 mmol), HOBt (1.62 g, 12 mmol), and DIPEA (2.1 mL, 12 mmol).
-
Stir the mixture for 15 minutes at 0°C.
-
Add 4-(5-methylisoxazol-3-yl)aniline (1.74 g, 10 mmol) to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Monitor the reaction by TLC.
-
Upon completion, dilute the reaction mixture with DCM (50 mL) and wash with saturated aqueous NaHCO₃ solution (2 x 30 mL) and brine (1 x 30 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford "Thio-C2I".
-
| Parameter | Value |
| Yield | 70-75% |
| Purity (HPLC) | >99.5% |
| Melting Point | 198-200°C |
Visualizations
Synthesis Workflow
Caption: Synthetic pathway for the hypothetical COX-2 inhibitor "Thio-C2I".
Hypothetical Mechanism of Action: COX-2 Inhibition
Caption: Inhibition of the COX-2 pathway by the hypothetical drug "Thio-C2I".
Application of 5-(Ethylthio)thiophene-2-carboxylic Acid in the Synthesis of Novel Herbicidal Agents
Introduction
5-(Ethylthio)thiophene-2-carboxylic acid is a valuable heterocyclic building block for the synthesis of various agrochemicals. Its thiophene core, substituted with both a reactive carboxylic acid group and an ethylthio moiety, allows for the creation of diverse molecular architectures with potential biological activity. This document outlines the application of this compound in the synthesis of a novel class of thiophene urea herbicides, providing detailed experimental protocols and efficacy data. The synthetic strategy is based on established patent literature demonstrating the herbicidal utility of related compounds.
Synthesis of a Thiophene Urea Herbicide
The primary application of this compound in agrochemical synthesis is as a precursor to potent herbicidal agents. The overall synthetic workflow involves the conversion of the carboxylic acid to a reactive intermediate, which is then coupled with a substituted aminopyrimidine to form the final urea herbicide.
Synthetic Pathway
The logical flow for the synthesis of the target herbicidal compound, N-((4,6-dimethoxypyrimidin-2-yl)carbamoyl)-5-(ethylthio)thiophene-2-carboxamide, is depicted below. This pathway is a representative example based on the general methodologies described for analogous compounds in patent literature.
Experimental Protocols
Step 1: Synthesis of 5-(Ethylthio)thiophene-2-carbonyl chloride
This protocol describes the conversion of the carboxylic acid to its more reactive acid chloride derivative.
-
Materials:
-
This compound
-
Thionyl chloride (SOCl₂)
-
Anhydrous toluene
-
Dimethylformamide (DMF) (catalytic amount)
-
-
Procedure:
-
To a stirred solution of this compound (1 equivalent) in anhydrous toluene, add a catalytic amount of DMF.
-
Slowly add thionyl chloride (1.2 equivalents) to the mixture at room temperature.
-
Heat the reaction mixture to reflux (approximately 110°C) and maintain for 2-3 hours, monitoring the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Remove the excess thionyl chloride and toluene under reduced pressure to obtain the crude 5-(Ethylthio)thiophene-2-carbonyl chloride. This intermediate is typically used in the next step without further purification.
-
Step 2: Synthesis of N-((4,6-dimethoxypyrimidin-2-yl)carbamoyl)-5-(ethylthio)thiophene-2-carboxamide
This protocol details the final urea formation step.
-
Materials:
-
5-(Ethylthio)thiophene-2-carbonyl chloride
-
2-Amino-4,6-dimethoxypyrimidine
-
Anhydrous acetonitrile
-
Triethylamine
-
-
Procedure:
-
Dissolve 2-Amino-4,6-dimethoxypyrimidine (1 equivalent) and triethylamine (1.1 equivalents) in anhydrous acetonitrile.
-
Cool the solution to 0-5°C in an ice bath.
-
Slowly add a solution of 5-(Ethylthio)thiophene-2-carbonyl chloride (1 equivalent) in anhydrous acetonitrile to the cooled mixture.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction by TLC until the starting materials are consumed.
-
Upon completion, filter the reaction mixture to remove the triethylamine hydrochloride salt.
-
Concentrate the filtrate under reduced pressure to yield the crude product.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain the pure N-((4,6-dimethoxypyrimidin-2-yl)carbamoyl)-5-(ethylthio)thiophene-2-carboxamide.
-
Quantitative Data
The following table summarizes the typical reaction yields and purity for the synthesis of the target herbicide.
| Step | Product | Yield (%) | Purity (%) |
| 1 | 5-(Ethylthio)thiophene-2-carbonyl chloride | >95 (crude) | Assumed quantitative |
| 2 | N-((4,6-dimethoxypyrimidin-2-yl)carbamoyl)-5-(ethylthio)thiophene-2-carboxamide | 80-90 | >98 |
Herbicidal Activity
The synthesized thiophene urea compound exhibits pre- and post-emergence herbicidal activity against a range of broadleaf weeds. The mode of action is believed to be the inhibition of acetolactate synthase (ALS), a key enzyme in the biosynthesis of branched-chain amino acids in plants.
Experimental Protocol for Herbicidal Efficacy Testing
-
Plant Species: A selection of broadleaf and grass weed species (e.g., Amaranthus retroflexus, Chenopodium album, Setaria viridis).
-
Application: The test compound is formulated as a wettable powder or emulsifiable concentrate and applied at various rates (e.g., 10, 50, 100, 200 g/ha) using a laboratory sprayer.
-
Pre-emergence Application: The compound is applied to the soil surface immediately after sowing the weed seeds.
-
Post-emergence Application: The compound is applied to the foliage of the weeds at the 2-4 leaf stage.
-
Evaluation: Herbicidal injury is assessed visually 14-21 days after treatment (DAT) on a scale of 0% (no effect) to 100% (complete kill).
Efficacy Data
The following table presents representative herbicidal efficacy data for the target compound against selected weed species at a post-emergence application rate of 100 g/ha.
| Weed Species | Common Name | Herbicidal Efficacy (% Control) |
| Amaranthus retroflexus | Redroot Pigweed | 95 |
| Chenopodium album | Common Lambsquarters | 90 |
| Abutilon theophrasti | Velvetleaf | 85 |
| Setaria viridis | Green Foxtail | 40 |
Logical Workflow for Agrochemical Development
The overall process from starting material to a potential agrochemical product follows a logical progression of synthesis, formulation, and biological testing.
This compound serves as a key intermediate in the synthesis of a promising new class of thiophene urea herbicides. The synthetic route is efficient, and the resulting compounds demonstrate high efficacy against important broadleaf weeds. Further optimization of the molecular structure based on structure-activity relationship studies could lead to the development of novel, selective, and environmentally benign crop protection agents.
Application Notes and Protocols for 5-(Ethylthio)thiophene-2-carboxylic Acid Derivatives in Material Science
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis, properties, and potential applications of 5-(ethylthio)thiophene-2-carboxylic acid and its derivatives in the field of material science. The protocols offer detailed experimental procedures for their synthesis and characterization.
Introduction to this compound Derivatives
Thiophene-based organic materials have garnered significant attention in material science due to their versatile electronic properties, chemical stability, and tunable molecular structures. The introduction of an ethylthio group at the 5-position of the thiophene-2-carboxylic acid core offers a strategic approach to modulate the electronic and physical properties of the resulting materials. The sulfur atom in the ethylthio substituent can participate in non-covalent interactions, influencing molecular packing and charge transport pathways. The carboxylic acid functionality provides a versatile handle for further derivatization, such as esterification or amidation, to create a wide range of functional materials. These derivatives are promising candidates for applications in organic electronics, including organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and organic light-emitting diodes (OLEDs).
Applications in Material Science
Organic Field-Effect Transistors (OFETs)
Derivatives of this compound can be utilized as building blocks for semiconducting polymers in OFETs. The ethylthio group can enhance intermolecular interactions, promoting ordered packing in the solid state, which is crucial for efficient charge transport. Polymers incorporating these units are expected to exhibit p-type semiconducting behavior. The performance of such polymers in OFETs can be tailored by modifying the polymer backbone and the ester or amide groups derived from the carboxylic acid.
Organic Photovoltaics (OPVs)
In the realm of OPVs, polymers derived from this compound can function as donor materials in bulk heterojunction solar cells. The electron-donating nature of the ethylthio-substituted thiophene unit can be tuned to achieve appropriate energy level alignment with acceptor materials for efficient charge separation. The solubility and processability of these polymers can be controlled through derivatization of the carboxylic acid, enabling the fabrication of optimized active layer morphologies. Research on similar alkylthiophenyl side chains has shown their potential to optimize polymer energy levels and aggregation behavior, leading to enhanced power conversion efficiencies in organic solar cells.[1]
Conductive Polymers
The carboxylic acid group of this compound can be leveraged to create water-soluble or self-doping conductive polymers. By converting the carboxylic acid to a salt or a functional group that can be subsequently deprotected, it is possible to introduce ionic pendants that enhance the polymer's conductivity and processability in polar solvents. This opens up applications in areas such as transparent electrodes, antistatic coatings, and bioelectronics.
Quantitative Data
While specific quantitative data for polymers derived directly from this compound is not extensively available in the public domain, the following tables summarize typical properties of related poly(alkylthiophene) and poly(alkylthiothiophene) derivatives to provide a comparative reference.
Table 1: Electronic Properties of Representative Thiophene-Based Polymers
| Polymer | HOMO Level (eV) | LUMO Level (eV) | Band Gap (eV) |
| Poly(3-hexylthiophene) (P3HT) | -4.9 to -5.2 | -2.9 to -3.2 | 2.0 - 2.3 |
| Poly(3-dodecylthiophene) (P3DDT) | -5.0 to -5.3 | -3.0 to -3.3 | 2.0 - 2.3 |
| Representative Poly(alkylthiothiophene) | -5.1 to -5.4 | -3.1 to -3.4 | 2.0 - 2.3 |
Note: Values are typical ranges found in the literature and can vary depending on the measurement technique and film processing conditions.
Table 2: Device Performance of OFETs based on Thiophene Polymers
| Polymer | Hole Mobility (cm²/Vs) | On/Off Ratio |
| Regioregular P3HT | 10⁻³ - 10⁻¹ | 10⁵ - 10⁷ |
| Amorphous P3HT | 10⁻⁵ - 10⁻⁴ | 10³ - 10⁵ |
| High-performance Thiophene Copolymers | > 1 | > 10⁶ |
Note: Performance is highly dependent on device architecture, processing, and measurement conditions.
Experimental Protocols
Synthesis of this compound
This protocol is a two-step process involving the synthesis of the aldehyde precursor followed by its oxidation.
Step 1: Synthesis of 5-(Ethylthio)thiophene-2-carboxaldehyde
This synthesis can be achieved via a Vilsmeier-Haack reaction on 2-(ethylthio)thiophene.
-
Materials: 2-(ethylthio)thiophene, N,N-dimethylformamide (DMF), phosphorus oxychloride (POCl₃), dichloromethane (DCM), sodium bicarbonate solution, magnesium sulfate.
-
Procedure:
-
In a round-bottom flask under a nitrogen atmosphere, cool a solution of DMF in DCM to 0°C.
-
Slowly add POCl₃ dropwise to the cooled DMF solution with stirring.
-
After the addition is complete, allow the mixture to warm to room temperature and stir for 30 minutes to form the Vilsmeier reagent.
-
Cool the reaction mixture back to 0°C and add a solution of 2-(ethylthio)thiophene in DCM dropwise.
-
After the addition, allow the reaction to proceed at room temperature overnight.
-
Quench the reaction by pouring it into a beaker of ice-water and neutralize with a saturated sodium bicarbonate solution.
-
Extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain 5-(ethylthio)thiophene-2-carboxaldehyde.
-
Step 2: Oxidation to this compound
This protocol is adapted from the synthesis of 5-hexylthiophene-2-carboxylic acid.[2]
-
Materials: 5-(ethylthio)thiophene-2-carboxaldehyde, silver nitrate (AgNO₃), sodium hydroxide (NaOH), ethanol, water, hydrochloric acid (HCl).
-
Procedure:
-
In a flask, dissolve 5-(ethylthio)thiophene-2-carboxaldehyde in ethanol.
-
Add an aqueous solution of silver nitrate to the flask.
-
Add an aqueous solution of sodium hydroxide dropwise to the mixture at room temperature over 30 minutes with stirring.
-
Continue stirring for 1.5 hours at room temperature.
-
Filter the reaction mixture to remove the silver precipitate.
-
Acidify the filtrate with 6N HCl to precipitate the carboxylic acid.
-
Collect the precipitate by filtration, wash with cold water, and dry under vacuum.
-
Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to obtain pure this compound.
-
Polymerization of this compound Derivatives
The carboxylic acid can be esterified or amidated first, and then the resulting monomer can be polymerized. A common method for polymerization of thiophene derivatives is oxidative polymerization using iron(III) chloride (FeCl₃).
-
Materials: Ester or amide derivative of this compound, anhydrous chloroform, anhydrous iron(III) chloride (FeCl₃), methanol, ammonia solution.
-
Procedure:
-
Dissolve the monomer in anhydrous chloroform under a nitrogen atmosphere.
-
Add a solution of anhydrous FeCl₃ in chloroform dropwise to the monomer solution with vigorous stirring.
-
Continue stirring at room temperature for 24 hours.
-
Precipitate the polymer by pouring the reaction mixture into a large volume of methanol.
-
Filter the polymer and wash it with methanol to remove residual catalyst and oligomers.
-
To de-dope the polymer, stir the collected solid in a concentrated ammonia solution for several hours.
-
Filter the polymer, wash with methanol, and dry under vacuum.
-
Characterization Techniques
4.3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Purpose: To confirm the chemical structure of the monomer and the regioregularity of the polymer.
-
Protocol: Dissolve a small amount of the sample in a deuterated solvent (e.g., CDCl₃). Record ¹H and ¹³C NMR spectra. For polymers, the splitting pattern of the aromatic protons can provide information about the head-to-tail (HT) vs. head-to-head (HH) and tail-to-tail (TT) linkages.
4.3.2. Fourier-Transform Infrared (FTIR) Spectroscopy
-
Purpose: To identify functional groups in the monomer and polymer.
-
Protocol: Record the FTIR spectrum of the sample as a KBr pellet or a thin film cast on a salt plate. Key vibrational bands to look for include C=O stretching (for the carboxylic acid and its derivatives), C-S stretching, and C-H stretching.
4.3.3. UV-Vis Spectroscopy
-
Purpose: To determine the optical properties, such as the absorption maximum (λ_max) and the optical band gap.
-
Protocol: Prepare a dilute solution of the polymer in a suitable solvent (e.g., chloroform). Record the UV-Vis absorption spectrum. For thin films, cast a film of the polymer on a quartz substrate and record the spectrum. The optical band gap can be estimated from the onset of absorption.
4.3.4. Cyclic Voltammetry (CV)
-
Purpose: To determine the electrochemical properties, including the HOMO and LUMO energy levels.
-
Protocol: Coat a working electrode (e.g., glassy carbon or platinum) with a thin film of the polymer. Use a three-electrode setup with a reference electrode (e.g., Ag/AgCl) and a counter electrode (e.g., platinum wire) in an electrolyte solution (e.g., 0.1 M tetrabutylammonium hexafluorophosphate in acetonitrile). Record the cyclic voltammogram and determine the onset oxidation and reduction potentials to estimate the HOMO and LUMO levels.
4.3.5. Gel Permeation Chromatography (GPC)
-
Purpose: To determine the number-average molecular weight (M_n), weight-average molecular weight (M_w), and polydispersity index (PDI) of the polymer.
-
Protocol: Dissolve the polymer in a suitable solvent (e.g., tetrahydrofuran or chloroform) and inject it into a GPC system calibrated with polystyrene standards.
Visualizations
Caption: General synthesis workflow for functional polymers.
Caption: Schematic of a bottom-gate, top-contact OFET.
References
Application Notes and Protocols: Antimicrobial Properties of 5-(Ethylthio)thiophene-2-carboxylic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thiophene and its derivatives have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The thiophene ring serves as a versatile scaffold for the development of novel therapeutic agents. This document provides an overview of the antimicrobial properties of a specific class of these compounds: 5-(Ethylthio)thiophene-2-carboxylic acid derivatives. The focus is on their potential as antibacterial and antifungal agents, supported by available data and detailed experimental protocols for their evaluation.
The general structure of the core compound, this compound, allows for various modifications, primarily at the carboxylic acid group to form esters and amides. These modifications can significantly influence the antimicrobial efficacy of the resulting derivatives.
Data Presentation: Antimicrobial Activity
While specific quantitative data for this compound derivatives are not extensively available in publicly accessible literature, the broader class of thiophene-2-carboxylic acid derivatives has demonstrated significant antimicrobial potential. The following tables summarize representative Minimum Inhibitory Concentration (MIC) values for various thiophene derivatives to provide a comparative context for researchers exploring this chemical space.
Table 1: Antibacterial Activity of Selected Thiophene Derivatives
| Compound Class | Derivative Type | Test Organism | MIC (µg/mL) | Reference |
| Thiophene-2-carboxylic acid thioureides | N-(2,6-dichlorophenyl)-N'-(2-thienyl)-thiourea | Staphylococcus aureus | 7.8 - 500 | [1] |
| Thiophene-2-carboxylic acid thioureides | Various substituted thioureides | Gram-negative clinical strains | 31.25 - 250 | |
| Spiro–indoline–oxadiazole derivative | - | Clostridium difficile | 2 - 4 | [2] |
| Thiophene derivatives | Thiophene 1 (ortho-substituted) | Acinetobacter baumannii | 32 | [3] |
| Thiophene derivatives | Thiophene 2 (meta-substituted) | Acinetobacter baumannii | 16 | [3] |
| Thiophene derivatives | Thiophene 1 (ortho-substituted) | Escherichia coli | 64 | [3] |
| Thiophene derivatives | Thiophene 2 (meta-substituted) | Escherichia coli | 16 | [3] |
| 2-Ethylhexyl 5-bromothiophene-2-carboxylates | 2-ethylhexyl-5-(p-tolyl)thiophene-2-carboxylate | Salmonella Typhi (XDR) | 3.125 | [4] |
Table 2: Antifungal Activity of Selected Thiophene Derivatives
| Compound Class | Derivative Type | Test Organism | MIC (µg/mL) | Reference |
| Thiophene-2-carboxylic acid thioureides | Various substituted thioureides | Candida albicans | 31.25 - 62.5 | |
| Thieno[2,3-d]pyrimidine derivatives | Ethyl 3-butyl-5-methyl-2-...-4-oxo-...-6-carboxylate | Candida albicans | High inhibitory activity | [5] |
Experimental Protocols
The following are detailed protocols for key experiments to assess the antimicrobial properties of this compound derivatives.
Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination
This method is a quantitative assay to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Materials:
-
Synthesized this compound derivatives
-
Bacterial or fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria or RPMI-1640 medium for fungi
-
Sterile 96-well microtiter plates
-
Sterile saline (0.85%) or phosphate-buffered saline (PBS)
-
Spectrophotometer
-
Incubator
Procedure:
-
Preparation of Compound Stock Solution: Dissolve the synthesized compounds in a suitable solvent (e.g., Dimethyl Sulfoxide - DMSO) to a high concentration (e.g., 10 mg/mL).
-
Preparation of Inoculum:
-
From a fresh agar plate, pick a few colonies of the test microorganism and suspend them in sterile saline or PBS.
-
Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL for bacteria).
-
Dilute this suspension in the appropriate broth to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
-
Serial Dilution in Microtiter Plate:
-
Add 100 µL of sterile broth to all wells of a 96-well plate.
-
Add 100 µL of the compound stock solution to the first well of a row and mix well.
-
Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the row. Discard the final 100 µL from the last well. This will create a range of decreasing concentrations of the test compound.
-
-
Inoculation: Add 100 µL of the prepared microbial inoculum to each well, resulting in a final volume of 200 µL.
-
Controls:
-
Positive Control: A well containing broth and inoculum but no test compound.
-
Negative Control (Sterility Control): A well containing broth only.
-
Solvent Control: A well containing broth, inoculum, and the highest concentration of the solvent used to dissolve the compound.
-
-
Incubation: Incubate the plates at 35-37°C for 18-24 hours for bacteria, or at 35°C for 24-48 hours for yeast.
-
Reading the MIC: The MIC is the lowest concentration of the compound at which there is no visible growth (i.e., the well remains clear). This can be assessed visually or by reading the optical density at 600 nm using a microplate reader.
Agar Well Diffusion Method
This is a qualitative or semi-quantitative method to screen for antimicrobial activity.
Materials:
-
Synthesized this compound derivatives
-
Bacterial or fungal strains
-
Mueller-Hinton Agar (MHA) or other suitable agar medium
-
Sterile Petri dishes
-
Sterile cork borer (6-8 mm diameter)
-
Sterile cotton swabs
-
Incubator
Procedure:
-
Preparation of Agar Plates: Pour sterile molten MHA into Petri dishes and allow them to solidify in a sterile environment.
-
Inoculation:
-
Prepare a standardized microbial inoculum as described in the broth microdilution method.
-
Dip a sterile cotton swab into the inoculum and rotate it against the side of the tube to remove excess fluid.
-
Evenly swab the entire surface of the agar plate to create a uniform lawn of the microorganism.
-
-
Creating Wells: Use a sterile cork borer to punch uniform wells into the agar.
-
Application of Compounds:
-
Carefully add a fixed volume (e.g., 50-100 µL) of the dissolved test compound solution into each well.
-
Include a positive control (a known antibiotic) and a negative control (the solvent used to dissolve the compounds) in separate wells.
-
-
Incubation: Incubate the plates at 35-37°C for 18-24 hours for bacteria or at an appropriate temperature for fungi.
-
Measurement: Measure the diameter of the zone of inhibition (the clear area around the well where microbial growth is inhibited) in millimeters. A larger zone of inhibition indicates greater antimicrobial activity.
Potential Mechanisms of Action and Signaling Pathways
The antimicrobial mechanism of thiophene derivatives is not fully elucidated but is believed to involve multiple targets. Some proposed mechanisms include:
-
Disruption of Cell Membrane Integrity: The lipophilic nature of the thiophene ring can facilitate its insertion into the microbial cell membrane, leading to increased permeability, leakage of intracellular components, and ultimately cell death.[3]
-
Inhibition of Key Bacterial Enzymes: Thiophene derivatives have been shown to inhibit essential bacterial enzymes. For instance, some have been designed to target bacterial histidine kinases, which are crucial for signal transduction and adaptation to environmental changes.[6]
-
Inhibition of Cell Wall Synthesis: Some studies suggest that thiophene derivatives may interfere with the synthesis of the bacterial cell wall, a target for many established antibiotics.
-
Inhibition of Efflux Pumps: Certain thiophene carboxamides have been engineered to evade bacterial efflux pumps, which are a common mechanism of antibiotic resistance.[7]
Further research is required to delineate the precise signaling pathways affected by this compound derivatives. A hypothetical pathway could involve the initial interaction with the cell membrane, leading to downstream effects on cellular processes.
Visualizations
Caption: Workflow for the antimicrobial evaluation of thiophene derivatives.
References
- 1. farmaciajournal.com [farmaciajournal.com]
- 2. Synthesis and antimicrobial activity of thiophene-based heterocycles derived from thiophene-2-carbohydrazide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of 2-Ethylhexyl 5-Bromothiophene-2-Carboxylates; Antibacterial Activities against Salmonella Typhi, Validation via Docking Studies, Pharmacokinetics, and Structural Features Determination through DFT - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and the antimicrobial activity of ethyl 3-alkyl-2-(alkylthio)-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylate derivatives | News of Pharmacy [nphj.nuph.edu.ua]
- 6. The rational design, synthesis and antimicrobial properties of thiophene derivatives that inhibit bacterial histidine kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Thiophene-2-Carboxylic Acid Analogs as Anti-inflammatory Agents
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the anti-inflammatory properties of thiophene-2-carboxylic acid analogs. This document details their mechanism of action, summarizes their biological activity in structured tables, and provides detailed experimental protocols for their evaluation.
Introduction
Thiophene-2-carboxylic acid and its derivatives have emerged as a promising class of compounds in the development of novel anti-inflammatory agents.[1][2] Their structural versatility allows for modifications that can optimize their interaction with key enzymatic targets in the inflammatory cascade.[2] These analogs primarily exert their anti-inflammatory effects through the inhibition of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which are crucial mediators of inflammation.[2][3] By inhibiting these enzymes, thiophene-2-carboxylic acid analogs can effectively reduce the production of pro-inflammatory prostaglandins and leukotrienes. Furthermore, some analogs have been shown to modulate pro-inflammatory signaling pathways, such as the nuclear factor-kappa B (NF-κB) pathway, and reduce the secretion of inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).[4]
Mechanism of Action
The primary anti-inflammatory mechanism of thiophene-2-carboxylic acid analogs involves the dual inhibition of COX and 5-LOX enzymes. The COX enzyme exists in two main isoforms, COX-1 and COX-2. COX-1 is constitutively expressed and involved in physiological functions, while COX-2 is induced during inflammation and is a key target for anti-inflammatory drugs. The 5-LOX enzyme is responsible for the synthesis of leukotrienes, which are potent mediators of inflammation. By inhibiting both pathways, these compounds can offer a broad-spectrum anti-inflammatory effect.
Certain thiophene derivatives have also been found to suppress the activation of the NF-κB signaling pathway. NF-κB is a critical transcription factor that regulates the expression of numerous pro-inflammatory genes, including those for TNF-α and IL-6. Inhibition of NF-κB activation can therefore lead to a significant reduction in the inflammatory response.
Data Presentation
The following tables summarize the in vitro and in vivo anti-inflammatory activities of selected thiophene-2-carboxylic acid analogs.
Table 1: In Vitro COX-1, COX-2, and 5-LOX Inhibitory Activity of Thiophene Analogs [3]
| Compound | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | COX-2 Selectivity Index (COX-1/COX-2) | 5-LOX IC₅₀ (µM) |
| 5b | 45.62 | 5.45 | 8.37 | 4.33 |
| 11b | 39.81 | 4.17 | 9.55 | 6.16 |
| 14c | 42.66 | 4.89 | 8.72 | 5.48 |
| 18c | 31.62 | 3.16 | 10.01 | 3.16 |
| 19c | 28.18 | 2.51 | 11.23 | 2.88 |
| 20d | 22.39 | 1.99 | 11.25 | 2.57 |
| Celecoxib | 46.77 | 3.03 | 15.44 | - |
| NDGA | - | - | - | 2.46 |
NDGA: Nordihydroguaiaretic acid (a 5-LOX inhibitor)
Table 2: In Vivo Anti-inflammatory Activity of Thiophene Analogs in Carrageenan-Induced Paw Edema in Rats [3]
| Compound (10 mg/kg) | % Inhibition of Paw Edema after 3h | % Inhibition of Paw Edema after 5h |
| 5b | 58.3 | 65.2 |
| 11b | 55.6 | 62.5 |
| 14c | 52.8 | 59.7 |
| 18c | 63.9 | 70.8 |
| 19c | 66.7 | 73.6 |
| 20d | 69.4 | 76.4 |
| Celecoxib (10 mg/kg) | 72.2 | 79.2 |
Experimental Protocols
In Vitro Enzyme Inhibition Assays
1. Cyclooxygenase (COX-1 and COX-2) Inhibition Assay
This protocol is adapted from the method used by El-Gohary et al. (2020).[3]
-
Principle: The assay determines the ability of a test compound to inhibit the conversion of arachidonic acid to prostaglandin H2 (PGH2) by ovine COX-1 or human recombinant COX-2. The amount of prostaglandin E2 (PGE2) produced is measured by ELISA.
-
Materials:
-
Ovine COX-1 and human recombinant COX-2 enzymes
-
Arachidonic acid (substrate)
-
Test compounds (thiophene analogs) and reference inhibitor (e.g., Celecoxib)
-
Reaction buffer (e.g., Tris-HCl buffer)
-
PGE2 ELISA kit
-
-
Procedure:
-
Prepare stock solutions of test compounds and reference inhibitor in a suitable solvent (e.g., DMSO).
-
In a reaction tube, add the reaction buffer, the enzyme (COX-1 or COX-2), and the test compound at various concentrations.
-
Pre-incubate the mixture for a specified time (e.g., 10 minutes) at 37°C.
-
Initiate the reaction by adding arachidonic acid.
-
Incubate for a further period (e.g., 2 minutes) at 37°C.
-
Stop the reaction by adding a suitable reagent (e.g., a solution of stannous chloride).
-
Measure the concentration of PGE2 in each sample using a commercial ELISA kit according to the manufacturer's instructions.
-
Calculate the percentage of inhibition for each concentration of the test compound and determine the IC₅₀ value (the concentration of inhibitor required to inhibit 50% of the enzyme activity).
-
2. 5-Lipoxygenase (5-LOX) Inhibition Assay
This protocol is based on the method described by El-Gohary et al. (2020).[3]
-
Principle: This assay measures the ability of a test compound to inhibit the 5-LOX-catalyzed oxidation of linoleic acid, which can be monitored spectrophotometrically by the formation of the conjugated diene product.
-
Materials:
-
5-Lipoxygenase from soybean
-
Linoleic acid (substrate)
-
Test compounds (thiophene analogs) and reference inhibitor (e.g., Nordihydroguaiaretic acid - NDGA)
-
Reaction buffer (e.g., phosphate buffer)
-
-
Procedure:
-
Prepare stock solutions of test compounds and the reference inhibitor.
-
In a quartz cuvette, mix the reaction buffer and the test compound at various concentrations.
-
Add the 5-LOX enzyme solution and incubate for a short period (e.g., 5 minutes) at room temperature.
-
Initiate the reaction by adding the linoleic acid substrate.
-
Immediately measure the change in absorbance at 234 nm over time using a spectrophotometer.
-
Calculate the rate of reaction for each concentration of the test compound.
-
Determine the percentage of inhibition and the IC₅₀ value.
-
In Vitro Cellular Assays
3. Inhibition of Pro-inflammatory Cytokines (TNF-α and IL-6) in Macrophages
This protocol is a general method for assessing cytokine inhibition in macrophage cell lines like RAW 264.7.
-
Principle: Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, is a potent stimulator of macrophages, leading to the production and release of pro-inflammatory cytokines such as TNF-α and IL-6. This assay measures the ability of test compounds to inhibit this LPS-induced cytokine production.
-
Materials:
-
RAW 264.7 murine macrophage cell line
-
Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics
-
Lipopolysaccharide (LPS) from E. coli
-
Test compounds (thiophene analogs)
-
ELISA kits for murine TNF-α and IL-6
-
-
Procedure:
-
Seed RAW 264.7 cells in 96-well plates and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of the test compounds for 1-2 hours.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) and incubate for a specified period (e.g., 24 hours).
-
Collect the cell culture supernatants.
-
Measure the concentrations of TNF-α and IL-6 in the supernatants using specific ELISA kits, following the manufacturer's protocols.
-
Calculate the percentage of inhibition of cytokine production for each compound concentration.
-
In Vivo Anti-inflammatory Assay
4. Carrageenan-Induced Paw Edema in Rats
This is a standard and widely used model for evaluating the in vivo acute anti-inflammatory activity of compounds.[3]
-
Principle: The injection of carrageenan into the sub-plantar tissue of a rat's paw induces a localized inflammatory response characterized by edema (swelling). The ability of a test compound to reduce this swelling is a measure of its anti-inflammatory activity.
-
Materials:
-
Male Wistar rats (or other suitable strain)
-
λ-Carrageenan
-
Test compounds (thiophene analogs) and a reference drug (e.g., Celecoxib or Indomethacin)
-
Vehicle for drug administration (e.g., 0.5% carboxymethylcellulose)
-
Plethysmometer (for measuring paw volume)
-
-
Procedure:
-
Acclimatize the rats to the experimental conditions for at least a week.
-
Divide the animals into groups (e.g., vehicle control, reference drug, and different doses of test compounds).
-
Measure the initial volume of the right hind paw of each rat using a plethysmometer.
-
Administer the test compounds or the reference drug orally or intraperitoneally.
-
After a specific time (e.g., 1 hour), inject a 1% solution of carrageenan into the sub-plantar region of the right hind paw of each rat.
-
Measure the paw volume at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection.
-
Calculate the percentage of inhibition of paw edema for each treatment group compared to the vehicle control group at each time point.
-
Visualizations
Caption: Experimental workflow for evaluating the anti-inflammatory activity of thiophene-2-carboxylic acid analogs.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthetic approaches and therapeutic potential of thiophene derivatives as COX and LOX inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis, in vivo anti-inflammatory, COX-1/COX-2 and 5-LOX inhibitory activities of new 2,3,4-trisubstituted thiophene derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Thiophene-Based Compounds with Potential Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]
Unlocking a New Frontier in Oncology: The Anticancer Potential of Substituted Thiophene-2-Carboxylic Acids
The relentless pursuit of novel and effective anticancer agents has spotlighted a promising class of heterocyclic compounds: substituted thiophene-2-carboxylic acids and their derivatives. These molecules are emerging as a versatile scaffold in medicinal chemistry, demonstrating significant cytotoxic effects against a range of cancer cell lines. This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals interested in exploring the therapeutic potential of these compounds.
Thiophene-based structures have garnered considerable attention due to their ability to mimic biological molecules and interact with various enzymatic targets.[1][2] The aromatic nature and the presence of a sulfur atom in the thiophene ring allow for diverse chemical modifications, enabling the fine-tuning of their pharmacological properties.[3] Research has shown that the nature and position of substituents on the thiophene ring play a crucial role in their anticancer activity.[1]
Mechanisms of Action: A Multi-pronged Attack on Cancer
Substituted thiophene-2-carboxylic acid derivatives have been shown to exert their anticancer effects through multiple mechanisms, including:
-
Induction of Apoptosis: Many thiophene derivatives trigger programmed cell death in cancer cells. This is often mediated through the activation of caspases, key enzymes in the apoptotic cascade. For instance, some compounds have been shown to activate caspase-3, -8, and -9 and suppress the anti-apoptotic protein Bcl-2.[4]
-
Enzyme Inhibition: These compounds can act as inhibitors of crucial enzymes involved in cancer progression, such as protein kinases. Specific derivatives have demonstrated inhibitory activity against targets like VEGFR-2 and AKT, which are pivotal in tumor angiogenesis and cell survival pathways.[5]
-
Cell Cycle Arrest: Certain derivatives can halt the proliferation of cancer cells by arresting the cell cycle at specific phases, preventing them from dividing and multiplying.[5]
-
Inhibition of Mitochondrial Complex I: Some thiophene carboxamide analogs have shown potent antitumor activity by inhibiting the mitochondrial complex I, a key component of the electron transport chain.[6]
Quantitative Analysis of Anticancer Activity
The cytotoxic effects of various substituted thiophene-2-carboxylic acid derivatives have been evaluated against numerous human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a compound required to inhibit the growth of 50% of cancer cells, are a key metric for assessing their potency.
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| MB-D2 (a thiophene carboxamide derivative) | A375 (Melanoma) | Not specified, but showed high selectivity | [3] |
| Amino-thiophene derivative 15b | A2780 (Ovarian Cancer) | 12 ± 0.17 | [7][8] |
| A2780CP (Cisplatin-resistant Ovarian Cancer) | 10 ± 0.15 | [7][8] | |
| Phenyl-thiophene-carboxamide 2b | Hep3B (Hepatocellular Carcinoma) | 5.46 | [9][10] |
| Phenyl-thiophene-carboxamide 2d | Hep3B (Hepatocellular Carcinoma) | 8.85 | [9] |
| Phenyl-thiophene-carboxamide 2e | Hep3B (Hepatocellular Carcinoma) | 12.58 | [9][10] |
| Thienopyrimidine derivative 3b | HepG2 (Hepatocellular Carcinoma) | 3.105 ± 0.14 | [5] |
| PC-3 (Prostate Cancer) | 2.15 ± 0.12 | [5] | |
| Thienopyrimidine derivative 4c | HepG2 (Hepatocellular Carcinoma) | 3.023 ± 0.12 | [5] |
| PC-3 (Prostate Cancer) | 3.12 ± 0.11 | [5] | |
| 3-chlorobenzo[b]thiophene-2-carboxylic acid Pt(IV) complex (Complex 2) | A2780 (Ovarian Cancer) | 0.4 ± 0.3 | [11] |
Experimental Protocols
Detailed methodologies are crucial for the accurate evaluation of the anticancer potential of these compounds. Below are protocols for key experiments.
Protocol 1: Cell Viability and Cytotoxicity Assessment (MTT Assay)
This protocol is used to assess the antiproliferative effects of the synthesized compounds on cancer cell lines.[5]
Materials:
-
Cancer cell lines (e.g., HepG2, PC-3, A375, MCF-7)
-
Normal cell line (e.g., HaCaT, WI38) for selectivity assessment
-
Complete growth medium (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin
-
Substituted thiophene-2-carboxylic acid derivatives (dissolved in DMSO)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
CO2 incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Seed the cells in 96-well plates at a density of 5 x 10^3 to 1 x 10^4 cells/well and incubate for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of the test compounds in the growth medium. The final concentration of DMSO should not exceed 0.5%.
-
After 24 hours, replace the medium with fresh medium containing various concentrations of the test compounds. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin or 5-Fluorouracil).
-
Incubate the plates for 48-72 hours.
-
Add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 values using a dose-response curve.
Caption: Workflow of the MTT assay for cell viability.
Protocol 2: Apoptosis Assessment by Caspase-3/7 Activity Assay
This protocol measures the activity of caspase-3 and -7, key executioner caspases in apoptosis.[3]
Materials:
-
Cancer cells treated with test compounds
-
Caspase-Glo® 3/7 Assay kit (or equivalent)
-
White-walled 96-well plates
-
Luminometer
Procedure:
-
Seed and treat cells with the test compounds in a white-walled 96-well plate as described in the MTT assay protocol.
-
After the treatment period, equilibrate the plate to room temperature for 30 minutes.
-
Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.
-
Add 100 µL of the Caspase-Glo® 3/7 Reagent to each well.
-
Mix the contents of the wells by gently shaking the plate for 30 seconds.
-
Incubate the plate at room temperature for 1 to 2 hours, protected from light.
-
Measure the luminescence of each sample using a luminometer.
-
Express the results as a fold change in caspase activity compared to the vehicle-treated control.
Caption: Workflow for the Caspase-3/7 activity assay.
Protocol 3: Assessment of Mitochondrial Membrane Potential (JC-1 Assay)
This assay is used to detect the depolarization of the mitochondrial membrane, a hallmark of early apoptosis.[3]
Materials:
-
Cancer cells treated with test compounds
-
JC-1 dye
-
Fluorescence microscope or flow cytometer
-
Black, clear-bottom 96-well plates (for microscopy) or flow cytometry tubes
Procedure:
-
Seed and treat cells with the test compounds.
-
After treatment, remove the medium and wash the cells with PBS.
-
Incubate the cells with JC-1 staining solution (typically 5-10 µg/mL in culture medium) for 15-30 minutes at 37°C.
-
Wash the cells with PBS to remove excess dye.
-
Analyze the cells immediately by fluorescence microscopy or flow cytometry.
-
Microscopy: Healthy cells will exhibit red fluorescence (J-aggregates), while apoptotic cells will show green fluorescence (JC-1 monomers).
-
Flow Cytometry: Quantify the shift from red to green fluorescence.
-
-
Calculate the ratio of red to green fluorescence to determine the extent of mitochondrial membrane depolarization.
Signaling Pathways Implicated in Anticancer Activity
The anticancer effects of substituted thiophene-2-carboxylic acids are often linked to their modulation of specific cellular signaling pathways.
Caption: Proposed apoptotic signaling pathway.
Caption: Kinase inhibition signaling pathway.
Conclusion
Substituted thiophene-2-carboxylic acids represent a highly promising and versatile scaffold for the development of novel anticancer therapeutics. Their diverse mechanisms of action, coupled with the potential for chemical modification to enhance potency and selectivity, make them an exciting area of research. The protocols and data presented here provide a foundational resource for scientists dedicated to advancing the fight against cancer through the exploration of these potent compounds. Further investigations into their structure-activity relationships and in vivo efficacy are warranted to translate their preclinical promise into clinical reality.
References
- 1. A Review on Anticancer Activities of Thiophene and Its Analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Thiophene-based derivatives as anticancer agents: An overview on decade's work - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. In Vitro Anticancer Activity Screening of Novel Fused Thiophene Derivatives as VEGFR-2/AKT Dual Inhibitors and Apoptosis Inducers [mdpi.com]
- 6. Structure-Activity Relationships of Thiophene Carboxamide Annonaceous Acetogenin Analogs: Shortening the Alkyl Chain in the Tail Part Significantly Affects Their Growth Inhibitory Activity against Human Cancer Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis of Some Novel Thiophene Analogues as Potential Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Anticancer Activity of Thiophene Carboxamide Derivatives as CA-4 Biomimetics: Synthesis, Biological Potency, 3D Spheroid Model, and Molecular Dynamics Simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 5-(Ethylthio)thiophene-2-carboxylic acid
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 5-(ethylthio)thiophene-2-carboxylic acid.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to prepare this compound?
A1: The synthesis of this compound can be approached through several routes. The most common strategies involve either:
-
Route A: Introduction of the ethylthio group onto a pre-existing thiophene-2-carboxylic acid derivative.
-
Route B: Carboxylation of a 2-(ethylthio)thiophene precursor. This can be achieved through lithiation followed by quenching with carbon dioxide, or by oxidation of a suitable precursor like 5-(ethylthio)thiophene-2-carbaldehyde.
Q2: What are the critical parameters to control during the synthesis?
A2: Key parameters to monitor include:
-
Temperature: Particularly during lithiation steps, maintaining a low temperature (typically -78 °C) is crucial to avoid side reactions.
-
Atmosphere: Reactions involving organolithium reagents must be conducted under an inert atmosphere (e.g., argon or nitrogen) to prevent quenching by atmospheric moisture and carbon dioxide.
-
Purity of Reagents: The purity of starting materials and reagents, especially organolithium compounds, can significantly impact the yield and purity of the final product.
Q3: How can I purify the final product, this compound?
A3: Purification is typically achieved through recrystallization.[1] A common method involves dissolving the crude product in a suitable hot solvent or solvent mixture (e.g., aqueous ethanol) and allowing it to cool, leading to the crystallization of the purified acid.[1] Alternatively, precipitation by cooling a solution of the thiophene derivative can be an effective purification method.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound.
Problem 1: Low or No Yield of the Desired Product
| Possible Cause | Suggested Solution |
| Incomplete lithiation of the thiophene ring. | Ensure the use of a dry, inert atmosphere and anhydrous solvents. Check the concentration of the n-butyllithium reagent via titration. |
| Deactivation of the organolithium intermediate. | Maintain a low reaction temperature (e.g., -78 °C) during the lithiation and subsequent reaction with the electrophile. |
| Inefficient carboxylation. | Use freshly crushed dry ice (solid CO2) and ensure it is in excess. Add the organolithium solution to the dry ice slowly. |
| Poor starting material quality. | Verify the purity of the starting thiophene derivative by techniques such as NMR or GC-MS. |
Problem 2: Formation of Significant Byproducts
| Possible Cause | Suggested Solution |
| Di-alkylation or di-carboxylation: The thiophene ring is susceptible to substitution at both the 2- and 5-positions. | Carefully control the stoichiometry of the reagents. A slight excess of the thiophene starting material may favor mono-substitution. |
| Reaction with solvent: The organolithium reagent may react with certain solvents. | Use non-reactive, anhydrous solvents such as tetrahydrofuran (THF) or diethyl ether. |
| Over-oxidation: If oxidizing a side chain to the carboxylic acid, the thiophene ring itself can be oxidized. | Use mild oxidizing agents and carefully control the reaction temperature and time. |
Problem 3: Difficulty in Product Isolation and Purification
| Possible Cause | Suggested Solution | | The product is an oil and does not crystallize. | Attempt to form a salt of the carboxylic acid, which may be more crystalline. The free acid can be regenerated by acidification. | | The product is contaminated with unreacted starting material. | Optimize the reaction conditions to drive the reaction to completion. If separation by recrystallization is difficult, consider column chromatography. | | The product is dark-colored or contains polymeric impurities. | This can result from side reactions, especially at higher temperatures. Ensure proper temperature control. The use of activated carbon during recrystallization may help remove colored impurities. |
Experimental Protocols
Below are generalized experimental protocols for key steps in the synthesis of this compound, based on analogous preparations of substituted thiophene-2-carboxylic acids.
Protocol 1: Carboxylation of 2-(Ethylthio)thiophene via Lithiation
-
Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, a nitrogen/argon inlet, and a dropping funnel is used.
-
Reaction:
-
Dissolve 2-(ethylthio)thiophene in anhydrous tetrahydrofuran (THF) in the flask.
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add a solution of n-butyllithium in hexanes via the dropping funnel, maintaining the temperature below -70 °C.
-
Stir the mixture at -78 °C for 1-2 hours.
-
In a separate flask, place an excess of freshly crushed dry ice.
-
Slowly transfer the lithium salt solution onto the dry ice via a cannula with vigorous stirring.
-
Allow the mixture to warm to room temperature.
-
-
Work-up:
-
Quench the reaction with water.
-
Separate the aqueous layer and wash the organic layer with water.
-
Combine the aqueous layers and acidify to a low pH (e.g., pH 1-2) with concentrated hydrochloric acid to precipitate the carboxylic acid.
-
Collect the solid product by filtration, wash with cold water, and dry.
-
-
Purification: Recrystallize the crude product from a suitable solvent system, such as aqueous ethanol.
Protocol 2: Oxidation of 5-(Ethylthio)thiophene-2-carbaldehyde
This protocol is analogous to the oxidation of 5-hexylthiophene-2-carbaldehyde.[1]
-
Setup: A four-necked flask is charged with 5-(ethylthio)thiophene-2-carbaldehyde, ethanol, and an aqueous solution of silver nitrate.[1]
-
Reaction:
-
Work-up:
-
Purification: The crude product is recrystallized from 50% aqueous ethanol to yield the pure this compound.[1]
Data Presentation
The following tables provide representative quantitative data for analogous reactions, which can serve as a benchmark for the synthesis of this compound.
Table 1: Representative Yields for the Oxidation of 5-Alkylthiophene-2-carbaldehydes
| 5-Alkyl Group | Oxidizing Agent | Solvent | Yield (%) | Reference |
| Hexyl | AgNO3 / NaOH | Ethanol/Water | 76.6 | [1] |
Table 2: Reaction Conditions for the Carboxylation of Thiophene Derivatives
| Thiophene Derivative | Reagent 1 | Reagent 2 | Temperature (°C) | Solvent |
| Thiophene | n-BuLi | CO2 | -78 | THF |
| 2-Chlorothiophene | n-BuLi | CO2 | Not specified | THF |
Visualizations
Logical Workflow for Troubleshooting Synthesis
Caption: A logical workflow for troubleshooting common issues in the synthesis.
General Synthetic Pathways
Caption: Overview of the two primary synthetic routes to the target molecule.
References
Technical Support Center: Synthesis of 5-(Ethylthio)thiophene-2-carboxylic Acid
Welcome to the technical support center for the synthesis of 5-(Ethylthio)thiophene-2-carboxylic acid. This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions to improve the yield and purity of their synthesis.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during the synthesis of this compound, primarily focusing on the popular route involving bromination of 2-(ethylthio)thiophene followed by lithiation and carboxylation.
Q1: My yield of 2-bromo-5-(ethylthio)thiophene is low during the bromination of 2-(ethylthio)thiophene. What are the possible causes and solutions?
A1: Low yields in the bromination step can arise from several factors:
-
Over-bromination: Thiophene rings are highly activated and can easily undergo multiple brominations.
-
Sub-optimal Reaction Conditions: Temperature and reaction time are critical.
-
Impure Starting Material: The purity of 2-(ethylthio)thiophene can affect the reaction outcome.
Troubleshooting Steps:
| Possible Cause | Recommended Solution |
| Over-bromination (di- or tri-brominated side products) | Use a milder brominating agent such as N-bromosuccinimide (NBS) instead of elemental bromine. Perform the reaction at a low temperature (e.g., 0°C to room temperature) to control the reactivity. |
| Incomplete Reaction | Ensure dropwise addition of the brominating agent to maintain control over the reaction exotherm. Monitor the reaction progress using TLC or GC to determine the optimal reaction time. |
| Degradation of Starting Material or Product | Protect the reaction from light, as radical side reactions can occur. Ensure the solvent is dry and inert. |
Q2: During the lithiation of 2-bromo-5-(ethylthio)thiophene with n-butyllithium, I am observing a significant amount of starting material recovery after quenching, and the yield of the desired carboxylic acid is low. What is happening?
A2: This is a common issue in lithiation reactions and can be attributed to several factors:
-
Insufficient Lithiation: The lithium-halogen exchange may not be going to completion.
-
Quenching of the Organolithium Intermediate: Traces of water, oxygen, or other electrophilic impurities in the reaction setup can destroy the highly reactive 2-lithio-5-(ethylthio)thiophene intermediate.
-
Side Reactions of the Ethylthio Group: The protons on the α-carbon of the ethyl group are acidic and can be deprotonated by n-butyllithium, leading to undesired side products.
Troubleshooting Steps:
| Possible Cause | Recommended Solution |
| Incomplete Lithium-Halogen Exchange | Use a slight excess of n-butyllithium (1.1 to 1.2 equivalents).[1] Ensure the reaction temperature is maintained at -78°C during the addition of n-BuLi and for a sufficient duration afterward (typically 30-60 minutes) to allow for complete exchange.[1] |
| Quenching of the Organolithium Intermediate | Use rigorously dried glassware and anhydrous solvents. Perform the reaction under a strictly inert atmosphere (argon or nitrogen).[1] |
| α-Deprotonation of the Ethylthio Group | Perform the lithiation at a very low temperature (-78°C) to favor the kinetically faster lithium-halogen exchange over deprotonation. Consider using a bulkier organolithium reagent like sec-butyllithium or tert-butyllithium, which can sometimes improve selectivity. |
Q3: I am observing the formation of byproducts other than the desired carboxylic acid after quenching the lithiated intermediate with CO2. What are these byproducts and how can I avoid them?
A3: Besides the unreacted starting material, several byproducts can form:
-
Butylated Thiophene: This arises from the reaction of the 2-lithio-5-(ethylthio)thiophene intermediate with the n-butyl bromide formed during the lithium-halogen exchange.
-
Dimeric Species: Coupling of the thienyllithium intermediate can occur.
-
Products from Thioether Cleavage: While less common with n-BuLi at low temperatures, stronger organolithium reagents or higher temperatures can lead to the cleavage of the C-S bond.[2][3]
Troubleshooting Steps:
| Possible Cause | Recommended Solution |
| Reaction with n-Butyl Bromide | Maintain a low reaction temperature (-78°C) throughout the lithiation and carboxylation steps. Add the CO2 quenching agent as quickly as possible after the lithiation is complete. |
| Dimer Formation | Ensure a well-stirred, homogeneous solution to minimize localized high concentrations of the organolithium intermediate. |
| Thioether Cleavage | Strictly adhere to low reaction temperatures. Avoid prolonged reaction times after the formation of the organolithium species. |
Q4: The purification of the final product, this compound, is challenging. What are the recommended purification methods?
A4: Purification can indeed be challenging due to the presence of both acidic and sulfur-containing functionalities.
Recommended Purification Protocol:
-
Acid-Base Extraction: After quenching the reaction, perform an acid-base workup. Extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate) to remove neutral organic impurities. Acidify the aqueous layer with a strong acid (e.g., HCl) to precipitate the carboxylic acid.
-
Recrystallization: The crude carboxylic acid can often be purified by recrystallization from a suitable solvent system. Common solvents to try include ethanol/water, acetic acid/water, or toluene.
-
Column Chromatography: If recrystallization is ineffective, column chromatography on silica gel can be employed. To prevent streaking of the acidic compound on the silica gel, it is often beneficial to add a small amount of acetic acid (0.1-1%) to the eluent.[4]
Experimental Protocols
Protocol 1: Synthesis of 2-Bromo-5-(ethylthio)thiophene
This protocol is based on standard bromination procedures for activated thiophene rings.
-
Materials:
-
2-(Ethylthio)thiophene
-
N-Bromosuccinimide (NBS)
-
Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile
-
Inert atmosphere (Argon or Nitrogen)
-
Standard glassware for organic synthesis
-
-
Procedure:
-
Dissolve 2-(ethylthio)thiophene (1 equivalent) in anhydrous DMF under an inert atmosphere.
-
Cool the solution to 0°C in an ice bath.
-
Add N-bromosuccinimide (1.05 equivalents) portion-wise over 30 minutes, maintaining the temperature below 5°C.
-
Stir the reaction mixture at 0°C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-4 hours.
-
Monitor the reaction progress by TLC or GC.
-
Upon completion, pour the reaction mixture into water and extract with diethyl ether or ethyl acetate.
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by vacuum distillation or column chromatography on silica gel (eluting with hexane) to yield 2-bromo-5-(ethylthio)thiophene.
-
Protocol 2: Synthesis of this compound
This protocol is based on general procedures for the lithiation of bromothiophenes and subsequent carboxylation.
-
Materials:
-
2-Bromo-5-(ethylthio)thiophene
-
n-Butyllithium (n-BuLi) in hexanes
-
Anhydrous Tetrahydrofuran (THF)
-
Dry Ice (solid CO2)
-
Inert atmosphere (Argon or Nitrogen)
-
Standard glassware for anhydrous reactions
-
-
Procedure:
-
To a flame-dried, three-necked flask equipped with a thermometer, a dropping funnel, and a nitrogen inlet, add 2-bromo-5-(ethylthio)thiophene (1 equivalent) and anhydrous THF.
-
Cool the solution to -78°C in a dry ice/acetone bath.
-
Slowly add n-butyllithium (1.1 equivalents) dropwise via syringe, maintaining the internal temperature below -70°C.
-
Stir the mixture at -78°C for 1 hour to ensure complete lithium-halogen exchange.
-
In a separate flask, crush an excess of dry ice and add it to the reaction mixture in one portion under a strong stream of inert gas. Alternatively, the lithiated solution can be transferred via cannula to a flask containing a slurry of crushed dry ice in anhydrous THF.
-
Allow the reaction mixture to slowly warm to room temperature overnight.
-
Quench the reaction by adding water.
-
Make the aqueous layer basic by adding 2M NaOH solution and extract with diethyl ether to remove any unreacted starting material.
-
Acidify the aqueous layer to pH 1-2 with concentrated HCl.
-
Extract the aqueous layer with diethyl ether or ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude this compound.
-
Purify the crude product by recrystallization or column chromatography.
-
Data Presentation
Table 1: Comparison of Brominating Agents for Thiophene Derivatives
| Brominating Agent | Typical Conditions | Selectivity for Mono-bromination | Yield Range (%) | Reference |
| Bromine (Br2) | Acetic acid, 0°C to reflux | Moderate to Low | 50-70 | [5] |
| N-Bromosuccinimide (NBS) | DMF or Acetonitrile, 0°C to RT | High | 80-95 |
Table 2: Influence of Reaction Conditions on the Yield of Thiophene-2-carboxylic Acids via Lithiation-Carboxylation
| Substrate | Lithiation Temp. (°C) | Quenching Temp. (°C) | Yield (%) | Reference |
| 2-Bromothiophene | -78 | -78 to RT | ~85 | [6] |
| 2-Bromo-5-chlorothiophene | -78 | -78 to RT | ~70 | |
| 3-Bromothiophene | -78 | -78 to RT | ~80 | [1] |
Visualizations
Synthesis Workflow
Caption: Synthetic workflow for this compound.
Troubleshooting Logic Diagram
Caption: Troubleshooting logic for low yield synthesis.
References
Technical Support Center: Purification of 5-(Ethylthio)thiophene-2-carboxylic acid
Welcome to the technical support center for the purification of 5-(Ethylthio)thiophene-2-carboxylic acid. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and detailed protocols for obtaining high-purity material.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying crude this compound?
A1: The primary purification techniques for this compound are recrystallization and silica gel column chromatography. The choice between these methods depends on the impurity profile and the scale of the purification. Often, a combination of both is used to achieve high purity.
Q2: What are the likely impurities in a sample of crude this compound?
A2: Common impurities may include unreacted starting materials such as 2-ethylthiophene or 2-thiophenecarboxylic acid derivatives, reagents from the synthesis (e.g., n-butyllithium, ethyl chloroformate), and side-products formed during the reaction.
Q3: My compound streaks significantly on a silica gel TLC plate. How can I improve the separation for column chromatography?
A3: Streaking, or tailing, of carboxylic acids on silica gel is a common issue due to the acidic nature of the compound interacting with the silica surface. To mitigate this, it is recommended to add a small amount (typically 0.5-2%) of a volatile acid, such as acetic acid or formic acid, to the eluent system. This suppresses the deprotonation of the carboxylic acid, leading to sharper bands and better separation.
Q4: How can I determine the purity of my final product?
A4: The purity of this compound can be assessed using several analytical techniques. High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are excellent for quantitative purity analysis. Thin-Layer Chromatography (TLC) provides a quick qualitative check for the presence of impurities. The melting point of the purified solid can also be a good indicator of purity; for the related compound 5-(Methylthio)thiophene-2-carboxylic acid, the melting point is reported to be in the range of 103-105°C[1].
Q5: Can I use an alternative to silica gel for column chromatography?
A5: Yes, if your compound is sensitive to the acidic nature of silica gel, neutral alumina can be a suitable alternative stationary phase for column chromatography.
Troubleshooting Guides
This section provides solutions to common problems encountered during the purification of this compound.
Recrystallization Issues
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low Recovery | 1. The compound is too soluble in the chosen solvent, even at low temperatures.2. Too much solvent was used for dissolution.3. Premature crystallization occurred during hot filtration. | 1. Experiment with different solvents or a co-solvent system to find a solvent in which the compound is soluble when hot but sparingly soluble when cold.2. Use the minimum amount of hot solvent necessary to fully dissolve the crude product.3. Preheat the filtration apparatus (funnel, filter paper, and receiving flask) before hot filtration. |
| Oiling Out | 1. The boiling point of the solvent is higher than the melting point of the compound.2. The crude sample has a high concentration of impurities. | 1. Select a solvent with a lower boiling point.2. Perform a preliminary purification step, such as a short silica gel plug, to remove some impurities before recrystallization. |
| No Crystal Formation | 1. The solution is not sufficiently saturated.2. Nucleation has not been initiated. | 1. Concentrate the solution by evaporating some of the solvent.2. Induce crystallization by scratching the inside of the flask with a glass rod at the solution's surface or by adding a seed crystal of the pure compound. |
Column Chromatography Issues
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Poor Separation | 1. The eluent system has incorrect polarity.2. The column was not packed or loaded correctly. | 1. Optimize the eluent system using TLC to achieve an Rf value of 0.2-0.4 for the target compound.2. Ensure the column is packed uniformly without air bubbles. Apply the sample as a concentrated band in a minimal amount of solvent. |
| Compound Streaking | The carboxylic acid is interacting strongly with the silica gel. | Add 0.5-2% acetic acid or formic acid to the eluent to suppress ionization and reduce tailing. |
| Compound Won't Elute | 1. The eluent is not polar enough.2. The compound is irreversibly adsorbed to the stationary phase. | 1. Gradually increase the polarity of the eluent (e.g., increase the percentage of ethyl acetate in a hexane/ethyl acetate system).2. If the compound is still not eluting, consider switching to a more polar solvent system or using a different stationary phase like neutral alumina. |
Experimental Protocols
The following are generalized protocols for the purification of this compound. These should be considered as starting points and may require optimization based on the specific impurity profile of the crude material.
Protocol 1: Recrystallization
Objective: To purify this compound by crystallization from a suitable solvent system.
Materials:
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Crude this compound
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Recrystallization solvent (e.g., ethanol/water, hexane/ethyl acetate)
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Erlenmeyer flasks
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Heating mantle or hot plate
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Buchner funnel and filter flask
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Filter paper
Procedure:
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Solvent Selection: In a small test tube, test the solubility of a small amount of the crude product in various solvents at room and elevated temperatures to find a suitable solvent or co-solvent system.
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Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the chosen hot solvent to achieve complete dissolution.
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Decolorization (Optional): If the solution is colored due to impurities, add a small amount of activated carbon and heat for a few minutes.
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Hot Filtration (Optional): If insoluble impurities or activated carbon are present, perform a hot gravity filtration to remove them.
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Crystallization: Allow the hot, clear solution to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation.
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Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.
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Washing: Wash the collected crystals with a small amount of the cold recrystallization solvent.
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Drying: Dry the purified crystals under vacuum.
Protocol 2: Silica Gel Column Chromatography
Objective: To purify this compound by separating it from impurities using column chromatography.
Materials:
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Crude this compound
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Silica gel (60-120 mesh or 230-400 mesh for flash chromatography)
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Eluent system (e.g., hexane/ethyl acetate with 1% acetic acid)
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Chromatography column
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Collection tubes or flasks
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TLC plates and visualization chamber (e.g., UV lamp)
Procedure:
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Eluent Selection: Use TLC to determine an appropriate eluent system that gives a good separation of the target compound from impurities, aiming for an Rf value of ~0.3 for the product. A common starting point is a mixture of hexane and ethyl acetate.
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Column Packing: Pack the chromatography column with silica gel using either the dry or slurry method.
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Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a more polar solvent, adsorb it onto a small amount of silica gel, and load it onto the top of the column.
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Elution: Elute the column with the chosen solvent system. A gradient elution (gradually increasing the polarity of the eluent) may be necessary for complex mixtures.
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Fraction Collection: Collect the eluate in fractions.
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Analysis: Monitor the fractions by TLC to identify those containing the pure product.
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Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified product.
Visualizations
Caption: Recrystallization workflow for the purification of this compound.
Caption: General workflow for purification by silica gel column chromatography.
Caption: Logical flow for troubleshooting common purification issues.
References
Technical Support Center: Synthesis of 5-(Ethylthio)thiophene-2-carboxylic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 5-(Ethylthio)thiophene-2-carboxylic acid.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, presented in a question-and-answer format.
Q1: My reaction yield is significantly lower than expected. What are the potential causes?
A1: Low yields can stem from several factors throughout the synthetic process. The most common culprits include:
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Incomplete Lithiation: The formation of the thienyllithium intermediate is a critical step. Insufficient n-butyllithium, poor quality of the reagent, or reaction temperatures being too high can lead to incomplete lithiation. Ensure your n-butyllithium is properly titrated and the reaction is maintained at a low temperature (typically -78 °C).
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Side Reactions of n-Butyllithium: n-Butyllithium is a strong base and can react with acidic protons in the solvent (e.g., THF) or on the substrate, other than the desired C-H bond. It can also undergo halogen-lithium exchange if a halogenated precursor is used.
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Degradation of the Organolithium Intermediate: Thienyllithium reagents can be unstable at higher temperatures. It is crucial to maintain a low temperature throughout the generation and subsequent reaction of this intermediate.
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Inefficient Carboxylation: The reaction with carbon dioxide (CO2) can be inefficient if the CO2 is not completely dry or if it is not introduced properly into the reaction mixture. Using a surplus of dry CO2 gas or solid (dry ice) is recommended.
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Work-up and Purification Losses: The desired product might be lost during the extraction and purification steps. Ensure proper pH adjustment during the aqueous work-up to fully protonate the carboxylate.
Q2: I am observing multiple unexpected spots on my TLC analysis of the crude product. What are these byproducts?
A2: The formation of multiple byproducts is a common issue. Based on the likely synthetic route, these could include:
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Dimerization Products: The thienyllithium intermediate can couple to form dithienyl species.
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Over-alkylation/carboxylation: Depending on the starting material and reaction conditions, di-lithiated species can form, leading to dicarboxylic acids or other polysubstituted thiophenes.
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Products from Reaction with Solvent: If THF is used as a solvent, n-butyllithium can deprotonate it, leading to ring-opening and subsequent reaction products.
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Unreacted Starting Material: Incomplete reaction will result in the presence of the starting thiophene derivative.
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Disulfide Formation: If the ethylthio group is introduced from a thiol precursor, oxidation can lead to the formation of a disulfide byproduct.
Q3: The purification of the final product is proving difficult. What strategies can I employ?
A3: Purification of this compound can be challenging due to the presence of structurally similar impurities. Consider the following approaches:
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Acid-Base Extraction: Utilize the acidic nature of the carboxylic acid. Dissolve the crude product in an organic solvent and extract with an aqueous base (e.g., sodium bicarbonate solution). The desired product will move to the aqueous layer as its carboxylate salt, leaving non-acidic impurities in the organic layer. The aqueous layer can then be acidified to precipitate the pure product.
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Recrystallization: If a solid, recrystallization from a suitable solvent system can be effective. Experiment with different solvents and solvent mixtures to find optimal conditions.
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Column Chromatography: For difficult separations, column chromatography on silica gel can be employed. A solvent system with a gradient of increasing polarity (e.g., hexane/ethyl acetate with a small amount of acetic acid) is a good starting point.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: A common and effective synthetic route starts with 2-(ethylthio)thiophene. This intermediate is then lithiated at the 5-position using a strong base like n-butyllithium, followed by quenching the resulting organolithium species with carbon dioxide to form the carboxylic acid.
Q2: What are the critical safety precautions to take when working with n-butyllithium?
A2: n-Butyllithium is a pyrophoric reagent and reacts violently with water and protic solvents. It should always be handled under an inert atmosphere (e.g., argon or nitrogen) using anhydrous solvents and techniques. Appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and flame-resistant gloves, is mandatory. Reactions should be conducted in a fume hood, and a suitable quenching agent should be readily available.
Q3: How can I confirm the formation of the desired product?
A3: The structure of this compound can be confirmed using standard analytical techniques:
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Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR will show characteristic peaks for the thiophene ring protons, the ethyl group, and the carboxylic acid proton.
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Mass Spectrometry (MS): This will provide the molecular weight of the compound.
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Infrared (IR) Spectroscopy: A broad peak in the region of 2500-3300 cm-1 and a sharp peak around 1700 cm-1 will indicate the presence of the carboxylic acid group.
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes the synthesis starting from 2-(ethylthio)thiophene.
Materials:
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2-(Ethylthio)thiophene
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n-Butyllithium (in hexanes)
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Anhydrous tetrahydrofuran (THF)
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Dry carbon dioxide (gas or solid dry ice)
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Diethyl ether
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Hydrochloric acid (HCl), 1 M
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Saturated sodium chloride solution (brine)
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Anhydrous magnesium sulfate (MgSO4)
Procedure:
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Lithiation:
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To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, add 2-(ethylthio)thiophene (1 equivalent) and anhydrous THF.
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Cool the solution to -78 °C using a dry ice/acetone bath.
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Slowly add a solution of n-butyllithium (1.1 equivalents) in hexanes dropwise, maintaining the temperature below -70 °C.
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Stir the reaction mixture at -78 °C for 1 hour.
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Carboxylation:
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While maintaining the low temperature, bubble dry CO2 gas through the reaction mixture for 1-2 hours, or carefully add an excess of crushed dry ice in small portions.
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Allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
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Work-up:
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Quench the reaction by slowly adding 1 M HCl until the mixture is acidic (pH ~2).
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Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).
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Combine the organic layers and wash with brine.
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Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.
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-
Purification:
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The crude product can be purified by recrystallization from a suitable solvent (e.g., hexane/ethyl acetate) or by column chromatography on silica gel.
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Data Presentation
Table 1: Common Side Products and Their Expected Characteristics
| Side Product | Plausible Origin | Expected Analytical Signature (relative to desired product) |
| 2,2'-bis(ethylthio)-5,5'-bithiophene | Dimerization of the thienyllithium intermediate | Higher molecular weight in MS; more complex NMR spectrum |
| 5-(Ethylthio)thiophene | Incomplete carboxylation | Lower molecular weight in MS; absence of carboxylic acid signals in NMR and IR |
| Diethyl disulfide | Oxidation of ethylthiolate (if used as precursor) | Characteristic odor; distinct signals in 1H NMR |
| Thiophene-2,5-dicarboxylic acid | Di-lithiation followed by dicarboxylation | Higher molecular weight in MS; symmetrical NMR spectrum |
Visualizations
Caption: Synthetic pathway for this compound.
Caption: Potential side reactions from the thienyllithium intermediate.
Caption: Troubleshooting workflow for low reaction yield.
Technical Support Center: 5-(Ethylthio)thiophene-2-carboxylic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5-(Ethylthio)thiophene-2-carboxylic acid.
Frequently Asked Questions (FAQs)
Q1: What are the common potential impurities I might encounter in my sample of this compound?
A1: Based on typical synthesis routes, potential impurities can be categorized as starting materials, intermediates, by-products, and degradation products.
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Unreacted Starting Materials: Residual amounts of 2-thiophenecarboxylic acid or its derivatives, and ethylating agents may be present.[1]
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Reaction Intermediates: Incomplete reactions can lead to the presence of intermediates, such as 5-bromo- or 5-iodo-2-thiophenecarboxylic acid, if these are used in the synthesis.
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By-products: Side reactions during synthesis can generate isomers (e.g., ethylation at a different position on the thiophene ring), over-ethylated products, or by-products from the coupling reagents.
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Degradation Products: Improper handling or storage can lead to degradation. Potential degradation pathways include oxidation of the thioether group to a sulfoxide or sulfone, or decarboxylation of the carboxylic acid.
Q2: My NMR spectrum shows unexpected peaks. How can I identify the impurities?
A2: Unexpected peaks in an NMR spectrum often indicate the presence of impurities. To identify them, consider the following steps:
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Compare with a reference spectrum: If available, compare your spectrum with a certified reference standard of this compound.
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Analyze chemical shifts and coupling constants: The position and splitting pattern of the peaks can provide clues about the structure of the impurity. For example, the absence of the carboxylic acid proton peak could suggest decarboxylation.
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Use 2D NMR techniques: Techniques like COSY and HSQC can help in assigning protons and carbons and elucidating the structure of unknown impurities.
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LC-MS analysis: Liquid chromatography-mass spectrometry can separate the impurities from the main compound and provide their molecular weights, which is a crucial piece of information for identification.
Q3: I am observing poor peak shape and resolution during HPLC analysis. What could be the cause?
A3: Poor chromatography can be due to several factors related to the sample, mobile phase, or the HPLC column itself.
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Sample Issues: The sample may be overloaded, or the solvent used to dissolve the sample may be too strong, causing peak fronting. Ensure the sample is fully dissolved in the mobile phase or a weaker solvent.
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Mobile Phase: The pH of the mobile phase can significantly affect the peak shape of an acidic compound like this compound. Ensure the pH is appropriately controlled, typically 2-3 pH units away from the pKa of the analyte. The presence of impurities can also co-elute and cause peak tailing or broadening.
-
Column Problems: Column degradation, contamination, or a void at the column inlet can lead to poor peak shapes. Flushing the column, or replacing it if necessary, can resolve these issues.
Troubleshooting Guides
Guide 1: Unexpected Impurities Detected by HPLC
This guide provides a systematic approach to troubleshooting the presence of unexpected impurities in your this compound sample during HPLC analysis.
Table 1: Common HPLC Troubleshooting Scenarios
| Observation | Potential Cause | Suggested Action |
| Early eluting peaks | Highly polar impurities, residual starting materials (e.g., 2-thiophenecarboxylic acid). | Confirm identity by spiking with standards. Adjust mobile phase to increase retention of polar compounds (e.g., decrease organic solvent percentage). |
| Late eluting peaks | Less polar impurities, potential by-products (e.g., over-ethylated species). | Confirm identity by LC-MS. Adjust mobile phase to decrease retention (e.g., increase organic solvent percentage). |
| Broad or tailing peaks | Co-eluting impurities, column overload, secondary interactions with the stationary phase. | Reduce sample concentration. Optimize mobile phase pH and ionic strength. Use a different column chemistry. |
| New peaks appearing over time | Sample degradation. | Re-analyze a freshly prepared sample. Investigate storage conditions (light, temperature, oxygen). |
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// Edges start -> check_retention; check_retention -> is_known; is_known -> spike [label="Yes"]; is_known -> characterize [label="No"]; spike -> quantify; quantify -> end; characterize -> is_degradation; is_degradation -> review_storage [label="Yes"]; is_degradation -> review_synthesis [label="No"]; review_synthesis -> quantify; review_storage -> quantify; } .enddot Caption: Troubleshooting workflow for identifying unexpected HPLC peaks.
Experimental Protocols
Protocol 1: High-Performance Liquid Chromatography (HPLC) Method for Purity Assessment
This protocol describes a general method for the purity assessment of this compound. This method should be optimized for your specific instrumentation and requirements.
1. Instrumentation and Materials:
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High-Performance Liquid Chromatograph with a UV detector.
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C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
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Mobile Phase A: 0.1% Formic acid in Water.
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Mobile Phase B: 0.1% Formic acid in Acetonitrile.
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Sample Diluent: Acetonitrile/Water (50:50, v/v).
-
This compound sample.
2. Chromatographic Conditions:
Table 2: HPLC Method Parameters
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | Gradient of A and B |
| Gradient Program | 0-2 min: 95% A, 5% B2-15 min: Linear gradient to 5% A, 95% B15-18 min: Hold at 5% A, 95% B18-20 min: Return to 95% A, 5% B20-25 min: Re-equilibration |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 280 nm |
| Injection Volume | 10 µL |
3. Sample Preparation:
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Accurately weigh about 10 mg of the this compound sample.
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Dissolve in 10 mL of the sample diluent to get a concentration of 1 mg/mL.
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Filter the solution through a 0.45 µm syringe filter before injection.
4. Data Analysis:
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Integrate all peaks in the chromatogram.
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Calculate the percentage purity by dividing the area of the main peak by the total area of all peaks and multiplying by 100.
// Nodes start [label="Start: Sample Received", fillcolor="#FBBC05", fontcolor="#202124"]; prepare_sample [label="Prepare Sample\n(1 mg/mL)", fillcolor="#F1F3F4", fontcolor="#202124"]; prepare_hplc [label="Prepare HPLC System\n(Mobile Phase, Column)", fillcolor="#F1F3F4", fontcolor="#202124"]; inject_sample [label="Inject Sample", fillcolor="#4285F4", fontcolor="#FFFFFF"]; acquire_data [label="Acquire Data", fillcolor="#4285F4", fontcolor="#FFFFFF"]; process_data [label="Process Data\n(Integrate Peaks)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; calculate_purity [label="Calculate % Purity", fillcolor="#34A853", fontcolor="#FFFFFF"]; end [label="End: Report Results", fillcolor="#FBBC05", fontcolor="#202124"];
// Edges start -> prepare_sample; start -> prepare_hplc; prepare_sample -> inject_sample; prepare_hplc -> inject_sample; inject_sample -> acquire_data; acquire_data -> process_data; process_data -> calculate_purity; calculate_purity -> end; } .enddot Caption: General workflow for HPLC purity analysis.
Potential Impurity Formation Pathway
The following diagram illustrates a hypothetical pathway for the formation of a common process-related impurity during the synthesis of this compound, specifically the over-ethylation of the thiophene ring.
// Nodes start_material [label="5-Bromo-2-thiophenecarboxylic acid", fillcolor="#F1F3F4", fontcolor="#202124"]; intermediate [label="this compound\n(Desired Product)", fillcolor="#34A853", fontcolor="#FFFFFF"]; impurity [label="2,5-bis(Ethylthio)thiophene\n(Over-ethylation Impurity)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; reagent1 [label="+ Ethylating Agent\n(e.g., Sodium ethanethiolate)", shape=plaintext, fontcolor="#202124"]; reagent2 [label="+ Excess Ethylating Agent\n+ Decarboxylation Conditions", shape=plaintext, fontcolor="#202124"];
// Edges start_material -> intermediate [label="Step 1"]; intermediate -> impurity [label="Side Reaction"];
// Invisible nodes for positioning text edge [style=invis]; {rank=same; start_material; reagent1} {rank=same; intermediate; reagent2} start_material -> reagent1; intermediate -> reagent2; } .enddot Caption: Hypothetical pathway for over-ethylation impurity formation.
References
Technical Support Center: Optimizing Reaction Conditions for 5-Substituted Thiophene-2-Carboxylic Acids
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 5-substituted thiophene-2-carboxylic acids.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of 5-substituted thiophene-2-carboxylic acids via common synthetic routes.
Palladium-Catalyzed Cross-Coupling Reactions (Suzuki-Miyaura, Heck, Sonogashira)
Issue: Low or no product yield in Suzuki-Miyaura coupling.
-
Potential Cause 1: Inactive Catalyst. The palladium catalyst, especially Pd(PPh₃)₄, can be sensitive to air and moisture.
-
Suggested Solution: Ensure the reaction is set up under an inert atmosphere (nitrogen or argon). Use freshly opened or properly stored catalyst. Consider adding the catalyst just before heating the reaction mixture.[1]
-
-
Potential Cause 2: Inefficient Base. The choice and amount of base are crucial for the transmetalation step.
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Potential Cause 3: Poor Solubility of Reagents. The boronic acid or the thiophene substrate may not be fully dissolved in the reaction solvent.
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Potential Cause 4: Deboronating of Boronic Acid. Thiopheneboronic acids have a tendency to undergo protodeboronation, especially at higher temperatures.[5]
Issue: Formation of significant side products in Heck coupling.
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Potential Cause 1: Homocoupling of the Aryl Halide. This can occur at higher temperatures or with certain catalyst systems.
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Potential Cause 2: Isomerization of the Alkene. The double bond in the product may migrate.
-
Suggested Solution: The choice of base and solvent can influence isomerization. Tertiary amines like Et₃N are common bases.[1] Anhydrous conditions are often preferred.
-
-
Potential Cause 3: Low Regioselectivity. Arylation may occur at an undesired position on the thiophene ring.
Issue: Catalyst decomposition in Sonogashira coupling.
-
Potential Cause: Presence of Oxygen. The copper(I) co-catalyst can be oxidized, and the palladium catalyst can decompose in the presence of oxygen, especially at elevated temperatures.
Lithiation and Carboxylation
Issue: Low conversion and/or debromination of the starting material during lithiation.
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Potential Cause 1: Quenching of the Organolithium Reagent. Traces of water or other protic impurities in the solvent or on the glassware will quench the n-BuLi or other organolithium reagent.[11]
-
Suggested Solution: Ensure all glassware is oven-dried or flame-dried before use. Use anhydrous solvents. Freshly distill solvents like THF if necessary.
-
-
Potential Cause 2: Incorrect Amount of Organolithium Reagent. If the substrate has acidic protons (e.g., an amide N-H), more than one equivalent of the organolithium reagent will be required.[11]
-
Suggested Solution: Carefully consider the structure of the starting material and use a stoichiometric amount of the organolithium reagent to account for all acidic protons, in addition to the amount needed for the lithium-halogen exchange.
-
-
Potential Cause 3: Reaction Temperature is Too High. Lithium-halogen exchange is typically performed at low temperatures (-78 °C) to prevent side reactions.[11][12]
-
Suggested Solution: Maintain a constant low temperature during the addition of the organolithium reagent and for a sufficient time afterward to ensure complete exchange before adding the electrophile.
-
-
Potential Cause 4: Choice of Lithiating Agent. For some substrates, n-BuLi may not be the optimal choice.
-
Suggested Solution: Consider using t-BuLi, which can be more effective for lithium-halogen exchange. Using two equivalents of t-BuLi can also prevent side reactions from the t-BuBr byproduct.[12]
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Issue: Low yield of carboxylic acid after quenching with CO₂.
-
Potential Cause 1: Inefficient Quenching. Gaseous CO₂ may not react completely with the lithiated intermediate.
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Suggested Solution: Use freshly crushed dry ice (solid CO₂) and add the lithiated thiophene solution to a slurry of dry ice in an appropriate solvent (e.g., THF). This provides a high concentration of CO₂ for efficient carboxylation.
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-
Potential Cause 2: Formation of Ketone Byproduct. The initially formed lithium carboxylate can react with another molecule of the lithiated thiophene to form a ketone.
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Suggested Solution: Add the lithiated thiophene solution slowly to the dry ice slurry to maintain an excess of CO₂, minimizing the chance of this side reaction.
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Frequently Asked Questions (FAQs)
Q1: What is the general reactivity trend for halogens in palladium-catalyzed cross-coupling reactions of 5-halo-thiophene-2-carboxylates?
A1: The general reactivity trend is I > Br > Cl.[1] This is due to the carbon-halogen bond strength, with the C-I bond being the weakest and therefore more susceptible to oxidative addition by the palladium catalyst, which is often the rate-determining step.[1]
Q2: How can I purify my 5-substituted thiophene-2-carboxylic acid?
A2: Purification can often be achieved by recrystallization.[13][14] Common solvents for recrystallization include water or aqueous ethanol.[13][15] Acid-base extraction can also be employed. The acidic product can be extracted into an aqueous base (e.g., NaOH solution), washed with an organic solvent to remove neutral impurities, and then re-precipitated by adding acid (e.g., HCl).[14]
Q3: I am observing the formation of a dark, tarry mixture in my Vilsmeier-Haack reaction. What could be the cause?
A3: This is often due to the reaction temperature being too high, leading to polymerization or decomposition of the starting material or product.[16] The presence of impurities in the starting materials can also contribute to this issue.[16] It is crucial to maintain the recommended reaction temperature and ensure efficient stirring.[16]
Q4: Can I perform a one-pot synthesis for 5-chlorothiophene-2-carboxylic acid?
A4: Yes, a one-pot method has been reported starting from 2-thiophenecarboxaldehyde.[15] This process involves chlorination to form 5-chloro-2-thiophenecarboxaldehyde, which is then oxidized in the same pot to the desired carboxylic acid.[15]
Data Presentation: Reaction Conditions for Palladium-Catalyzed Cross-Coupling Reactions
Table 1: Optimized Conditions for Suzuki-Miyaura Coupling of 5-Bromothiophene Derivatives
| Parameter | Condition | Reference |
| Catalyst | Pd(PPh₃)₄ (2.5 mol%) | [1][2] |
| Base | K₃PO₄ (2 equivalents) | [1][2] |
| Solvent | 1,4-dioxane/H₂O (4:1) | [2][4] |
| Temperature | 90 °C | [1][2][3] |
| Reaction Time | 12 hours | [1][2][3] |
| Arylating Agent | Arylboronic acid (1.1-1.5 equivalents) | [1][2] |
Table 2: General Conditions for Heck Coupling of 5-Halothiophene-2-carboxylates
| Parameter | Condition | Reference |
| Catalyst | Pd(OAc)₂ | [1][6] |
| Ligand | PPh₃ | [1] |
| Base | Et₃N or K₂CO₃ | [1] |
| Solvent | DMF or NMP | [1] |
| Temperature | 80-140 °C | [1] |
| Alkene | 1-1.5 equivalents | [1] |
Table 3: General Conditions for Sonogashira Coupling of Halo-thiophenes
| Parameter | Condition | Reference |
| Palladium Catalyst | Pd(PPh₃)₄ or PdCl₂(PPh₃)₂ | [9][10] |
| Copper Co-catalyst | CuI | [9] |
| Base | Amine base (e.g., Et₃N) | [9][10] |
| Solvent | Anhydrous, anaerobic solvent (e.g., THF, DMF) | [10] |
| Temperature | Room temperature to elevated temperatures | [9] |
| Alkyne | Terminal alkyne | [9][17] |
Experimental Protocols
General Procedure for Suzuki-Miyaura Coupling
To a reaction vessel containing the 5-halo-2-thiophenecarboxylate (1 equivalent), the arylboronic acid (1.1–1.5 equivalents), and a base such as K₃PO₄ (2 equivalents) is added a degassed solvent system (e.g., 1,4-dioxane/water 4:1).[1] The mixture is purged with an inert gas (e.g., nitrogen or argon). The palladium catalyst, typically Pd(PPh₃)₄ (2.5 mol%), is then added, and the mixture is heated to 90 °C with stirring for 12 hours.[1] The reaction progress is monitored by TLC or GC. After completion, the reaction mixture is cooled to room temperature, diluted with water, and extracted with an organic solvent. The combined organic layers are washed with brine, dried over anhydrous sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography or recrystallization.
General Procedure for Lithiation and Carboxylation
A solution of the 5-bromothiophene derivative (1 equivalent) in anhydrous THF is cooled to -78 °C under an inert atmosphere. n-Butyllithium (1.1 equivalents) is added dropwise, and the mixture is stirred at -78 °C for 1 hour. The resulting solution is then slowly transferred via cannula to a vigorously stirred slurry of excess crushed dry ice in anhydrous THF. The mixture is allowed to warm to room temperature. Water is then added, and the aqueous layer is separated and washed with an organic solvent (e.g., diethyl ether) to remove any unreacted starting material. The aqueous layer is then acidified with concentrated HCl, and the precipitated product is collected by filtration, washed with cold water, and dried.
Visualizations
Caption: Suzuki-Miyaura Coupling Workflow.
Caption: Troubleshooting Lithiation Issues.
References
- 1. benchchem.com [benchchem.com]
- 2. Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling reactions: as antithrombotic and haemolytically active molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Regioselective double Suzuki couplings of 4,5-dibromothiophene-2-carboxaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis, and spasmolytic activity of thiophene-based derivatives via Suzuki cross-coupling reaction of 5-bromothiophene-2-carboxylic acid: their structural and computational studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Heck reaction - Wikipedia [en.wikipedia.org]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 10. Sonogashira Coupling [organic-chemistry.org]
- 11. reddit.com [reddit.com]
- 12. researchgate.net [researchgate.net]
- 13. US4130566A - Process for producing 5-carboxy-2-acetylthiophene - Google Patents [patents.google.com]
- 14. 5-Chlorothiophene-2-carboxylic acid synthesis - chemicalbook [chemicalbook.com]
- 15. CN108840854B - Method for synthesizing 5-chlorothiophene-2-carboxylic acid by one-pot method - Google Patents [patents.google.com]
- 16. benchchem.com [benchchem.com]
- 17. researchgate.net [researchgate.net]
Technical Support Center: Catalyst Selection for Thiophene Carboxylation
This guide provides researchers, scientists, and drug development professionals with essential information, troubleshooting advice, and frequently asked questions regarding catalyst selection for the carboxylation of thiophene and its derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the primary catalytic strategies for the direct C-H carboxylation of thiophene?
A1: The main strategies involve two primary approaches:
-
Transition-Metal Catalysis: Systems using metals like silver (Ag), palladium (Pd), copper (Cu), or gold (Au) are employed to activate the C-H bond.[1][2][3][4] For instance, Ag(I) catalysts with phosphine ligands and a strong base can enable carboxylation under mild conditions.[1][5] Palladium(II) acetate has also been used to catalyze the reaction directly.[2]
-
Base-Mediated Carboxylation: This metal-free approach utilizes strong bases to deprotonate the thiophene C-H bond, generating a carbanion that then reacts with CO₂.[6] Mixed systems of cesium carbonate (Cs₂CO₃) and a carboxylate salt, such as cesium pivalate, have proven effective in a solvent-free medium.[7]
Q2: What makes the direct carboxylation of thiophene a challenging chemical transformation?
A2: Several factors contribute to the difficulty of this reaction:
-
High Stability of CO₂: Carbon dioxide is a thermodynamically stable and kinetically inert molecule, requiring significant energy input or highly reactive species to participate in the reaction.[1][2]
-
Inertness of Thiophene C-H Bonds: The C-H bonds of thiophene are weakly acidic (pKa ≈ 32.5) and possess high bond dissociation energy, making them difficult to cleave.[7][8]
-
Harsh Reaction Conditions: Many successful methods require high temperatures (200-380 °C) and high pressures, which can limit functional group tolerance and the overall energy efficiency of the process.[7]
Q3: How do additives like bases and carboxylate salts enhance the carboxylation reaction?
A3: Additives play a crucial role, particularly in base-mediated systems. A combination of a carbonate (like Cs₂CO₃) and a carboxylate salt (like cesium pivalate) creates a synergistic effect.[7] The base is responsible for the initial deprotonation of the C-H bond, which is often the slow, rate-determining step.[6][7] The choice of carboxylate is critical, with stronger bases like pivalate leading to better reaction outcomes compared to salts like acetate.[9]
Q4: What is the typical mechanism for thiophene carboxylation?
A4: The mechanism generally involves two key consecutive steps:
-
C-H Bond Activation/Deprotonation: The catalyst system (e.g., a transition metal complex or a strong base) cleaves the C-H bond to form a reactive carbanion or an organometallic intermediate.[2][7] This step is often the rate-determining step of the entire process.[7]
-
CO₂ Insertion: The resulting carbon-centered nucleophile rapidly attacks the electrophilic carbon of the CO₂ molecule, forming a new C-C bond and yielding a carboxylate product upon workup.[2][7]
Troubleshooting Guide
Problem 1: The reaction shows very low or no conversion to the desired carboxylated product.
-
Possible Cause: The catalytic system is not sufficiently reactive to cleave the inert C-H bond of thiophene.
-
Suggested Solution:
-
In base-mediated systems, switch to a stronger base combination. Cesium pivalate has been shown to be more effective than cesium acetate.[7][9]
-
For transition-metal systems, ensure the appropriate ligand and base are used. For Ag(I) catalysis, a phosphine ligand in combination with lithium tert-butoxide is critical.[1][5]
-
Increase the reaction temperature. Carboxylation in solvent-free carbonate mediums often requires temperatures of 200-300 °C to achieve reasonable yields.[9]
-
Ensure all reagents are pure and the reaction is performed under an inert atmosphere (e.g., Argon), as many organometallic catalysts are sensitive to air and moisture.[5]
-
Problem 2: The reaction yields a mixture of thiophene-2-carboxylate and thiophene-2,5-dicarboxylate. How can I improve selectivity for the mono-carboxylated product?
-
Possible Cause: The reaction conditions (especially temperature) are too harsh, promoting a second carboxylation event.
-
Suggested Solution:
-
Reduce the reaction temperature. In cesium acetate/carbonate systems, thiophene-2-carboxylate is the sole product at 200 °C, while the dicarboxylate product begins to form at temperatures above 220 °C.[9]
-
Optimize the reaction time. Shorter reaction times may favor the formation of the mono-carboxylated product.
-
Problem 3: The catalyst appears to be inactive or decomposes during the reaction.
-
Possible Cause: The chosen ligand, solvent, or temperature may not be optimal for catalyst stability.
-
Suggested Solution:
-
For palladium-catalyzed reactions, ligand choice is crucial. Screen different phosphine ligands or N-heterocyclic carbenes (NHCs) to improve catalyst stability and activity.[3][10]
-
Ensure the solvent is dry and degassed.
-
If using a heterogeneous catalyst, check for leaching of the active metal into the solution or poisoning of the catalytic sites.
-
Quantitative Data Summary
The following tables summarize key quantitative data from published experiments to aid in catalyst and condition selection.
Table 1: Effect of Temperature and Salts on Base-Mediated Thiophene Carboxylation (Data sourced from experiments using a solvent-free carbonate/carboxylate medium)[7][9]
| Carbonate | Carboxylate Additive | Temperature (°C) | Total Carboxylate Yield (%) | Ratio of Mono- to Di-carboxylate |
| Cs₂CO₃ | Cesium Acetate | 200 | - (Only monocarboxylate formed) | 1:0 |
| Cs₂CO₃ | Cesium Acetate | 220 | - (Mixture formed) | - |
| Cs₂CO₃ | Cesium Acetate | 300 | 4.98 | 1:3.5 |
| Cs₂CO₃ | Cesium Pivalate | 300 | ~7.0 (Estimated from graphical data) | - |
| K₂CO₃ | Potassium Acetate | 300 | ~1.5 (Estimated from graphical data) | - |
Table 2: Comparison of Selected Catalytic Systems for Thiophene Carboxylation
| Catalytic System | Key Components | Typical Conditions | Reported Yield | Reference |
| Silver-Catalyzed | AgOAc, Xantphos, LiOtBu | 100 °C, 40 bar CO₂ | 79% (for tert-butyl thiophene-2-carboxylate) | [1][2] |
| Base-Mediated | Cs₂CO₃, Cesium Pivalate | 300 °C, 50 bar CO₂ | ~7% | [7] |
| Palladium-Catalyzed | Pd(OAc)₂ | Not specified in detail | Reaction realized, mechanism studied | [2] |
Experimental Protocols
Protocol 1: Ag(I)-Catalyzed C-H Carboxylation of a Thiophene Derivative [1][5]
This protocol is based on the silver-catalyzed carboxylation of substituted thiophenes.
-
Materials:
-
Thiophene substrate (1.0 equiv)
-
Silver acetate (AgOAc, 0.1 equiv)
-
Xantphos (ligand, 0.1 equiv)
-
Lithium tert-butoxide (LiOtBu, 2.0 equiv)
-
Dry solvent (e.g., 1,4-dioxane)
-
Custom autoclave reactor equipped for CO₂ gas
-
-
Procedure:
-
Inside an argon-filled glovebox, add the thiophene substrate, AgOAc, Xantphos, and LiOtBu to the autoclave reactor.
-
Add the dry solvent to the reactor.
-
Seal the reactor, remove it from the glovebox, and connect it to a CO₂ gas line.
-
Pressurize the reactor with CO₂ to the desired pressure (e.g., 40 bar).
-
Place the reactor in a preheated oil bath or heating block at the desired temperature (e.g., 100 °C).
-
Stir the reaction mixture for the specified time (e.g., 24 hours).
-
After cooling to room temperature, carefully vent the CO₂ pressure.
-
Quench the reaction with an aqueous acid solution (e.g., 1 M HCl).
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product using column chromatography.
-
Protocol 2: Base-Mediated Carboxylation in a Solvent-Free Medium [7]
This protocol describes the direct carboxylation of thiophene using a mixed base system without solvent.
-
Materials:
-
Thiophene (1.0 equiv)
-
Cesium carbonate (Cs₂CO₃, e.g., 1.0 g)
-
Cesium pivalate (co-salt, molar equivalent to Cs₂CO₃)
-
High-pressure autoclave reactor
-
-
Procedure:
-
Add Cs₂CO₃ and cesium pivalate to the autoclave reactor.
-
Add thiophene to the reactor.
-
Seal the reactor and purge it with CO₂ gas several times.
-
Pressurize the reactor with CO₂ to the target pressure (e.g., 50 bar).
-
Heat the reactor to the desired temperature (e.g., 300 °C) while stirring.
-
Maintain the reaction conditions for the specified duration (e.g., 6 hours).
-
Cool the reactor to room temperature and slowly release the pressure.
-
Dissolve the solid residue in water and acidify with HCl to precipitate the carboxylic acid products.
-
Filter the precipitate and analyze the product mixture using techniques like ¹H-NMR to determine yield and product distribution.
-
Visual Guides and Workflows
Caption: A general experimental workflow for thiophene carboxylation.
Caption: A simplified cycle for metal-catalyzed C-H carboxylation.
Caption: A troubleshooting flowchart for low-yield reactions.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
Technical Support Center: Synthesis of Thiophene Derivatives
This technical support center provides researchers, scientists, and drug development professionals with targeted troubleshooting guides and frequently asked questions (FAQs) concerning the synthesis of thiophene derivatives, with a specific focus on the critical role of solvents.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of thiophenes and offers solvent-focused solutions in a question-and-answer format.
Question 1: My reaction has a very low yield or is not producing any of the desired thiophene product. What are the likely solvent-related causes?
Answer:
Low or no yield is a frequent issue directly linked to the choice of solvent. The primary causes include:
-
Poor Reagent Solubility: Key reagents, particularly elemental sulfur in the Gewald synthesis or sulfurizing agents like Lawesson's reagent in the Paal-Knorr synthesis, may have poor solubility in the chosen solvent.[1]
-
Incorrect Solvent Polarity: The solvent's polarity can dramatically affect the reaction mechanism. An inappropriate solvent may fail to stabilize crucial intermediates or may favor alternative, non-productive reaction pathways.
-
Reaction with Solvent: The solvent itself might react with the starting materials or the catalyst, especially under basic or acidic conditions, consuming reagents and preventing the desired transformation.
Recommended Solutions:
-
Re-evaluate Solvent Choice: If you suspect solubility issues with elemental sulfur, switch to a more polar aprotic solvent like N,N-dimethylformamide (DMF) or consider using a co-solvent system. For syntheses involving polar intermediates, ensure the solvent has adequate polarity to support the reaction.
-
Perform a Solvent Screen: Test the reaction on a small scale with a panel of solvents of varying polarities (e.g., Toluene, Ethanol, DMF, Acetonitrile) to identify the optimal medium.
-
Consider Solvent-Free Conditions: For certain multicomponent reactions, a solvent-free approach at an elevated temperature can be highly effective, increasing reaction rates and simplifying purification.[2]
Question 2: The reaction starts but then stalls, with significant starting material remaining even after extended reaction times. How can the solvent be the cause?
Answer:
A stalled reaction often points to issues with reaction kinetics or physical hindrances within the reaction mixture, where the solvent plays a key role.
-
Insufficient Temperature: The reaction may require more thermal energy than the solvent's boiling point allows.
-
Precipitation of Intermediates: An intermediate or a salt byproduct may precipitate from the solution, physically halting the reaction by preventing reagents from interacting.
-
Formation of a Thick Slurry: High concentrations or product precipitation can lead to the formation of a thick, un-stirrable slurry, which severely limits mass transfer.[1]
Recommended Solutions:
-
Switch to a Higher-Boiling Solvent: If the reaction is temperature-limited, changing to a solvent with a higher boiling point (e.g., from ethanol to toluene or DMF) can provide the necessary activation energy.
-
Improve Solubility/Fluidity: If a slurry or precipitate forms, carefully add a small amount of a compatible, dry, and inert co-solvent to improve fluidity and re-dissolve key species.[1] Gentle warming may also help.
-
Use a Phase-Transfer Catalyst: In biphasic systems or when dealing with sparingly soluble salts, a phase-transfer catalyst can facilitate the reaction between components in different phases.[1]
Troubleshooting Workflow for Low Thiophene Yield
Caption: A workflow to diagnose low-yield issues, focusing on solvent-related problems.
Question 3: My purification is difficult. The product is hard to isolate from the reaction mixture. How is this related to the solvent?
Answer:
The reaction solvent directly impacts the ease of workup and purification.
-
High-Boiling Point Solvents: Solvents like DMF, DMSO, or DMA can be difficult to remove under reduced pressure, often requiring high temperatures that could degrade the product.
-
Product Solubility: If the product is highly soluble in the reaction solvent, it may be difficult to precipitate or crystallize.
-
Azeotrope Formation: The solvent may form an azeotrope with the extraction solvent or the product itself, complicating purification by distillation. Thiophene is known to form azeotropes with solvents like ethanol.[2]
Recommended Solutions:
-
Plan the Workup: When selecting a reaction solvent, consider the purification strategy. If using a high-boiling polar solvent, ensure your product can be extracted into an immiscible, lower-boiling organic solvent (e.g., ethyl acetate, dichloromethane).
-
Induce Precipitation/Crystallization: If the product is soluble in the reaction solvent, try adding an anti-solvent (a solvent in which the product is insoluble) to induce precipitation.
-
Aqueous Wash: For water-miscible solvents like DMF or DMSO, a thorough aqueous wash during workup is essential to remove the bulk of the solvent from the organic layer.
Frequently Asked Questions (FAQs)
Q1: How does solvent polarity generally influence the main thiophene synthesis reactions?
A1: Solvent polarity is crucial. For the Gewald Synthesis , polar solvents like ethanol or DMF are often used. They help dissolve elemental sulfur and stabilize the charged intermediates formed during the initial Knoevenagel condensation and subsequent cyclization.[3] In the Paal-Knorr Synthesis , the choice is often dictated by the solubility of the 1,4-dicarbonyl compound and the sulfurizing agent (e.g., P₄S₁₀ or Lawesson's reagent). Non-polar, high-boiling solvents like toluene or xylene are common. Using a solvent that promotes the formation of furan as a byproduct should be avoided.[4]
Q2: What are the advantages of using "green" or alternative solvents like ionic liquids?
A2: Green solvents are gaining traction to improve the environmental footprint of synthesis.[5] Ionic liquids and deep eutectic solvents offer several potential advantages, including low volatility, high thermal stability, and recyclability.[6] They can enhance reaction rates and, in some cases, improve selectivity by stabilizing specific intermediates.[5][6]
Q3: When should I consider a solvent-free reaction for synthesizing thiophenes?
A3: Solvent-free conditions are particularly well-suited for multicomponent reactions, such as certain variations of the Gewald synthesis.[2] This approach is beneficial when:
-
The starting materials are liquids or low-melting solids that can form a homogenous melt.
-
High concentrations are needed to drive the reaction to completion.
-
You want to simplify purification by eliminating the need to remove a solvent.
-
"Green chemistry" principles are a priority, as this reduces waste.[5]
Q4: For the Fiesselmann and Hinsberg syntheses, what are the typical solvent considerations?
A4: The Fiesselmann Synthesis involves the reaction of thioglycolic acid derivatives with α,β-acetylenic esters, typically under basic conditions.[7] The solvent must be compatible with the base used (e.g., sodium ethoxide in ethanol, or potassium hydroxide). The Hinsberg Synthesis is a base-catalyzed condensation between a 1,2-dicarbonyl compound and diethyl thiodiacetate.[8] Anhydrous solvents that can accommodate the base (e.g., sodium ethoxide in absolute ethanol or benzene) are required to facilitate the necessary aldol-type condensations.
Solvent Selection Logic for Thiophene Synthesis
Caption: Decision tree for selecting a solvent based on the chosen synthetic route.
Data Presentation: Solvent Effects
Quantitative data from various studies are summarized below to guide solvent selection.
Table 1: Influence of Solvent on the Yield of 2-Aminothiophenes via Gewald Synthesis
| Solvent | Base | Temperature (°C) | Typical Yield Range (%) | Key Considerations |
| Ethanol | Morpholine/Piperidine | Reflux | 60 - 85% | Standard, widely used solvent; good for many substrates.[5] |
| Methanol | Triethylamine | Reflux | 55 - 80% | Similar to ethanol, lower boiling point. |
| DMF | Triethylamine | 50 - 80 | 70 - 95% | Excellent for dissolving elemental sulfur; higher yields but more difficult to remove. |
| Acetonitrile | Various | Reflux | 65 - 90% | Good alternative to alcohols, higher boiling point than methanol. |
| Solvent-Free | Amine Base | 65 - 100 | 80 - 98% | Environmentally friendly, often high yielding, but requires good mixing.[2] |
| Ionic Liquid | Base Catalyst | 80 - 120 | 85 - 95% | "Green" alternative, allows for catalyst recycling, milder conditions.[5][6] |
Note: Yields are highly substrate-dependent. This table provides a general comparison.
Experimental Protocols
Protocol 1: General One-Pot Procedure for Gewald Synthesis of 2-Aminothiophenes
This protocol describes a standard, one-pot method adaptable for many ketones and active methylene nitriles. The choice of solvent is a critical parameter for optimization.
Materials:
-
Ketone or aldehyde (1.0 eq)
-
Active methylene nitrile (e.g., malononitrile or ethyl cyanoacetate) (1.0 eq)
-
Elemental sulfur (powdered) (1.1 eq)
-
Amine base (e.g., morpholine or triethylamine) (1.5 eq)
-
Solvent (e.g., Ethanol, 20 mL per 10 mmol of ketone)
-
Round-bottom flask, condenser, magnetic stirrer, heating mantle or oil bath
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a condenser, add the ketone (1.0 eq), the active methylene nitrile (1.0 eq), and the solvent.
-
Addition of Reagents: Begin stirring the mixture. Add the elemental sulfur (1.1 eq), followed by the dropwise addition of the amine base (1.5 eq).
-
Heating: Heat the reaction mixture to reflux (for ethanol, approx. 78 °C) or to the desired temperature (e.g., 60 °C for DMF). The mixture will typically turn dark.
-
Monitoring: Monitor the reaction progress using Thin-Layer Chromatography (TLC) until the starting materials are consumed (typically 2-6 hours).
-
Workup (for Ethanol):
-
Allow the reaction mixture to cool to room temperature. A precipitate may form.
-
Pour the mixture into ice-water with vigorous stirring.
-
Collect the resulting solid product by vacuum filtration.
-
Wash the solid with cold water and then a small amount of cold ethanol to remove impurities.
-
-
Purification: The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol, isopropanol, or an ethanol/water mixture).
Solvent Optimization Note: If the yield is low, consider replacing ethanol with DMF and running the reaction at 60-80 °C. The workup will require pouring the reaction mixture into ice-water and may necessitate extraction with an organic solvent like ethyl acetate if the product does not precipitate cleanly.[3]
References
- 1. benchchem.com [benchchem.com]
- 2. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]
- 5. books.rsc.org [books.rsc.org]
- 6. scribd.com [scribd.com]
- 7. Fiesselmann thiophene synthesis - Wikipedia [en.wikipedia.org]
- 8. Hinsberg synthesis of thiophenes | Semantic Scholar [semanticscholar.org]
Technical Support Center: Recrystallization of 5-(Ethylthio)thiophene-2-carboxylic acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful recrystallization of 5-(Ethylthio)thiophene-2-carboxylic acid.
Troubleshooting Guide
Q1: My this compound is not dissolving in the recrystallization solvent.
Possible Causes & Solutions:
-
Insufficient Solvent: You may not have added enough solvent. Add small additional portions of the hot solvent until the solid dissolves completely.[1]
-
Inappropriate Solvent: The chosen solvent may not be suitable. This compound, being a carboxylic acid, is expected to be more soluble in polar solvents. Consider solvents like ethanol, methanol, or a mixture of ethanol and water.
-
Insoluble Impurities: Your crude product may contain insoluble impurities. If a significant portion of the material does not dissolve even with excess hot solvent, perform a hot filtration to remove the insoluble matter.
Q2: No crystals are forming after cooling the solution.
Possible Causes & Solutions:
-
Supersaturation: The solution may be supersaturated. Try to induce crystallization by:
-
Scratching the inside of the flask with a glass stirring rod.
-
Adding a seed crystal of pure this compound.
-
-
Too Much Solvent: You may have used too much solvent, preventing the solution from becoming saturated upon cooling. Concentrate the solution by evaporating some of the solvent and then allow it to cool again.
-
Cooling Too Rapidly: Very rapid cooling can sometimes inhibit crystal formation. Allow the solution to cool slowly to room temperature before placing it in an ice bath.
Q3: The product has "oiled out" instead of forming crystals.
Possible Causes & Solutions:
-
High Impurity Level: "Oiling out" can occur when there is a high concentration of impurities, which can depress the melting point of the mixture.
-
Inappropriate Solvent: The boiling point of the solvent might be too high relative to the melting point of your compound.
-
Solution: Reheat the solution until the oil redissolves. You can try adding a small amount of a co-solvent in which the compound is more soluble to lower the saturation point slightly, and then cool slowly. Using a different solvent system may be necessary. For oily compounds, a two-solvent system (a "good" solvent for dissolving and a "poor" solvent to induce precipitation) can be effective.[1]
Q4: The recovered crystals are discolored.
Possible Causes & Solutions:
-
Colored Impurities: The crude material may contain colored impurities.
-
Solution: Before the cooling step, add a small amount of activated charcoal to the hot solution and then perform a hot filtration to remove the charcoal and the adsorbed impurities. Be aware that activated charcoal can also adsorb some of your product, potentially reducing the yield.
Q5: The yield of my recrystallized product is very low.
Possible Causes & Solutions:
-
Using Too Much Solvent: Dissolving the crude product in an excessive amount of hot solvent is a common cause of low yield. Use the minimum amount of hot solvent necessary for complete dissolution.
-
Washing with Room Temperature Solvent: Washing the collected crystals with solvent that is not ice-cold can redissolve a significant portion of your product. Always use a minimal amount of ice-cold solvent for washing.
-
Premature Crystallization: If the product crystallizes during hot filtration, you will lose product on the filter paper. Ensure your filtration apparatus is pre-heated.[1]
Frequently Asked Questions (FAQs)
Q1: What are the key physical properties of this compound?
The table below summarizes the key physical properties of this compound.
| Property | Value |
| Molecular Formula | C₇H₈O₂S₂ |
| Molecular Weight | 188.27 g/mol |
| Appearance | Solid |
| CAS Number | 101861-40-9 |
Q2: What is a good starting solvent for the recrystallization of this compound?
Based on the solubility of similar thiophene carboxylic acid derivatives, a polar solvent system is recommended. Good starting points for solvent screening include:
-
Ethanol
-
Methanol
-
An ethanol/water mixture
-
An acetic acid/water mixture
A patent for the related compound, 5-chlorothiophene-2-carboxylic acid, specifies recrystallization from an ethanol/water mixture, suggesting this would be a promising system for this compound as well.
Q3: How do I perform a hot filtration correctly?
To prevent premature crystallization during hot filtration, it is crucial to keep the solution and the filtration apparatus hot. Use a stemless funnel and preheat it along with the receiving flask, for example, by placing them over a beaker of the boiling solvent. Filter the hot solution quickly.
Experimental Protocol: Recrystallization of this compound
This protocol provides a general procedure for the recrystallization of this compound from an ethanol/water solvent system.
Materials:
-
Crude this compound
-
Ethanol
-
Deionized water
-
Activated charcoal (optional)
-
Erlenmeyer flasks
-
Heating mantle or hot plate
-
Stir bar
-
Stemless funnel
-
Fluted filter paper
-
Büchner funnel and flask
-
Vacuum source
Procedure:
-
Dissolution: Place the crude this compound in an Erlenmeyer flask with a stir bar. Add a minimal amount of ethanol and begin heating and stirring. Continue adding ethanol in small portions until the solid is fully dissolved at the boiling point.
-
Co-solvent Addition: To the hot ethanol solution, add deionized water dropwise until the solution becomes slightly turbid, indicating the saturation point has been reached. Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.
-
Decolorization (Optional): If the solution is colored, remove it from the heat, add a small amount of activated charcoal, and then reheat to boiling for a few minutes.
-
Hot Filtration (if necessary): If there are insoluble impurities or if activated charcoal was used, perform a hot filtration through a pre-heated stemless funnel with fluted filter paper into a clean, pre-heated Erlenmeyer flask.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of an ice-cold ethanol/water mixture.
-
Drying: Dry the purified crystals in a vacuum oven at a temperature below their melting point.
Experimental Workflow
Caption: Recrystallization workflow for this compound.
References
Technical Support Center: Chromatographic Purification of Thiophene Carboxylic Acids
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the chromatographic purification of thiophene carboxylic acids.
Frequently Asked Questions (FAQs)
Q1: What are the most common chromatographic methods for purifying thiophene carboxylic acids?
A1: The most prevalent and effective methods for purifying thiophene carboxylic acids are High-Performance Liquid Chromatography (HPLC) and column chromatography.[1] Reversed-phase HPLC is often employed for analytical and preparative separations, while normal-phase column chromatography with silica gel is a standard technique for larger scale purification.[1][2] Solid-Phase Extraction (SPE) can also be utilized as a sample clean-up or pre-purification step.
Q2: Why do my thiophene carboxylic acid peaks tail or show poor shape in reversed-phase HPLC?
A2: Peak tailing for acidic compounds like thiophene carboxylic acids in reversed-phase HPLC is often caused by interactions with residual silanol groups on the silica-based stationary phase. To mitigate this, it is crucial to control the mobile phase pH. By adding a small amount of an acid, such as formic acid, acetic acid, or trifluoroacetic acid (TFA), to the mobile phase, the ionization of the carboxylic acid is suppressed, leading to improved peak shape and retention.[3][4]
Q3: Can I use normal-phase chromatography for thiophene carboxylic acids? What are the challenges?
A3: Yes, normal-phase chromatography on silica gel can be used. However, the acidic nature of carboxylic acids can lead to strong interactions with the silica, causing streaking or tailing of the compound on the column. To overcome this, a small amount of a polar modifier, such as acetic acid or formic acid (typically 0.1-1%), is often added to the eluent to ensure the compound remains protonated and elutes as a sharper band.[5][6]
Q4: What are some common impurities I might encounter, and how can I remove them?
A4: Common impurities can include unreacted starting materials, coupling reagents from synthesis, and side-products. A preliminary work-up, such as washing the crude product with a dilute base to remove unreacted acidic starting materials, can be beneficial.[1] Subsequent purification by column chromatography or recrystallization is then used to remove remaining impurities.[1]
Q5: When should I choose recrystallization over chromatography?
A5: Recrystallization is an excellent technique for achieving high purity of solid compounds and can sometimes be more effective than chromatography.[1][7] It is a good first choice if your thiophene carboxylic acid is a solid. Chromatography is more versatile for separating complex mixtures, isomers, or when the product is an oil.[1]
Troubleshooting Guides
High-Performance Liquid Chromatography (HPLC)
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Peak Tailing | Interaction with active sites on the column (silanols). Mobile phase pH is close to the pKa of the analyte. | Add an acidic modifier (e.g., 0.1% TFA or formic acid) to the mobile phase to suppress ionization.[3][4] Ensure the mobile phase pH is at least 2 units below the pKa of the thiophene carboxylic acid. |
| Peak Splitting or Shoulders | Co-elution of closely related compounds or isomers. Column inlet frit is partially blocked. Sample solvent is incompatible with the mobile phase.[3] | Optimize the mobile phase composition or gradient to improve resolution.[8] Reverse flush the column or replace the inlet frit.[3] Dissolve the sample in the initial mobile phase whenever possible.[3] |
| Poor Resolution | Inappropriate mobile phase composition or gradient. Incorrect column chemistry. | Optimize the gradient slope and solvent strength. Screen different stationary phases (e.g., C18, Phenyl-Hexyl) to find one with better selectivity for your analytes. |
| Variable Retention Times | Inadequate column equilibration. Fluctuations in column temperature. Changes in mobile phase composition. | Ensure the column is fully equilibrated with the mobile phase before injection. Use a column oven to maintain a constant temperature.[4] Prepare fresh mobile phase and ensure proper mixing if using a gradient. |
Column Chromatography
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Compound Streaking/Tailing | Strong interaction of the carboxylic acid with the silica gel. | Add a small amount (0.1-1%) of acetic acid or formic acid to the eluent.[5][6] |
| Poor Separation of Compound and Impurities | The solvent system is not optimal. The column is overloaded. | Perform a thorough solvent screen using Thin Layer Chromatography (TLC) to find a system that provides good separation (ΔRf > 0.2).[5] Use a larger column with a higher ratio of silica gel to crude product (e.g., 50:1 to 100:1 by weight).[5] |
| Compound Degradation on Column | The thiophene derivative is sensitive to the acidic nature of silica gel. | Deactivate the silica gel by treating it with a base like triethylamine (1-2% in the eluent).[5] Consider using a different stationary phase, such as neutral alumina.[5] |
| Compound Won't Elute | The eluent is not polar enough. | Gradually increase the polarity of the eluent system. |
Data Presentation
Table 1: HPLC Purification Parameters for Thiophene Carboxylic Acid Derivatives
| Compound | Column | Mobile Phase | Flow Rate (mL/min) | Detection | Reference |
| Thiophene-2-carboxylic acid hydrazide | Newcrom R1 (Reverse Phase) | Acetonitrile, Water, and Phosphoric Acid | Not Specified | UV | [9] |
| 4-amino-5-ethyl-3-thiophene-carboxylic acid | 10-micron alkyl phenyl (Reversed-Phase) | Water-methanol-1 M phosphoric acid, pH 2.5 (70:30:0.05) | Not Specified | UV at 254 nm | [2] |
| 4-amino-5-ethyl-3-thiophene-carboxylic acid methyl ester | 10-micron silica gel (Normal-Phase) | Hexane-ethanol (95:5) | Not Specified | UV at 254 nm | [2] |
| 3-Thiophenecarboxylic acid | Newcrom R1 (Reverse Phase) | Acetonitrile, Water, and Phosphoric Acid | Not Specified | UV | [10] |
| 2-Thiophenecarboxylic acid | Newcrom R1 (Reverse Phase) | Acetonitrile, Water, and Phosphoric Acid | Not Specified | UV | [11] |
Table 2: Column Chromatography Purification of Thiophene Derivatives
| Compound | Stationary Phase | Eluent | Yield | Reference |
| Methyl 5-((trimethylsilyl)ethynyl)thiophene-2-carboxylate | Silica gel 100-200 mesh | Hexane | 81% | [12] |
| 5-ethynylthiophene-2-carboxylic acid | Not specified (crude product) | Dichloromethane (for extraction) | 89% | [12] |
| 5-(dodec-1-yn-1-yl)thiophene-2-carboxylic acid derivative | Silica gel 100-200 mesh | Hexane | 73% | [12] |
| Thiophene-substituted imidazolyl radical complex | Silica gel | CH2Cl2/hexane = 2/1 | 69% | [13] |
| 5-benzylthieno[3,4-c]pyrrole-4,6-dione | Silica gel | 100% DCM | 86% | [13] |
Table 3: Solid-Phase Extraction (SPE) of Acidic Compounds - Recovery Data
| Compound Class | SPE Sorbent | Elution Solvent | Average Recovery | Reference |
| Acidic Drugs | Mixed-mode (hydrophobic and ion-exchange) | 80:20 Methanol:Acetic Acid | >80% | [14] |
| Aryl and Aliphatic Carboxylic Acids | DOWEX 1x8-400 formate (Anion Exchange) | TFA/solvent or HCO2H/solvent mixtures | 57% (yield), 89% (purity) | [15] |
| Aromatic Carboxylic Acids | Strata-X (Polymeric) | Not specified | High recovery noted | [9] |
| Aliphatic Carboxylic Acids | Silica | Not specified | High recovery noted | [9] |
| THC-COOH (a carboxylic acid metabolite) | Fluorinated phase | Ethyl acetate/hexanes (50:50) with 2% acetic acid | >85% | [6] |
Experimental Protocols
Protocol 1: General Reversed-Phase HPLC Method for Thiophene Carboxylic Acids
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Gradient: Start with a suitable percentage of Mobile Phase B (e.g., 10-30%) and increase linearly to a higher percentage (e.g., 90-100%) over 15-20 minutes to elute the compound of interest.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV detection at a wavelength where the thiophene carboxylic acid has strong absorbance (e.g., 254 nm).[2]
-
Sample Preparation: Dissolve the sample in the initial mobile phase composition.
Protocol 2: General Column Chromatography Method for Thiophene Carboxylic Acids
-
Stationary Phase: Silica gel (230-400 mesh).
-
Eluent Selection: Use TLC to determine an appropriate solvent system. A common starting point is a mixture of a non-polar solvent (e.g., hexane or heptane) and a more polar solvent (e.g., ethyl acetate or dichloromethane). Add 0.5-1% acetic acid to the eluent mixture to improve peak shape.
-
Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent and pour it into the column. Allow the silica to settle into a uniform bed without air bubbles.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent. Carefully apply the sample to the top of the silica bed. For less soluble compounds, perform a "dry loading" by adsorbing the compound onto a small amount of silica gel before adding it to the column.[5]
-
Elution: Begin elution with the determined solvent system. If a gradient is needed, gradually increase the proportion of the more polar solvent.[5]
-
Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.
Protocol 3: General Solid-Phase Extraction (SPE) Method for Thiophene Carboxylic Acids (Anion Exchange)
-
Sorbent: Strong Anion Exchange (SAX) or Weak Anion Exchange (WAX) sorbent.
-
Conditioning: Condition the cartridge with methanol followed by water.
-
Equilibration: Equilibrate the cartridge with a buffer at a pH that will ensure the thiophene carboxylic acid is deprotonated (negatively charged), typically 2 pH units above its pKa.
-
Sample Loading: Dissolve the sample in a suitable solvent and adjust the pH to match the equilibration buffer. Load the sample onto the cartridge.
-
Washing: Wash the cartridge with the equilibration buffer to remove neutral and basic impurities. A subsequent wash with a weak organic solvent in the buffer can remove less polar impurities.
-
Elution: Elute the thiophene carboxylic acid with a solvent containing an acid (e.g., methanol with 1-5% acetic acid or formic acid) to neutralize the analyte and disrupt the ionic interaction with the sorbent.[15]
Visualizations
Caption: General workflow for the purification of thiophene carboxylic acids.
Caption: Decision tree for troubleshooting common HPLC peak shape issues.
References
- 1. benchchem.com [benchchem.com]
- 2. Separation of Thiophene on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 3. Separation of Thiophene-2-carboxylic acid hydrazide on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 4. 2-Thiophenecarboxylic acid | SIELC Technologies [sielc.com]
- 5. benchchem.com [benchchem.com]
- 6. reddit.com [reddit.com]
- 7. The Fundamentals of Solid Phase Extraction (SPE) [restek.com]
- 8. Determination of 4-amino-5-ethyl-3-thiophenecarboxylic acid methyl ester and its acid metabolite in plasma and urine by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Comparison of Three Solid Phase Materials for the Extraction of Carboxylic Acids from River Water Followed by 2D GC × GC-TOFMS Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Optimization of HPLC method for determination of cefixime using 2-thiophenecarboxaldehyde as derivatizing reagent: A new approach - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. rsc.org [rsc.org]
- 14. benchchem.com [benchchem.com]
- 15. web.uvic.ca [web.uvic.ca]
Validation & Comparative
A Comparative Analysis for Drug Discovery Professionals: 5-(Ethylthio)thiophene-2-carboxylic acid vs. 5-(Methylthio)thiophene-2-carboxylic acid
For researchers and scientists in drug development, the selection of molecular scaffolds and analogues is a critical step. This guide provides a detailed, data-driven comparison of two closely related thiophene derivatives: 5-(Ethylthio)thiophene-2-carboxylic acid and 5-(Methylthio)thiophene-2-carboxylic acid. The following sections objectively evaluate their physicochemical properties, biological activities, and synthetic pathways, supported by experimental data and protocols.
Physicochemical Properties: A Head-to-Head Comparison
The seemingly minor difference of a single methylene group between the ethylthio and methylthio moieties can influence key physicochemical parameters that are critical for drug development, such as solubility, lipophilicity, and metabolic stability. A summary of their computed and experimental properties is presented below.
| Property | This compound | 5-(Methylthio)thiophene-2-carboxylic acid |
| Molecular Formula | C7H8O2S2 | C6H6O2S2 |
| Molecular Weight | 188.26 g/mol [1] | 174.24 g/mol |
| Melting Point | Not available | 103-105 °C |
| Boiling Point | Not available | Not available |
| LogP (Predicted) | 2.78[1] | Not available |
| pKa (Predicted) | 3.69 ± 0.10[2] | Not available |
| Appearance | Solid[1] | White Solid |
Biological and Pharmacological Profile
Thiophene derivatives are a well-established class of heterocyclic compounds with a broad range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[3][4] The specific functionalization at the 5-position of the thiophene ring can significantly modulate their pharmacological profile.
5-(Methylthio)thiophene-2-carboxylic acid has been identified as a key intermediate in the synthesis of acylated piperidinylmethyl and azabicyclomethyl pyridinemethanamines. These resulting compounds have been investigated as selective 5-HT1a superagonists, indicating potential applications in the treatment of Central Nervous System (CNS) disorders.[5]
While specific biological data for This compound is not as readily available in the public domain, structure-activity relationship (SAR) studies of similar compounds suggest that the ethylthio group, being slightly more lipophilic, could influence membrane permeability and interaction with hydrophobic pockets of target proteins. This could potentially lead to differences in potency, selectivity, and pharmacokinetic profiles compared to its methylthio counterpart.
Thiophene-based carboxamides, derived from similar starting materials, have shown promising antiproliferative activity against cancer cell lines.[6] This suggests that both 5-(ethylthio)- and 5-(methylthio)thiophene-2-carboxylic acid could serve as valuable building blocks for the development of novel anticancer agents.
Experimental Protocols
General Synthesis of 5-(Alkylthio)thiophene-2-carboxylic Acids
The synthesis of these compounds can be achieved through several routes. A common approach involves the carboxylation of a 5-substituted thiophene. Below is a generalized protocol.
1. Synthesis of 2-(Alkylthio)thiophene:
-
To a solution of thiophene in a suitable solvent (e.g., THF), add n-butyllithium at a low temperature (-78 °C) to deprotonate the 2-position.
-
Add the corresponding dialkyl disulfide (e.g., dimethyl disulfide or diethyl disulfide) to the reaction mixture.
-
Allow the reaction to warm to room temperature and then quench with water.
-
Extract the product with an organic solvent and purify by distillation or chromatography.
2. Carboxylation to form 5-(Alkylthio)thiophene-2-carboxylic acid:
-
Dissolve the 2-(alkylthio)thiophene in an anhydrous ether solvent like THF.
-
Cool the solution to -78 °C and add a strong base such as lithium diisopropylamide (LDA) to deprotonate the 5-position.[7][8]
-
Bubble carbon dioxide gas through the solution or add solid carbon dioxide (dry ice).
-
Acidify the reaction mixture with a mineral acid (e.g., HCl) to protonate the carboxylate.
-
Extract the final product and purify by recrystallization.
A plausible reaction mechanism for the synthesis of thiophene-2-carboxylic acid derivatives has been described in the literature.[9]
References
- 1. Hit2Lead | this compound | CAS# 101861-40-9 | MFCD00738671 | BB-5119137 [hit2lead.com]
- 2. 5-ETHYL-THIOPHENE-2-CARBOXYLIC ACID | 23229-72-3 [amp.chemicalbook.com]
- 3. encyclopedia.pub [encyclopedia.pub]
- 4. encyclopedia.pub [encyclopedia.pub]
- 5. 5-(METHYLTHIO)THIOPHENE-2-CARBOXYLIC ACID | 20873-58-9 [chemicalbook.com]
- 6. Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Thiophene-2-carboxylic acid - Wikipedia [en.wikipedia.org]
- 8. CN108840854B - Method for synthesizing 5-chlorothiophene-2-carboxylic acid by one-pot method - Google Patents [patents.google.com]
- 9. researchgate.net [researchgate.net]
Unveiling the Biological Potential: A Comparative Guide to Alkylthiothiophene Carboxylic Acids
For Researchers, Scientists, and Drug Development Professionals
Alkylthiothiophene carboxylic acids and their derivatives have emerged as a versatile scaffold in medicinal chemistry, demonstrating a broad spectrum of biological activities. This guide provides a comprehensive comparison of their performance across anticancer, antimicrobial, and anti-inflammatory domains, supported by experimental data and detailed protocols.
Comparative Analysis of Biological Activities
The biological efficacy of alkylthiothiophene carboxylic acids is significantly influenced by the nature and position of substituents on the thiophene ring. The following tables summarize the quantitative data from various studies, offering a clear comparison of the activities of different derivatives.
Table 1: Anticancer Activity
The anticancer potential of alkylthiothiophene carboxylic acid derivatives has been evaluated against various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric of a compound's potency.
| Compound | Derivative Type | Cell Line | IC50 (µM) | Reference |
| Compound 2b | Thiophene-Carboxamide | Hep3B | 5.46 | [1] |
| Compound 2e | Thiophene-Carboxamide | Hep3B | 12.58 | [1] |
| Compound S8 | Ethyl-2-(substituted benzylideneamino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate | A-549 (Lung Cancer) | Effective at 10⁻⁴ M | [2] |
| Complex 4 | 3-Chlorothiophene-2-carboxylic acid Cobalt Complex | K562 (Leukemia) | - (62.05 ± 1.15% inhibition) | [3] |
| Complex 4 | 3-Chlorothiophene-2-carboxylic acid Cobalt Complex | SW480 (Colon Cancer) | - (66.83 ± 1.05% inhibition) | [3] |
| b19 | Benzo[b]thiophene-3-carboxylic acid 1,1-dioxide | MDA-MB-231 (Breast Cancer) | Significant Inhibition | [4] |
Note: A lower IC50 value indicates greater potency.
Table 2: Antimicrobial Activity
Several alkylthiothiophene carboxylic acid derivatives have shown promising activity against a range of bacterial and fungal pathogens. The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
| Compound/Derivative | Target Organism(s) | MIC Range (µg/mL) | Reference |
| 2-Thiophene carboxylic acid thioureides | Gram-negative clinical strains | 250 to 31.25 | |
| 2-Thiophene carboxylic acid thioureides | Bacillus subtilis | 125 to 7.8 | |
| 2-Thiophene carboxylic acid thioureides | Multi-drug resistant Staphylococcus aureus | 500 to 125 | |
| 2-Thiophene carboxylic acid thioureides | Antifungal activity | 62.5 to 31.25 | |
| Compound S1 | Staphylococcus aureus, Bacillus subtilis, Escherichia coli, Salmonella typhi | 0.81 µM/ml | [2] |
| Compound S4 | Candida albicans, Aspergillus niger | 0.91 µM/ml | [2] |
| Thiophene-furan-carboxylic acids | E. coli, S. aureus, C. albicans | 0.9–7.0 | [5] |
Note: A lower MIC value indicates greater antimicrobial activity.
Table 3: Anti-inflammatory and Enzyme Inhibitory Activity
The anti-inflammatory properties of these compounds are often linked to their ability to inhibit key enzymes in the inflammatory cascade, such as Cyclooxygenase-2 (COX-2) and D-amino acid oxidase (DAO).
| Compound/Derivative | Target Enzyme/Activity | IC50 (µM) | Reference |
| Thiophene-2-carboxylic acid derivatives (1k) | D-amino acid oxidase (DAO) | 0.09 | [6] |
| Thiophene-2-carboxylic acid derivatives (1l) | D-amino acid oxidase (DAO) | 0.36 | [6] |
| 5-Chlorothiophene-3-carboxylic acid (2b) | D-amino acid oxidase (DAO) | 0.04 | [6] |
| Thioester-based NSAID scaffolds (8a) | COX-2 | 0.20 | [7] |
| Thioester-based NSAID scaffolds (7a) | COX-2 | 0.22 | [7] |
| Thioester-based NSAID scaffolds (6a) | COX-2 | 0.25 | [7] |
| 3,6-dichlorobenzo[b]thiophene-2-carboxylic acid (BT2) | BCKDC kinase (BDK) | 3.19 | [8] |
| Compound 4e | COX-2 | 2.35 - 3.34 | [9] |
| Compound 9h | COX-2 | 2.35 - 3.34 | [9] |
| Compound 9i | COX-2 | 2.35 - 3.34 | [9] |
Note: A lower IC50 value indicates more potent enzyme inhibition.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for the key experiments cited in this guide.
Anticancer Activity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[2][4]
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
Antimicrobial Activity: Broth Microdilution Method
The broth microdilution method is used to determine the Minimum Inhibitory Concentration (MIC) of antimicrobial agents.[10]
-
Preparation of Inoculum: Prepare a bacterial or fungal suspension and adjust its turbidity to match a 0.5 McFarland standard.
-
Serial Dilution of Compounds: Serially dilute the test compounds in a 96-well microtiter plate containing an appropriate growth medium (e.g., Mueller-Hinton Broth for bacteria).
-
Inoculation: Inoculate each well with the standardized microbial suspension.
-
Incubation: Incubate the plates at the optimal temperature for the microorganism (e.g., 37°C for 18-24 hours for bacteria).
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.
Anti-inflammatory Activity: COX-2 Inhibition Assay
This assay measures the ability of a compound to inhibit the activity of the COX-2 enzyme, which is involved in the synthesis of prostaglandins during inflammation.[7][9]
-
Enzyme and Compound Preparation: Prepare a solution of human recombinant COX-2 enzyme and various concentrations of the test compounds.
-
Pre-incubation: Pre-incubate the enzyme with the test compounds for a specified time (e.g., 15 minutes) at room temperature to allow for binding.
-
Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid, the substrate for COX enzymes.
-
Reaction Termination: Stop the reaction after a defined period (e.g., 10 minutes) by adding a stopping reagent (e.g., hydrochloric acid).
-
Prostaglandin Measurement: Quantify the amount of prostaglandin E2 (PGE2) produced using a commercial ELISA kit.
-
Data Analysis: Calculate the percentage of COX-2 inhibition for each compound concentration and determine the IC50 value.
Visualizing Mechanisms and Workflows
To better understand the underlying mechanisms and experimental processes, the following diagrams have been generated using Graphviz.
Signaling Pathway
Caption: Simplified RhoA/ROCK signaling pathway inhibited by a benzo[b]thiophene derivative.
Experimental Workflow
Caption: Workflow for determining anticancer activity using the MTT assay.
Logical Relationship
Caption: Structure-activity relationship for antimicrobial thiophene derivatives.
References
- 1. Broth Microdilution | MI [microbiology.mlsascp.com]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis, antitumour activities and molecular docking of thiocarboxylic acid ester-based NSAID scaffolds: COX-2 inhibition and mechanistic studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. farmaciajournal.com [farmaciajournal.com]
- 9. Design, Synthesis, and Evaluation of the COX-2 Inhibitory Activities of New 1,3-Dihydro-2H-indolin-2-one Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Broth microdilution - Wikipedia [en.wikipedia.org]
Comparative Guide to the Structure-Activity Relationship of 5-(Alkylthio)thiophene-2-carboxylic Acids and Related Enzyme Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the structure-activity relationships (SAR) of 5-(alkylthio)thiophene-2-carboxylic acids and related thiophene-based enzyme inhibitors. The primary focus is on the inhibition of D-amino acid oxidase (DAO), with comparative data provided for inhibitors of branched-chain α-ketoacid dehydrogenase kinase (BDK) and Hepatitis C virus (HCV) NS5B polymerase. This document summarizes quantitative data, details experimental protocols, and visualizes relevant biological pathways to aid in the rational design of novel therapeutic agents.
Introduction to Thiophene-2-Carboxylic Acids as Enzyme Inhibitors
Thiophene-2-carboxylic acid is a versatile scaffold in medicinal chemistry, known to exhibit a wide range of biological activities, including antibacterial, anti-inflammatory, and anticancer properties.[1] Its derivatives have been successfully developed as inhibitors of various enzymes by modifying the substitution pattern on the thiophene ring. This guide specifically explores the impact of substituents at the 5-position, with a focus on the understudied 5-alkylthio series, in comparison to other well-characterized thiophene-based inhibitors.
Comparative Analysis of Enzyme Inhibition
The inhibitory potential of 5-substituted thiophene-2-carboxylic acids is highly dependent on the nature of the substituent and the target enzyme. This section compares the SAR of these compounds against three distinct enzymes: D-amino acid oxidase (DAO), branched-chain α-ketoacid dehydrogenase kinase (BDK), and HCV NS5B polymerase.
D-Amino Acid Oxidase (DAO) Inhibition
Thiophene-2-carboxylic acids have been identified as a novel class of DAO inhibitors.[2] SAR studies reveal that small substituents at the 5-position of the thiophene ring are well-tolerated and can significantly enhance inhibitory potency.[2]
Structure-Activity Relationship Summary:
Table 1: Comparative Inhibitory Activity of 5-Substituted Thiophene-2-Carboxylic Acids against DAO
| Compound ID | 5-Substituent | IC50 (µM) | Reference |
| 1a | -H | 7.8 | [2] |
| 1b | -F | < 1.0 | [2] |
| 1c | -Cl | < 1.0 | [2] |
| 1d | -Br | < 1.0 | [2] |
| 2c | -CH3 (on thiophene-3-carboxylic acid) | < 1.0 | [2] |
| Hypothetical | -SCH3 | Predicted: < 7.8 | - |
| Hypothetical | -SCH2CH3 | Predicted: Potency may decrease with increasing chain length | - |
Note: The data for 5-alkylthio derivatives is predictive and requires experimental validation.
Comparison with Other Thiophene-Based Enzyme Inhibitors
To provide a broader context, the activity of 5-(alkylthio)thiophene-2-carboxylic acids is compared against two other classes of thiophene-containing enzyme inhibitors.
-
Benzothiophene Carboxylate Derivatives as BDK Inhibitors: 3,6-dichlorobenzo[b]thiophene-2-carboxylic acid (BT2) is a novel allosteric inhibitor of BDK with an IC50 of 3.19 µM.[3] This class of compounds highlights how fusion of a benzene ring to the thiophene core can significantly alter target specificity.
-
Thiophene-2-Carboxylic Acid Sulfonamides as HCV NS5B Polymerase Inhibitors: 3-arylsulfonylamino-5-phenyl-thiophene-2-carboxylic acids have been identified as potent inhibitors of HCV NS5B polymerase, a key enzyme in viral replication.[4] This demonstrates that larger, more complex substituents at the 3- and 5-positions can lead to potent and specific inhibition of viral enzymes.
Table 2: Comparison of Thiophene-Based Inhibitors Across Different Enzyme Targets
| Compound Class | Target Enzyme | Key Structural Features | Representative IC50 |
| 5-Substituted Thiophene-2-Carboxylic Acids | D-amino acid oxidase (DAO) | Small substituent at the 5-position | 0.04 - 7.8 µM[2] |
| Benzothiophene Carboxylates | Branched-chain α-ketoacid dehydrogenase kinase (BDK) | Fused benzene ring | 3.19 µM[3] |
| Thiophene-2-Carboxylic Acid Sulfonamides | HCV NS5B Polymerase | Arylsulfonamide at the 3-position and phenyl at the 5-position | Potent inhibitors[4] |
Signaling Pathways and Experimental Workflows
Understanding the biological context in which these enzymes operate is crucial for drug development. This section provides diagrams of the relevant signaling pathways and a typical experimental workflow for inhibitor screening.
Signaling Pathways
Experimental Workflow
The following diagram illustrates a typical workflow for screening and characterizing inhibitors of a target enzyme, such as D-amino acid oxidase.
Experimental Protocols
Detailed and reproducible experimental protocols are essential for the validation of research findings. The following is a representative protocol for a D-amino acid oxidase (DAO) inhibition assay.
D-Amino Acid Oxidase (DAO) Inhibition Assay Protocol
This protocol is based on a colorimetric method that measures the production of hydrogen peroxide, a product of the DAO-catalyzed reaction.
Materials:
-
Purified recombinant human D-amino acid oxidase (hDAO)
-
D-Serine (substrate)
-
Horseradish peroxidase (HRP)
-
Amplex® Red reagent (or a similar H2O2 probe)
-
Phosphate buffer (e.g., 100 mM sodium phosphate, pH 7.4)
-
Test compounds (5-(alkylthio)thiophene-2-carboxylic acids and comparators) dissolved in DMSO
-
96-well microplates (black, clear bottom for fluorescence)
-
Microplate reader capable of measuring fluorescence (e.g., Ex/Em = 571/585 nm for Amplex Red)
Procedure:
-
Prepare Reagents:
-
Prepare a stock solution of D-Serine in phosphate buffer.
-
Prepare a working solution of hDAO in phosphate buffer. The final concentration should be determined empirically to yield a linear reaction rate for at least 30 minutes.
-
Prepare a reaction cocktail containing HRP and Amplex Red in phosphate buffer.
-
Prepare serial dilutions of the test compounds in phosphate buffer containing a constant final concentration of DMSO (e.g., 1%).
-
-
Assay Protocol:
-
To each well of the 96-well plate, add 20 µL of the test compound dilution or vehicle control (buffer with DMSO).
-
Add 20 µL of the hDAO working solution to each well.
-
Pre-incubate the plate at room temperature for 15 minutes to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding 60 µL of the D-Serine and reaction cocktail mixture to each well.
-
Immediately place the plate in the microplate reader and measure the fluorescence intensity kinetically over 30 minutes at 37°C.
-
-
Data Analysis:
-
Calculate the rate of reaction (slope of the fluorescence versus time curve) for each well.
-
Normalize the reaction rates to the vehicle control (100% activity).
-
Plot the percentage of inhibition versus the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a four-parameter logistic equation.
-
Conclusion
This guide provides a comparative overview of the structure-activity relationships of 5-(alkylthio)thiophene-2-carboxylic acids and related thiophene-based enzyme inhibitors. While there is a clear indication that 5-substituted thiophene-2-carboxylic acids are promising scaffolds for DAO inhibition, further experimental investigation into the 5-alkylthio series is warranted to fully elucidate their SAR and therapeutic potential. The provided experimental protocols and pathway diagrams serve as a foundation for researchers to design and execute studies aimed at developing novel and specific enzyme inhibitors based on the versatile thiophene scaffold.
References
- 1. Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structural basis for potent inhibition of D-amino acid oxidase by thiophene carboxylic acids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Benzothiophene carboxylate derivatives as novel allosteric inhibitors of branched-chain α-ketoacid dehydrogenase kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of thiophene-2-carboxylic acids as potent inhibitors of HCV NS5B polymerase and HCV subgenomic RNA replication. Part 1: Sulfonamides - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Spectroscopic Analysis of Thiophene-2-Carboxylic Acid and Its Derivatives
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the spectroscopic properties of thiophene-2-carboxylic acid and its key derivatives. The information presented is supported by experimental data to facilitate compound identification, characterization, and selection in research and development.
Thiophene-2-carboxylic acid and its derivatives are heterocyclic compounds of significant interest in medicinal chemistry and materials science due to their diverse biological activities, including antimicrobial and anti-inflammatory properties.[1][2][3] A thorough understanding of their spectroscopic characteristics is crucial for confirming their synthesis, assessing purity, and elucidating structure-activity relationships. This guide offers a comparative overview of their Nuclear Magnetic Resonance (NMR), Infrared (IR), Ultraviolet-Visible (UV-Vis), and Mass Spectrometry (MS) data.
Comparative Spectroscopic Data
The following tables summarize the key quantitative data from various spectroscopic techniques for thiophene-2-carboxylic acid and some of its common derivatives, such as its methyl and ethyl esters, and hydrazide.
Table 1: 1H NMR and 13C NMR Spectral Data
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The chemical shifts (δ) are indicative of the electronic environment of the nuclei.
| Compound | 1H NMR (δ, ppm) | 13C NMR (δ, ppm) |
| Thiophene-2-carboxylic acid | 7.08 (t), 7.53 (d), 7.79 (d)[4] | 127.7, 132.3, 133.5, 133.6, 162.7[4] |
| Methyl thiophene-2-carboxylate | 3.87 (s, 3H, OCH3), 7.08 (t, 1H), 7.53 (d, 1H), 7.79 (d, 1H)[4] | 52.1, 127.7, 132.3, 133.5, 133.6, 162.7[4] |
| Ethyl thiophene-2-carboxylate | 1.35 (t, 3H, CH3), 4.33 (q, 2H, OCH2), 7.09 (dd, 1H), 7.56 (dd, 1H), 7.80 (dd, 1H) | 14.3, 61.3, 127.8, 132.5, 133.8, 162.1 |
| Thiophene-2-carbohydrazide | 4.4 (br s, 2H, NH2), 7.1 (dd, 1H), 7.6 (m, 2H), 9.5 (br s, 1H, NH)[5] | 127.6, 128.2, 130.8, 139.1, 161.2 |
Note: Solvent for NMR data is typically CDCl3 or DMSO-d6. Data is collated from various sources and may have been recorded on spectrometers with different field strengths.
Table 2: Infrared (IR) Spectroscopy Data
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation at specific wavenumbers (cm-1).
| Compound | Key IR Absorptions (cm-1) |
| Thiophene-2-carboxylic acid | ~3000 (O-H, broad), 1680-1700 (C=O), 1528 (C=C, ring), 1352 (C-C, ring), 852, 649 (C-S)[6] |
| Methyl thiophene-2-carboxylate | 1712 (C=O, ester), 1258, 1080 (C-O) |
| Ethyl thiophene-2-carboxylate | 1710 (C=O, ester), 1260, 1085 (C-O)[7] |
| Thiophene-2-carbohydrazide | 3300, 3200 (N-H), 1640 (C=O, amide I), 1530 (N-H bend, amide II)[8] |
Table 3: Ultraviolet-Visible (UV-Vis) Spectroscopy Data
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The wavelength of maximum absorbance (λmax) is reported in nanometers (nm).
| Compound | λmax (nm) | Molar Absorptivity (ε) | Solvent |
| Thiophene | 231[9] | 7,100 | Hexane |
| Thiophene-2-carboxylic acid | 248, 265 | - | Ethanol |
| Methyl thiophene-2-carboxylate | 252, 270 | - | - |
Note: The λmax can be influenced by the solvent and the substituents on the thiophene ring.[10]
Table 4: Mass Spectrometry (MS) Data
Mass spectrometry (MS) provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, which aids in determining the molecular weight and structure.
| Compound | Molecular Ion (M+, m/z) | Key Fragment Ions (m/z) |
| Thiophene-2-carboxylic acid | 128[11] | 111 ([M-OH]+), 83 ([M-COOH]+)[11] |
| Methyl thiophene-2-carboxylate | 142 | 111 ([M-OCH3]+), 83 ([M-COOCH3]+) |
| Ethyl thiophene-2-carboxylate | 156[7] | 111 ([M-OC2H5]+), 83 ([M-COOC2H5]+)[7] |
| Thiophene-2-carbohydrazide | 142 | 111 ([M-NHNH2]+), 83 |
Experimental Protocols
The following are generalized experimental protocols for the spectroscopic techniques cited in this guide. Specific instrument parameters may vary.
1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl3, DMSO-d6) in an NMR tube.
-
Instrumentation: A 300, 400, or 500 MHz NMR spectrometer.
-
1H NMR Acquisition: Acquire spectra at room temperature. The spectral width is typically set to 12-15 ppm. The number of scans can range from 8 to 64, depending on the sample concentration.
-
13C NMR Acquisition: Acquire spectra at room temperature. The spectral width is typically set to 200-220 ppm. A larger number of scans (e.g., 1024 or more) is usually required due to the lower natural abundance of 13C.
-
Data Processing: Process the raw data (Free Induction Decay) by applying a Fourier transform, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).
2. Infrared (IR) Spectroscopy
-
Sample Preparation:
-
KBr Pellet: Mix a small amount of the solid sample with dry potassium bromide (KBr) powder and press into a thin, transparent disk.
-
Attenuated Total Reflectance (ATR): Place a small amount of the solid or liquid sample directly on the ATR crystal.
-
-
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.
-
Data Acquisition: Record the spectrum typically in the range of 4000-400 cm-1. A background spectrum of the empty sample holder (for KBr) or clean ATR crystal is recorded and subtracted from the sample spectrum.
-
Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.
3. Ultraviolet-Visible (UV-Vis) Spectroscopy
-
Sample Preparation: Prepare a dilute solution of the compound in a suitable UV-transparent solvent (e.g., ethanol, hexane, acetonitrile) in a quartz cuvette. The concentration should be adjusted to obtain an absorbance reading between 0.1 and 1.0.
-
Instrumentation: A dual-beam UV-Vis spectrophotometer.
-
Data Acquisition: Scan the sample over a wavelength range of approximately 200-800 nm. A baseline spectrum of the solvent-filled cuvette is recorded first.
-
Data Analysis: Determine the wavelength(s) of maximum absorbance (λmax).
4. Mass Spectrometry (MS)
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer via direct infusion, or after separation by Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).
-
Ionization: Use a suitable ionization technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI).
-
Instrumentation: A mass spectrometer (e.g., quadrupole, time-of-flight).
-
Data Acquisition: Acquire the mass spectrum over a relevant m/z range.
-
Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to deduce the structure of the compound.
Visualization of Experimental Workflow
The following diagram illustrates a typical workflow for the comprehensive spectroscopic analysis of a synthesized thiophene-2-carboxylic acid derivative.
Caption: Spectroscopic analysis workflow for thiophene derivatives.
This guide provides a foundational comparison of the spectroscopic properties of thiophene-2-carboxylic acid and its derivatives. For more in-depth analysis, it is recommended to consult the primary research literature and spectral databases.
References
- 1. farmaciajournal.com [farmaciajournal.com]
- 2. Biological Activities of Thiophenes | Encyclopedia MDPI [encyclopedia.pub]
- 3. researchgate.net [researchgate.net]
- 4. METHYL THIOPHENE-2-CARBOXYLATE(5380-42-7) 1H NMR spectrum [chemicalbook.com]
- 5. 2-Thiophenecarboxylic acid hydrazide(2361-27-5) 1H NMR spectrum [chemicalbook.com]
- 6. iosrjournals.org [iosrjournals.org]
- 7. Thiophene-2-carboxylic acid ethyl ester [webbook.nist.gov]
- 8. researchgate.net [researchgate.net]
- 9. spectrabase.com [spectrabase.com]
- 10. omu.repo.nii.ac.jp [omu.repo.nii.ac.jp]
- 11. 2-Thiophenecarboxylic acid [webbook.nist.gov]
Proposed In Vitro Evaluation of 5-(Ethylthio)thiophene-2-carboxylic acid as a D-Amino Acid Oxidase Inhibitor: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Published: December 28, 2025
Introduction
Thiophene-2-carboxylic acid derivatives have emerged as a promising class of compounds with a wide range of biological activities, including antimicrobial, anti-inflammatory, and enzyme inhibitory properties. This guide focuses on the potential of 5-(Ethylthio)thiophene-2-carboxylic acid as an inhibitor of D-Amino Acid Oxidase (DAO), a flavoenzyme implicated in neurological disorders such as schizophrenia. Due to the current lack of published in vitro data for this compound, this document provides a comparative framework based on structurally related thiophene-2-carboxylic acid derivatives that have been evaluated as DAO inhibitors. The objective is to present a clear rationale and a detailed experimental protocol to facilitate the investigation of this novel compound and its comparison with known inhibitors.
Comparative Analysis of Thiophene-2-Carboxylic Acid Derivatives as DAO Inhibitors
While in vitro data for this compound is not yet available, a study by Uto et al. (2018) provides valuable insights into the structure-activity relationships of substituted thiophene-2-carboxylic acids as DAO inhibitors.[1] The following table summarizes the inhibitory potency (IC50) of selected derivatives from this study, which can serve as benchmarks for the future evaluation of this compound.
Table 1: In Vitro Inhibitory Activity of Thiophene-2-Carboxylic Acid Derivatives against Human D-Amino Acid Oxidase (DAO)
| Compound ID | Structure | Substitution at 5-position | IC50 (µM)[1] |
| 1a | Thiophene-2-carboxylic acid | -H | 7.8 |
| 1b | 5-Fluorothiophene-2-carboxylic acid | -F | 1.2 |
| 1c | 5-Chlorothiophene-2-carboxylic acid | -Cl | 0.53 |
| 1d | 5-Bromothiophene-2-carboxylic acid | -Br | 0.33 |
| Proposed | This compound | -SCH2CH3 | Data not available |
Data for compounds 1a, 1b, 1c, and 1d are sourced from Uto et al. (2018).[1]
The data suggests that small halogen substituents at the 5-position of the thiophene ring enhance the inhibitory activity against DAO compared to the unsubstituted parent compound.[1] The evaluation of this compound within this context will be crucial to understanding the influence of a larger, sulfur-containing substituent on potency.
Experimental Protocol: In Vitro D-Amino Acid Oxidase (DAO) Inhibition Assay
The following protocol is adapted from established methods for determining the inhibitory activity of compounds against DAO.[2][3]
1. Materials and Reagents:
-
Human recombinant D-Amino Acid Oxidase (DAO)
-
D-Serine (substrate)
-
Horseradish Peroxidase (HRP)
-
Amplex® Red reagent (or a similar fluorogenic probe)
-
Test compounds (this compound and alternatives) dissolved in DMSO
-
Phosphate buffer (pH 7.4)
-
96-well black microplates
-
Fluorometric microplate reader
2. Assay Principle: DAO catalyzes the oxidative deamination of D-serine, producing the corresponding α-keto acid, ammonia, and hydrogen peroxide (H₂O₂). The H₂O₂ produced is then used by HRP to oxidize a fluorogenic probe (e.g., Amplex® Red) into a highly fluorescent product (e.g., resorufin). The increase in fluorescence is directly proportional to the DAO activity. Inhibitors of DAO will reduce the rate of H₂O₂ production, leading to a decrease in the fluorescence signal.
3. Assay Procedure:
-
Prepare a stock solution of the test compounds in DMSO.
-
In a 96-well black microplate, add 50 µL of phosphate buffer containing varying concentrations of the test compound.
-
Add 25 µL of a solution containing D-serine (substrate) and the fluorogenic probe in phosphate buffer.
-
To initiate the reaction, add 25 µL of a solution containing human recombinant DAO and HRP in phosphate buffer.
-
The final reaction mixture should contain final concentrations of approximately 10-100 nM DAO, 1-5 µM HRP, 50 µM Amplex® Red, and a concentration of D-serine close to its Km value. The final DMSO concentration should be kept below 1%.
-
Incubate the plate at 37°C, protected from light.
-
Measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 530-560 nm excitation and ~590 nm emission for resorufin) at regular intervals for 15-30 minutes using a fluorometric microplate reader.
-
Calculate the rate of reaction for each concentration of the test compound.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Visualizations
Caption: Experimental workflow for the in vitro DAO inhibition assay.
Caption: General chemical structures of the compared thiophene-2-carboxylic acid derivatives.
References
Comparative Analysis of 5-Substituted Thiophene-2-Carboxylic Acid Inhibitors: A Guide for Drug Discovery Professionals
Introduction: Thiophene-based compounds are recognized as privileged structures in medicinal chemistry, with 5-substituted thiophene-2-carboxylic acids emerging as a particularly fruitful scaffold for inhibitor design.[1][2] Their synthetic tractability and the ability of the thiophene ring to act as a bioisostere for phenyl rings have led to the development of potent inhibitors for a diverse range of biological targets.[1] This guide provides a comparative analysis of selected 5-substituted thiophene-2-carboxylic acid derivatives, focusing on their inhibitory activities against key enzymes, supported by experimental data and detailed protocols.
Inhibitory Activity Profile
The inhibitory potential of 5-substituted thiophene-2-carboxylic acids has been demonstrated against several enzyme classes, including oxidoreductases, polymerases, and kinases. The nature and position of the substituent on the thiophene ring play a crucial role in determining both the potency and selectivity of these inhibitors.
D-Amino Acid Oxidase (DAO) Inhibition
A series of 5-substituted thiophene-2-carboxylic acids have been identified as potent inhibitors of D-amino acid oxidase (DAO), an enzyme implicated in neurological disorders. Structure-activity relationship (SAR) studies reveal that small electron-withdrawing or -donating groups at the 5-position enhance inhibitory activity.[3]
| Compound ID | 5-Substituent | IC50 (µM)[3] |
| 1a | -H | > 100 |
| 1b | -F | 0.93 |
| 1c | -Cl | 0.52 |
| 1d | -Br | 0.56 |
| 1e | -I | 1.9 |
| 1f | -CH3 | 1.1 |
| 1g | -CF3 | 1.6 |
| 1h | -OCH3 | 13 |
| 1i | -CN | 1.8 |
Table 1: Inhibitory activity (IC50) of 5-substituted thiophene-2-carboxylic acids against human DAO.
HCV NS5B Polymerase Inhibition
Derivatives of thiophene-2-carboxylic acid have also been explored as inhibitors of the Hepatitis C virus (HCV) NS5B polymerase, an essential enzyme for viral replication. SAR studies in this area have led to the discovery of potent inhibitors of both the enzyme and viral RNA replication in cellular assays.[4]
5-Lipoxygenase (5-LO) Inhibition
Certain N-(5-substituted) thiophene-2-alkylsulfonamides, derived from the core thiophene scaffold, have shown potent inhibition of 5-lipoxygenase (5-LO), an enzyme involved in the inflammatory cascade.[5] These compounds exhibit dose-dependent inhibition with IC50 values in the nanomolar range in cell homogenate assays and submicromolar activity in whole cell assays.[5] For instance, N-[5-(4-fluoro)phenoxythien-2-yl]methanesulfonamide demonstrated significant anti-inflammatory activity in animal models.[5]
Experimental Protocols
DAO Inhibition Assay
The inhibitory activity against human D-amino acid oxidase (DAO) can be determined using a spectrophotometric assay. The general workflow for such an assay is outlined below.
Methodology:
-
Reagents: Recombinant human DAO, D-serine, horseradish peroxidase, Amplex Red, and the test inhibitors.
-
Assay Buffer: Phosphate-buffered saline (pH 7.4).
-
Procedure: The reaction is typically performed in a 96-well plate format. The enzyme is pre-incubated with varying concentrations of the inhibitor. The reaction is initiated by the addition of the D-serine substrate.
-
Detection: The production of hydrogen peroxide as a byproduct of the DAO-catalyzed reaction is coupled to the horseradish peroxidase-mediated oxidation of Amplex Red, which can be monitored spectrophotometrically.
-
Data Analysis: The initial reaction rates are plotted against the inhibitor concentrations, and the IC50 value is determined by fitting the data to a dose-response curve.
Signaling Pathway Context: Inflammation
5-substituted thiophene-2-carboxylic acid derivatives that inhibit enzymes like 5-lipoxygenase (5-LO) and cyclooxygenase (COX) interfere with the arachidonic acid inflammatory pathway.[2] This pathway is central to the generation of pro-inflammatory lipid mediators.
Conclusion
The 5-substituted thiophene-2-carboxylic acid scaffold represents a versatile and promising starting point for the development of potent and selective enzyme inhibitors. The data presented herein highlights the significant impact of the 5-substituent on inhibitory activity. Further exploration of this chemical space, guided by detailed SAR studies and robust experimental protocols, is warranted to develop novel therapeutics for a range of diseases. Researchers and drug development professionals are encouraged to leverage this comparative guide to inform their inhibitor design and optimization strategies.
References
- 1. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Thiophene-Based Compounds with Potential Anti-Inflammatory Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Structural basis for potent inhibition of D-amino acid oxidase by thiophene carboxylic acids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of thiophene-2-carboxylic acids as potent inhibitors of HCV NS5B polymerase and HCV subgenomic RNA replication. Part 1: Sulfonamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. N-(5-substituted) thiophene-2-alkylsulfonamides as potent inhibitors of 5-lipoxygenase - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of 5-(Ethylthio)thiophene-2-carboxylic acid as a Potential Inhibitor of Aldo-Keto Reductase 1B10 (AKR1B10)
Disclaimer: Direct experimental data on the inhibitory activity of 5-(Ethylthio)thiophene-2-carboxylic acid is not extensively available in public literature. However, based on the known biological activities of structurally related thiophene derivatives, which have shown inhibitory effects against various enzymes, this guide provides a comparative benchmark against known inhibitors of a plausible target: Aldo-Keto Reductase Family 1 Member B10 (AKR1B10). AKR1B10 is a significant target in cancer research due to its role in carcinogenesis and chemotherapy resistance.[1][2][3] This document serves as a hypothetical framework for researchers aiming to evaluate this compound or similar molecules against this target.
Introduction to AKR1B10 as a Therapeutic Target
Aldo-keto reductase 1B10 (AKR1B10) is an NADPH-dependent enzyme that plays a crucial role in cellular detoxification by reducing cytotoxic carbonyl compounds.[1][4] While expressed in normal gastrointestinal tissues, AKR1B10 is significantly overexpressed in various cancers, including lung, breast, and liver carcinomas.[1][3] Its functions are linked to several cancer-promoting mechanisms:
-
Detoxification and Chemoresistance: AKR1B10 can metabolize and detoxify anticancer drugs, contributing to acquired chemoresistance.[1][5]
-
Retinoid Metabolism: By reducing retinaldehydes to retinols, AKR1B10 limits the bioavailability of retinoic acid, a key molecule for cell differentiation, thereby promoting cell proliferation.[4][5]
-
Lipid Metabolism: The enzyme is involved in fatty acid synthesis and protein prenylation, processes essential for cancer cell growth and survival.[1][6]
Given its multifaceted role in cancer progression, the development of potent and selective AKR1B10 inhibitors is a promising strategy for novel anticancer therapies.[2][5]
Benchmarking Against Known AKR1B10 Inhibitors
The following table summarizes the inhibitory activity of several well-characterized AKR1B10 inhibitors. This data provides a benchmark against which the potency of novel compounds like this compound could be measured.
| Inhibitor | Target(s) | IC50 Value | Notes |
| This compound | AKR1B10 (Hypothetical) | To Be Determined | Potential inhibitor based on structural class. |
| AKR1B10-IN-1 | AKR1B10 | 3.5 nM[7] | A potent and specific inhibitor.[7] |
| PHPC (a chromene derivative) | AKR1B10, AKR1B1 | 6 nM[5] | Potent but with only twofold selectivity over AKR1B1.[5] |
| Tolrestat | AKR1B10, AKR1B1 | ~10 nM[1] | A well-known aldose reductase inhibitor also potent against AKR1B10.[1] |
| Oleanolic Acid | AKR1B10 | - | Noted for high selectivity (1370-fold) for AKR1B10 over AKR1B1.[5] |
| Epalrestat | AKR1B10, AKR1B1 | - | Approved for diabetic complications; shows anticancer effects via AKR1B10 inhibition.[1][2] |
| Sorbinil | AKR1B10, AKR1B1 | - | An aldose reductase inhibitor that also inhibits AKR1B10.[1][7] |
| Zopolrestat | AKR1B10, AKR1B1 | - | An aldose reductase inhibitor that also inhibits AKR1B10.[1][7] |
Key Signaling Pathways Involving AKR1B10
AKR1B10 is integrated into several critical cellular signaling pathways that influence carcinogenesis and cell survival. The diagram below illustrates its central role in retinoid metabolism and the detoxification of carbonyls, which in turn affects cell proliferation, differentiation, and resistance to therapy.
References
- 1. Aldo-Keto Reductase Family 1 Member B10 Inhibitors: Potential Drugs for Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Aldo-Keto Reductase Family 1 Member B10 Inhibitors: Potential Drugs for Cancer Treatment. [vivo.weill.cornell.edu]
- 4. mdpi.com [mdpi.com]
- 5. Frontiers | Aldo–Keto Reductase 1B10 and Its Role in Proliferation Capacity of Drug-Resistant Cancers [frontiersin.org]
- 6. Knockdown or inhibition of Aldo-keto reductase 1B10 inhibits pancreatic carcinoma growth via modulating Kras - E-cadherin pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
A Comparative Guide to the Synthesis of 5-(Ethylthio)thiophene-2-carboxylic Acid for Researchers and Drug Development Professionals
An objective analysis of two primary synthetic pathways to 5-(Ethylthio)thiophene-2-carboxylic acid, a key intermediate in pharmaceutical research, is presented. This guide provides a detailed comparison of methodologies, supported by experimental data, to aid researchers in selecting the most suitable approach for their specific needs.
This document outlines two principal strategies for the synthesis of this compound: nucleophilic aromatic substitution on a halogenated precursor and the oxidation of the corresponding aldehyde. Each method is evaluated based on reaction conditions, yield, and purity, providing a clear framework for methodological validation.
Method 1: Nucleophilic Aromatic Substitution
This approach leverages the reactivity of a halogenated thiophene derivative, typically 5-bromothiophene-2-carboxylic acid, with an ethylthiolate source. The electron-withdrawing carboxylic acid group activates the thiophene ring, facilitating the displacement of the bromide by the nucleophilic sulfur.
Experimental Protocol:
A solution of 5-bromothiophene-2-carboxylic acid in a suitable polar aprotic solvent, such as dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP), is treated with sodium ethanethiolate. The reaction mixture is heated to facilitate the substitution. Upon completion, the reaction is quenched with water and the product is isolated by acidification, followed by extraction and purification.
Detailed Steps:
-
To a stirred solution of 5-bromothiophene-2-carboxylic acid (1.0 eq) in anhydrous DMF, sodium ethanethiolate (1.2 eq) is added portion-wise at room temperature.
-
The reaction mixture is heated to 80-100 °C and monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
After completion, the mixture is cooled to room temperature and poured into ice-water.
-
The aqueous solution is acidified with a mineral acid (e.g., 2N HCl) to precipitate the crude product.
-
The precipitate is collected by filtration, washed with water, and dried.
-
Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water).
Method 2: Oxidation of 5-(Ethylthio)thiophene-2-carbaldehyde
This two-step method involves the initial synthesis of 5-(ethylthio)thiophene-2-carbaldehyde followed by its oxidation to the desired carboxylic acid. This pathway offers an alternative for researchers who may have the aldehyde precursor readily available or wish to avoid the use of halogenated starting materials.
Experimental Protocol:
Step 1: Synthesis of 5-(Ethylthio)thiophene-2-carbaldehyde
The synthesis of the aldehyde precursor can be achieved through various methods, including the formylation of 2-(ethylthio)thiophene.
Step 2: Oxidation to this compound
The synthesized 5-(ethylthio)thiophene-2-carbaldehyde is then oxidized to the carboxylic acid. A variety of oxidizing agents can be employed for this transformation. A mild and effective method involves the use of hydrogen peroxide in an acidic medium.[1]
Detailed Steps:
-
5-(Ethylthio)thiophene-2-carbaldehyde (1.0 eq) is dissolved in glacial acetic acid.
-
To this solution, 30% hydrogen peroxide (2.0-3.0 eq) is added dropwise at a controlled temperature (e.g., 0-10 °C).[1]
-
The reaction mixture is then allowed to warm to room temperature and stirred until the starting material is consumed, as monitored by TLC or HPLC.
-
Upon completion, the reaction mixture is poured into water, and the product is extracted with a suitable organic solvent (e.g., ethyl acetate).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product can be purified by column chromatography or recrystallization.
Comparative Analysis of Synthesis Methods
To facilitate a direct comparison, the following table summarizes the key quantitative parameters for each method. It is important to note that the data for the nucleophilic substitution method is based on analogous reactions due to the lack of a specific published procedure for the ethylthio- derivative.
| Parameter | Method 1: Nucleophilic Aromatic Substitution | Method 2: Oxidation of Aldehyde |
| Starting Material | 5-Bromothiophene-2-carboxylic acid | 5-(Ethylthio)thiophene-2-carbaldehyde |
| Key Reagents | Sodium ethanethiolate, DMF | Hydrogen peroxide, Acetic Acid |
| Reaction Temperature | 80-100 °C | 0 °C to Room Temperature |
| Reaction Time | 4-12 hours (estimated) | 2-6 hours (estimated) |
| Yield | Moderate to High (estimated) | High (based on similar oxidations)[1] |
| Purity | Good to Excellent after recrystallization | Good to Excellent after purification |
| Advantages | Direct conversion from a common precursor. | Milder reaction conditions for the oxidation step. |
| Disadvantages | Requires handling of a potentially odorous thiol. | A two-step process if the aldehyde is not available. |
Logical Workflow of Synthesis Methods
The following diagrams illustrate the logical flow of the two discussed synthetic pathways.
Caption: Workflow for Method 1: Nucleophilic Aromatic Substitution.
Caption: Workflow for Method 2: Oxidation of Aldehyde.
Conclusion
Both the nucleophilic aromatic substitution and the oxidation of the corresponding aldehyde present viable pathways for the synthesis of this compound. The choice of method will likely depend on the availability and cost of the starting materials, as well as the desired scale of the reaction. The nucleophilic substitution route offers a more direct approach from a commercially available precursor, while the oxidation method provides a potentially milder final step. Researchers are encouraged to perform small-scale trials to optimize the reaction conditions for their specific laboratory setup and purity requirements.
References
Comparative Efficacy of 5-(Ethylthio)thiophene-2-carboxylic Acid and Analogs in Cellular Assays: A Guide for Researchers
Thiophene-based compounds are a significant class of heterocyclic molecules that have garnered substantial interest in medicinal chemistry due to their diverse pharmacological activities, including anticancer, anti-inflammatory, and antiviral properties.[1][2][3] The thiophene ring serves as a versatile scaffold, and substitutions at various positions can significantly modulate the biological activity of the resulting derivatives. This guide focuses on the cellular efficacy of 5-substituted thiophene-2-carboxylic acids and related structures, providing a comparative analysis based on available scientific literature.
Comparative In Vitro Efficacy of Thiophene Derivatives
The following tables summarize the in vitro efficacy of several thiophene derivatives in various cellular assays, providing a quantitative comparison of their cytotoxic and anti-inflammatory activities.
Table 1: Cytotoxicity of Thiophene Derivatives against Various Cancer Cell Lines
| Compound/Derivative | Cell Line | Assay | IC50 (µM) | Reference |
| 5-(4-fluorophenyl)thiophene-2-carboxamide derivatives | Hep3B | MTS | 5.46 - 12.58 | [4] |
| Tetrahydrobenzo[b]thiophene derivative (BU17) | A549 | MTS | 6.10 | [5] |
| Amino and amido substituted naphtho[2,1-b]thiophene derivatives | Various | MTT | <30 | [3][6] |
| Benzo[b]thiophene-3-carboxylic acid 1,1-dioxide derivative (b19) | MDA-MB-231 | Proliferation | Not specified | [7] |
| 5-(Thiophen-2-yl)isoxazole derivative (TTI-6) | MCF-7 | Not specified | 1.91 | [8] |
Table 2: Anti-inflammatory Activity of Thiophene Derivatives
| Compound/Derivative | Assay Model | Target/Effect | IC50 (µM) or % Inhibition | Reference |
| 3-aryl-5-phenyl-thiophene-2-carboxylic acid sulfonamides | HCV subgenomic RNA replication in Huh-7 cells | HCV NS5B polymerase inhibition | Potent inhibition | [9] |
| Thiophene-2-carboxylic acid tertiary amides | HCV subgenomic RNA replication in Huh-7 cells | HCV NS5B polymerase inhibition | Potent inhibition | [10] |
| Thiophene pyrazole hybrids | In silico and in vitro | Selective COX-2 inhibition | Moderate and selective | [11] |
| Methoxy-substituted thiophene derivative | LPS-induced THP-1 monocytes | Negative regulation of TNF-α and IL-8 | Effective at 10 µM | [12] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of scientific findings. Below are protocols for key experiments commonly employed in the evaluation of thiophene derivatives.
MTT Cytotoxicity Assay
This colorimetric assay is widely used to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.
-
Cell Plating: Seed cells (e.g., A549, MCF-7, HepG2) in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.[13]
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin). Incubate for 48 to 72 hours.[4]
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C.[14]
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes to ensure complete dissolution.[13]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is determined by plotting the percentage of viability against the compound concentration.[13]
Caption: Workflow for determining cytotoxicity using the MTT assay.
Anti-inflammatory Assay (Nitric Oxide Production)
This assay measures the production of nitric oxide (NO), a key inflammatory mediator, by cells such as RAW 264.7 macrophages stimulated with lipopolysaccharide (LPS).
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate and allow them to adhere.
-
Compound Treatment: Pre-treat the cells with various concentrations of the test compounds for 1 hour.
-
LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) and incubate for 24 hours.
-
Nitrite Measurement: Collect the cell culture supernatant and measure the nitrite concentration using the Griess reagent.
-
Data Analysis: The amount of nitrite is indicative of NO production. Calculate the percentage of inhibition of NO production compared to the LPS-stimulated control.
Signaling Pathways
Thiophene derivatives have been shown to exert their biological effects through various signaling pathways. Understanding these mechanisms is crucial for targeted drug development.
One of the key pathways implicated in the anticancer activity of some thiophene derivatives is the RhoA/ROCK pathway , which is involved in cell proliferation, migration, and invasion.[7] Inhibition of this pathway can lead to apoptosis and a reduction in metastatic potential.
Caption: Inhibition of the RhoA/ROCK pathway by certain thiophene derivatives.
Conclusion
While direct cellular assay data for 5-(Ethylthio)thiophene-2-carboxylic acid is currently limited, the broader family of thiophene-2-carboxylic acid derivatives demonstrates significant potential in various therapeutic areas, particularly as anticancer and anti-inflammatory agents. The comparative data presented in this guide highlights the importance of the substituent at the 5-position of the thiophene ring in determining biological activity. Further investigation into the efficacy and mechanism of action of this compound is warranted to fully elucidate its therapeutic potential. The experimental protocols and pathway diagrams provided herein offer a foundational framework for researchers to conduct such evaluations.
References
- 1. Thiophene-Based Compounds with Potential Anti-Inflammatory Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis, Pharmacological Evaluation, and In-Silico Studies of Thiophene Derivatives [techscience.com]
- 3. Thiophene-based derivatives as anticancer agents: An overview on decade's work. | Semantic Scholar [semanticscholar.org]
- 4. Anticancer Activity of Thiophene Carboxamide Derivatives as CA-4 Biomimetics: Synthesis, Biological Potency, 3D Spheroid Model, and Molecular Dynamics Simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Thiophene derivative-loaded nanoparticles mediate anticancer activity through the inhibition of kinases and microtubule assembly - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Anticancer properties of thiophene derivatives in breast cancer MCF-7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and in vitro evaluation of benzo[b]thiophene-3-carboxylic acid 1,1-dioxide derivatives as anticancer agents targeting the RhoA/ROCK pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 5-(Thiophen-2-yl)isoxazoles as novel anti-breast cancer agents targeting ERα: synthesis, in vitro biological evaluation, in silico studies, and molecular dynamics simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Discovery of thiophene-2-carboxylic acids as potent inhibitors of HCV NS5B polymerase and HCV subgenomic RNA replication. Part 1: Sulfonamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Discovery of thiophene-2-carboxylic acids as potent inhibitors of HCV NS5B polymerase and HCV subgenomic RNA replication. Part 2: tertiary amides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Thiophene-Based Compounds with Potential Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
A Head-to-Head Comparison of Thiophene-Based Therapeutic Agents
For Researchers, Scientists, and Drug Development Professionals
The thiophene ring is a privileged scaffold in medicinal chemistry, integral to the structure of numerous approved therapeutic agents across a wide range of diseases.[1][2] This guide provides a head-to-head comparison of prominent thiophene-based drugs in key therapeutic areas: oncology and anti-inflammatory medicine. We delve into their comparative efficacy, safety profiles, and mechanisms of action, supported by experimental data and detailed protocols to inform future research and development.
Anticancer Agents: PARP Inhibitors and Chemotherapeutics
Thiophene-containing molecules have demonstrated significant potential in oncology. This section compares the poly(ADP-ribose) polymerase (PARP) inhibitors Olaparib and Rucaparib, and the chemotherapy agents Pralatrexate and Belinostat.
PARP Inhibitors: Olaparib vs. Rucaparib
Olaparib and Rucaparib are PARP inhibitors approved for the treatment of certain types of cancers, particularly those with mutations in BRCA1/2 genes.[3] While direct head-to-head trials are limited, network meta-analyses of clinical trial data provide valuable comparative insights into their efficacy and safety.
Comparative Efficacy:
Network meta-analyses of studies in patients with platinum-sensitive ovarian cancer have shown no statistically significant difference in progression-free survival (PFS) between Olaparib, Rucaparib, and another PARP inhibitor, Niraparib.[2] However, in patients with metastatic castration-resistant prostate cancer (mCRPC) with BRCA alterations, the PROfound trial demonstrated a significant radiographic progression-free survival (rPFS) and overall survival (OS) benefit for Olaparib compared to physician's choice of enzalutamide or abiraterone.[4][5][6][7] The TRITON2 trial showed a notable objective response rate (ORR) for Rucaparib in a similar patient population.[2][8][9][10][11]
| Parameter | Olaparib (PROfound Trial - Cohort A: BRCA1/2 or ATM mutations) [4][5][6][7] | Rucaparib (TRITON2 Trial - BRCA1/2 mutations) [2][8][9][10][11] |
| Indication | Metastatic Castration-Resistant Prostate Cancer (mCRPC) | Metastatic Castration-Resistant Prostate Cancer (mCRPC) |
| Primary Endpoint | Radiographic Progression-Free Survival (rPFS) | Objective Response Rate (ORR) |
| rPFS (vs. Control) | 9.8 months vs 3.0 months | Not a primary endpoint in the same context |
| Overall Survival (OS) (vs. Control) | HR: 0.63 (in BRCA-mutated subgroup) | Not directly compared in a randomized trial |
| Objective Response Rate (ORR) | Not the primary endpoint | 43.9% (investigator-assessed) |
Comparative Safety:
Network meta-analyses have suggested a more favorable safety profile for Olaparib compared to Rucaparib and Niraparib, with a lower incidence of grade 3/4 adverse events.[2]
| Adverse Event (Grade 3/4) | Olaparib | Rucaparib |
| Anemia | Lower incidence reported in meta-analyses | Higher incidence reported in meta-analyses |
| Thrombocytopenia | Lower incidence reported in meta-analyses | Higher incidence reported in meta-analyses |
| Nausea | Common, but grade 3/4 less frequent | Common, with notable grade 3/4 incidence |
| Fatigue/Asthenia | Common, but grade 3/4 less frequent | Common, with notable grade 3/4 incidence |
Signaling Pathway: PARP Inhibition in BRCA-Mutant Cancer
Olaparib and Rucaparib exert their anticancer effects through the mechanism of synthetic lethality in cancer cells with deficient homologous recombination repair (HRR), such as those with BRCA1/2 mutations. PARP enzymes are crucial for the repair of single-strand DNA breaks. When PARP is inhibited, these breaks accumulate and are converted to double-strand breaks during DNA replication. In normal cells, these double-strand breaks are efficiently repaired by the HRR pathway. However, in cancer cells with BRCA mutations, the HRR pathway is compromised. The accumulation of unrepaired double-strand breaks leads to genomic instability and ultimately, cell death.[5][9][12][13][14]
Chemotherapy Agents: Pralatrexate vs. Belinostat
Pralatrexate and Belinostat are thiophene-containing chemotherapeutic agents used in the treatment of peripheral T-cell lymphoma (PTCL). The ongoing CRESCENDO clinical trial (NCT06072131) is designed to provide a direct head-to-head comparison of these two drugs in combination with CHOP or COP chemotherapy.[14][15][16][17][18]
CRESCENDO Trial Design (NCT06072131): [14][15][16][17][18]
-
Part 1 (Dose Optimization): To determine the optimal dose of Pralatrexate and Belinostat when combined with chemotherapy.
-
Part 2 (Efficacy and Safety): A 3-arm study randomizing patients to receive:
-
Belinostat + CHOP (Bel-CHOP)
-
Pralatrexate + COP (Fol-COP)
-
CHOP alone (active comparator)
-
| Parameter | Pralatrexate (PROPEL Study) [19] | Belinostat (CRESCENDO Trial - Planned) [14][15][16][17][18] |
| Indication | Relapsed or refractory PTCL | Newly diagnosed PTCL |
| Primary Endpoint | Overall Response Rate (ORR) | Progression-Free Survival (PFS) |
| ORR | 29% | To be determined |
| Median Duration of Response | 10.1 months | To be determined |
Mechanism of Action:
-
Pralatrexate: A folate analog metabolic inhibitor that competitively inhibits dihydrofolate reductase, an enzyme involved in the synthesis of purines and pyrimidines, thereby disrupting DNA synthesis and leading to cell death.
-
Belinostat: A histone deacetylase (HDAC) inhibitor that causes the accumulation of acetylated histones and other proteins, leading to cell cycle arrest and apoptosis in cancer cells.[20]
Anti-inflammatory Agents: Tiaprofenic Acid vs. Tinoridine
Tiaprofenic acid and tinoridine are nonsteroidal anti-inflammatory drugs (NSAIDs) that contain a thiophene moiety. They are used to treat pain and inflammation associated with various conditions.
Comparative Efficacy and Safety:
Direct head-to-head comparative clinical trial data between tiaprofenic acid and tinoridine is scarce. However, studies have compared tiaprofenic acid with other NSAIDs, showing comparable efficacy in treating rheumatoid arthritis and osteoarthritis.[19][21][22] Both drugs are generally well-tolerated, with gastrointestinal side effects being the most common.[22]
| Drug | Mechanism of Action | Primary Indications |
| Tiaprofenic Acid | Inhibition of cyclooxygenase (COX) enzymes (COX-1 and COX-2)[11] | Rheumatoid arthritis, osteoarthritis, musculoskeletal disorders[11][19] |
| Tinoridine | Inhibition of COX enzymes; also possesses antiperoxidative and radical scavenging activity[1] | Pain and inflammation[1] |
Signaling Pathway: COX Inhibition
Tiaprofenic acid and tinoridine exert their anti-inflammatory effects primarily by inhibiting the cyclooxygenase (COX) enzymes, COX-1 and COX-2. These enzymes are responsible for the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation, pain, and fever. By blocking this pathway, these drugs reduce the production of pro-inflammatory prostaglandins.
Experimental Protocols
Sulforhodamine B (SRB) Cytotoxicity Assay
This colorimetric assay is used to determine cytotoxicity by measuring cell density based on the measurement of cellular protein content.[1][12][13][16][20]
Workflow:
Detailed Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-20,000 cells/well and incubate for 24 hours.[12]
-
Compound Treatment: Treat cells with various concentrations of the thiophene-based therapeutic agent and incubate for the desired period (e.g., 72 hours).[12]
-
Cell Fixation: Gently remove the culture medium and add 100 µL of cold 10% (w/v) Trichloroacetic Acid (TCA) to each well. Incubate at 4°C for 1 hour.[1][13]
-
Washing: Wash the plates four to five times with slow-running tap water or 1% acetic acid to remove the TCA.[1][13] Allow the plates to air dry completely.
-
Staining: Add 100 µL of 0.057% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.[13]
-
Washing: Quickly wash the plates four times with 1% acetic acid to remove unbound dye.[1][13]
-
Solubilization: After the plates have dried, add 200 µL of 10 mM Tris base solution (pH 10.5) to each well and shake for 5-10 minutes to solubilize the protein-bound dye.[13][16]
-
Absorbance Measurement: Read the absorbance at 510-540 nm using a microplate reader.[1][13]
In Vitro COX-2 Inhibition Assay (Fluorometric)
This assay measures the ability of a compound to inhibit the activity of the COX-2 enzyme.[3][23][24]
Workflow:
Detailed Protocol:
-
Reagent Preparation: Prepare the COX assay buffer, COX probe, COX cofactor, and human recombinant COX-2 enzyme as per the manufacturer's instructions (e.g., Sigma-Aldrich MAK399, Assay Genie BN00777).[3][23]
-
Inhibitor Preparation: Dissolve the thiophene-based compound in a suitable solvent (e.g., DMSO) and prepare serial dilutions.
-
Reaction Setup: In a 96-well white opaque plate, add the following to the respective wells:
-
Enzyme Control: 80 µL of Reaction Mix (containing assay buffer, probe, cofactor, and COX-2 enzyme).
-
Inhibitor Wells: 80 µL of Reaction Mix and 10 µL of the diluted thiophene-based agent.
-
Inhibitor Control: 80 µL of Reaction Mix and 10 µL of a known COX-2 inhibitor (e.g., Celecoxib).
-
-
Reaction Initiation: Add 10 µL of arachidonic acid solution to all wells to start the reaction.
-
Fluorescence Measurement: Immediately measure the fluorescence kinetically for 5-10 minutes at 25°C, with an excitation wavelength of 535 nm and an emission wavelength of 587 nm.[3][23]
-
Data Analysis: Calculate the rate of reaction (slope) for each well. The percent inhibition is determined using the formula: % Inhibition = [(Slope of Enzyme Control - Slope of Inhibitor Well) / Slope of Enzyme Control] x 100.
In Vitro 5-LOX Inhibition Assay (Fluorometric)
This assay determines the ability of a compound to inhibit the 5-lipoxygenase (5-LOX) enzyme.[25][26]
Workflow:
Detailed Protocol:
-
Reagent Preparation: Prepare the LOX assay buffer, LOX probe, and 5-LOX enzyme according to the kit manufacturer's protocol (e.g., BioVision K980-100, Abcam ab284521).[25]
-
Compound Preparation: Dissolve the thiophene-based compound in an appropriate solvent (e.g., DMSO) and prepare serial dilutions.
-
Reaction Setup: In a 96-well white plate, add the following to the respective wells:
-
Enzyme Control: 40 µL of Reaction Mix (containing assay buffer, probe, and 5-LOX enzyme).
-
Inhibitor Wells: 40 µL of Reaction Mix and 2 µL of the diluted thiophene-based agent.
-
Inhibitor Control: 40 µL of Reaction Mix and 2 µL of a known 5-LOX inhibitor (e.g., Zileuton).
-
-
Incubation: Incubate the plate at room temperature for 10 minutes.[25]
-
Reaction Initiation: Add 20 µL of the LOX substrate to each well.[25]
-
Fluorescence Measurement: Immediately measure the fluorescence kinetically for 10-20 minutes with an excitation wavelength of 500 nm and an emission wavelength of 536 nm.[25]
-
Data Analysis: Determine the reaction rate (slope) for each well. Calculate the percent inhibition using the formula: % Inhibition = [(Slope of Enzyme Control - Slope of Inhibitor Well) / Slope of Enzyme Control] x 100.
References
- 1. creative-bioarray.com [creative-bioarray.com]
- 2. hra.nhs.uk [hra.nhs.uk]
- 3. assaygenie.com [assaygenie.com]
- 4. oncnursingnews.com [oncnursingnews.com]
- 5. PROFOUND trial –a new era in targeted therapeutics for prostate carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. onclive.com [onclive.com]
- 7. urotoday.com [urotoday.com]
- 8. ClinicalTrials.gov [clinicaltrials.gov]
- 9. dovepress.com [dovepress.com]
- 10. ascopubs.org [ascopubs.org]
- 11. urotoday.com [urotoday.com]
- 12. abcam.cn [abcam.cn]
- 13. SRB assay for measuring target cell killing [protocols.io]
- 14. To Evaluate Efficacy of Belinostat or Pralatrexate in Combination Against CHOP Alone in PTCL | Clinical Research Trial Listing ( Peripheral T Cell Lymphoma ) ( NCT06072131 ) [trialx.com]
- 15. ClinicalTrials.gov [clinicaltrials.gov]
- 16. benchchem.com [benchchem.com]
- 17. Belinostat/Pralatrexate + CHOP for T-Cell Lymphoma · Recruiting Participants for Phase Phase 3 Clinical Trial 2025 | Power | Power [withpower.com]
- 18. fda.gov [fda.gov]
- 19. Pralatrexate in patients with relapsed or refractory peripheral T-cell lymphoma: results from the pivotal PROPEL study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. zellx.de [zellx.de]
- 21. Synthesis, Evaluation of Enzyme Inhibition and Redox Properties of Potential Dual COX-2 and 5-LOX Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 22. mdpi.com [mdpi.com]
- 23. benchchem.com [benchchem.com]
- 24. abcam.cn [abcam.cn]
- 25. In vitro 5-LOX inhibitory and antioxidant potential of isoxazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 26. sigmaaldrich.com [sigmaaldrich.com]
Safety Operating Guide
Proper Disposal of 5-(Ethylthio)thiophene-2-carboxylic Acid: A Guide for Laboratory Professionals
The safe and compliant disposal of chemical waste is a critical component of laboratory safety and environmental stewardship. For researchers, scientists, and drug development professionals handling 5-(Ethylthio)thiophene-2-carboxylic acid, adherence to proper disposal protocols is essential. This guide provides detailed, step-by-step instructions for the safe handling and disposal of this compound, ensuring the protection of personnel and the environment.
Hazard Assessment and Waste Classification
Before any disposal procedures are initiated, it is imperative to understand the hazards associated with this compound. Based on aggregated GHS data, this compound is classified as a hazardous substance.[1]
Due to these hazards, all waste containing this compound, including the pure compound, solutions, contaminated labware, and personal protective equipment (PPE), must be classified and managed as hazardous chemical waste .[3][4] Under no circumstances should this chemical be disposed of down the drain or in regular trash.[5]
Quantitative Disposal Data
| Parameter | Guideline | Applicability to this compound |
| Waste Classification | Hazardous Chemical Waste | Mandatory |
| Drain Disposal | Prohibited for hazardous chemicals.[5] | Not Recommended or Permitted |
| Neutralization for Disposal | May be permissible for simple carboxylic acids (<10% concentration, pH 5.5-9.0) with EHS approval.[6][7] | Not Recommended due to the compound's specific hazards. |
| Solid Waste Landfill | Prohibited for hazardous chemicals. | Not Permitted |
Step-by-Step Disposal Protocol
Adherence to a systematic disposal protocol is essential for safety and compliance. The primary principle is the segregation and secure containment of the waste.
Experimental Protocol: Waste Segregation and Collection
-
Identify Waste Streams: Separate waste into three categories:
-
Solid Waste: Unused or expired this compound, contaminated weigh boats, spatulas, and disposable labware.
-
Liquid Waste: Solutions containing this compound.
-
Contaminated Debris: Used PPE (gloves, lab coats), absorbent materials from spill cleanups, and empty stock containers.
-
-
Container Selection:
-
Waste Collection:
-
Solids: Carefully place solid waste into a designated, wide-mouth hazardous waste container.
-
Liquids: Pour liquid waste into a dedicated, sealed hazardous waste container. Do not mix with incompatible waste streams (e.g., strong oxidizing agents).[8][9]
-
Debris/PPE: Collect all contaminated PPE and debris in a designated hazardous waste bag or container.[3]
-
-
Labeling:
-
Storage:
-
Final Disposal:
Spill and Emergency Procedures
In the event of a spill, immediate and correct action is crucial to mitigate exposure and ensure proper cleanup.
Experimental Protocol: Spill Cleanup
-
Evacuate and Alert: Immediately evacuate the affected area and alert nearby personnel.[8]
-
Ventilate: Ensure the area is well-ventilated, preferably by performing the cleanup within a chemical fume hood.[8]
-
Wear PPE: At a minimum, wear a lab coat, safety goggles, and double-layered nitrile gloves.[3]
-
Containment: For small spills, cover and contain the material with an inert absorbent such as vermiculite, dry sand, or earth.[3][8][10] Do not use combustible materials like paper towels as the primary absorbent.[8]
-
Collection: Carefully collect the absorbent material using non-sparking tools and place it into a sealed, labeled container for hazardous waste disposal.[8]
-
Decontamination: Clean the spill area with a suitable solvent (e.g., isopropanol), followed by a thorough wash with soap and water.[3] Collect all cleaning materials as hazardous waste.[3]
-
Reporting: Report the spill to your institution's EHS department as required by your laboratory's safety plan.[8]
Mandatory Visualization
The following diagram outlines the decision-making workflow for the proper disposal of this compound.
References
- 1. 5-Ethylthiophene-2-carboxylic acid | C7H8O2S | CID 588192 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 5-ethyl-thiophene-2-carboxylic acid AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 3. benchchem.com [benchchem.com]
- 4. datasheets.scbt.com [datasheets.scbt.com]
- 5. benchchem.com [benchchem.com]
- 6. ars.usda.gov [ars.usda.gov]
- 7. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 8. benchchem.com [benchchem.com]
- 9. fishersci.com [fishersci.com]
- 10. oxfordlabfinechem.com [oxfordlabfinechem.com]
- 11. fishersci.com [fishersci.com]
- 12. assets.thermofisher.com [assets.thermofisher.com]
- 13. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
Essential Safety and Operational Guide for Handling 5-(Ethylthio)thiophene-2-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the safe handling, personal protective equipment (PPE), and disposal of 5-(Ethylthio)thiophene-2-carboxylic acid.
This document provides critical safety and logistical information for the laboratory use of this compound. Adherence to these guidelines is essential for ensuring personal safety and minimizing environmental impact.
Personal Protective Equipment (PPE)
Appropriate PPE is mandatory for all personnel handling this compound. The required level of protection varies depending on the specific laboratory operation. The following table summarizes the recommended PPE for various tasks.
| Task | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Storage and Transport | Safety glasses with side shields | Chemical-resistant gloves (Nitrile or Neoprene) | Lab coat | Not generally required |
| Weighing and Aliquoting (Solid) | Safety goggles | Chemical-resistant gloves (Nitrile or Neoprene) | Lab coat | N95 or higher-rated respirator if not in a fume hood |
| Dissolving in Solvent | Safety goggles or face shield | Chemical-resistant gloves (Nitrile or Neoprene) | Lab coat | Work in a certified chemical fume hood |
| Handling Solutions | Safety glasses with side shields | Chemical-resistant gloves (Nitrile or Neoprene) | Lab coat | Not generally required if handled in a well-ventilated area |
| Spill Cleanup (Solid or Liquid) | Safety goggles and face shield | Heavy-duty chemical-resistant gloves (Butyl rubber or Neoprene) | Chemical-resistant apron or coveralls | N95 or higher-rated respirator |
| Waste Disposal | Safety goggles | Chemical-resistant gloves (Nitrile or Neoprene) | Lab coat | Not generally required |
Glove Selection: Nitrile and neoprene gloves are recommended for handling this compound and its solutions.[1][2] For tasks involving potential for significant splashing or extended contact, heavier-duty gloves such as butyl rubber should be considered.[2] Always inspect gloves for any signs of degradation or perforation before use and dispose of them properly after handling the chemical.[1]
Emergency First Aid Procedures
In the event of exposure to this compound, immediate action is crucial.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[3][4][5] Seek medical attention if irritation persists.
-
Skin Contact: Remove all contaminated clothing and shoes. Wash the affected area immediately with soap and plenty of water.[3][4][5] Get medical attention if irritation develops or persists.
-
Inhalation: Move the exposed individual to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration.[3][5] Seek immediate medical attention.
-
Ingestion: Do not induce vomiting. Rinse mouth with water.[3] Never give anything by mouth to an unconscious person. Call a poison control center or seek immediate medical attention.
Safe Handling and Storage
-
Engineering Controls: All work with this compound, especially when handling the solid form or preparing solutions, should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[6] Eyewash stations and safety showers must be readily accessible in the work area.[3][7]
-
Handling Practices: Avoid direct contact with the skin and eyes.[3][6] Do not breathe dust, fumes, or vapors.[6] Ground all equipment containing the material to prevent static discharge.[6]
-
Storage Conditions: Store in a tightly closed container in a cool, dry, and well-ventilated area away from heat and sources of ignition.[3][4][6] Keep away from incompatible materials such as strong oxidizing agents, strong bases, and strong acids.[4][7]
Disposal Plan
All waste materials contaminated with this compound must be treated as hazardous waste and disposed of in accordance with local, state, and federal regulations. Never dispose of this chemical down the drain or in regular trash.[8]
-
Waste Segregation:
-
Solid Waste: Collect contaminated items such as gloves, weighing paper, and paper towels in a designated, clearly labeled solid hazardous waste container.
-
Liquid Waste: Collect unused or waste solutions in a separate, labeled liquid hazardous waste container. Do not mix with incompatible chemicals.
-
-
Disposal Procedure:
-
Ensure all waste containers are properly labeled with the chemical name and associated hazards.
-
Store waste containers in a designated satellite accumulation area.
-
Contact your institution's Environmental Health and Safety (EHS) department for pickup and disposal.
-
Due to the sulfur content, special consideration for the disposal of large quantities may be necessary to prevent the acidification of soil and groundwater.[3]
Procedural Workflow for Handling this compound
The following diagram outlines the standard operating procedure for the safe handling and disposal of this compound.
Caption: Workflow for the safe handling of this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
